molecular formula C5H4N4S2 B145636 2,6-Dithiopurine CAS No. 5437-25-2

2,6-Dithiopurine

Numéro de catalogue: B145636
Numéro CAS: 5437-25-2
Poids moléculaire: 184.2 g/mol
Clé InChI: VQPMXSMUUILNFZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2,6-Dithiopurine is a synthetic purine analog characterized by the substitution of sulfur atoms at both the 2 and 6 positions of the purine ring system. This structure is of significant interest in medicinal chemistry and biochemical research, particularly in the study of thiopurine metabolism and function. Thiopurine compounds are well-known for their immunomodulatory and cytotoxic properties, with established roles as key agents in the treatment of conditions such as acute lymphoblastic leukemia and inflammatory bowel disease . The mechanism of action for thiopurine analogs generally involves metabolic activation to thioguanine nucleotides, which can then be incorporated into DNA and RNA, leading to the inhibition of DNA synthesis and induction of apoptosis . Furthermore, some metabolites can bind to Rac1, a small GTPase, and suppress its activation in T-lymphocytes, thereby imparting immunosuppressive effects . Researchers utilize this compound as a critical reference standard and a building block for further chemical synthesis. It is essential for profiling metabolic pathways, studying enzyme-substrate interactions with proteins like thiopurine S-methyltransferase (TPMT) , and exploring structure-activity relationships to develop novel therapeutics. This compound is supplied as a high-purity solid for research applications. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use. Handle with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,7-dihydropurine-2,6-dithione
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InChI

InChI=1S/C5H4N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
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InChI Key

VQPMXSMUUILNFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=S)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00202744
Record name 2,6-Dithiopurine
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Molecular Weight

184.2 g/mol
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CAS No.

5437-25-2
Record name 3,9-Dihydro-1H-purine-2,6-dithione
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Record name Purine-2,6-dithiol
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Foundational & Exploratory

Synthesis and Characterization of 2,6-Dithiopurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,6-dithiopurine, also known as 2,6-dimercaptopurine. This compound is a sulfur-containing purine analog of significant interest in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. This document details a feasible synthetic route, outlines extensive characterization protocols, and presents relevant biological pathways.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a nucleophilic aromatic substitution reaction starting from the readily available precursor, 2,6-dichloropurine. The chlorine atoms at the C2 and C6 positions of the purine ring are susceptible to displacement by sulfur nucleophiles. A common and effective method involves the use of a sulfur source such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of 2,6-dichloropurine to this compound. 2,6-dichloropurine itself is an important intermediate that can be synthesized from various starting materials, including xanthine.[1][2][3] The substitution reaction proceeds sequentially, with the chlorine at the C6 position generally being more reactive than the one at the C2 position.[2][4]

Synthesis_Workflow Start 2,6-Dichloropurine Reaction Nucleophilic Aromatic Substitution Start->Reaction Reagent Sodium Hydrosulfide (NaSH) or Thiourea then Hydrolysis Reagent->Reaction Solvent Solvent (e.g., DMF, Ethanol) Solvent->Reaction Workup Acidification & Precipitation Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Purified Product Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) Start->MS IR FT-IR Spectroscopy Start->IR UV UV-Vis Spectroscopy Start->UV Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Start->Purity Confirmation Structural Confirmation & Data Analysis NMR->Confirmation MS->Confirmation IR->Confirmation UV->Confirmation Purity->Confirmation Thiopurine_Metabolism AZA Azathioprine (AZA) (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic & GSTs TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid (Inactive) MP->TUA XO TXMP 6-Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH MMPR 6-Methylmercaptopurine ribonucleotides (MMPRs) (Hepatotoxicity) TIMP->MMPR TPMT TGMP 6-Thioguanosine monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (TGDP, TGTP) (Active Metabolites) TGMP->TGNs Kinases DNA_RNA Incorporation into DNA and RNA (Cytotoxicity) TGNs->DNA_RNA GST GSTs HPRT HPRT IMPDH IMPDH GMPS GMPS Kinases Kinases TPMT TPMT XO XO

References

physical and chemical properties of 2,6-Dithiopurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6-Dithiopurine (DTP), a molecule of significant interest in chemoprevention and drug development. This document details its core characteristics, experimental protocols for its synthesis and analysis, and its mechanism of action as a potent scavenger of electrophilic carcinogens.

Core Properties of this compound

This compound, also known as 2,6-dimercaptopurine, is a purine analog where the hydroxyl groups at the 2 and 6 positions of hypoxanthine are replaced by thiol groups. This structural modification imparts unique chemical reactivity, making it a subject of extensive research.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource
Molecular Formula C₅H₄N₄S₂ChemScene
Molecular Weight 184.25 g/mol ChemScene
Appearance Pale yellow powderChemicalBook
Melting Point >350 °C (decomposes)ChemicalBook
Solubility Slightly soluble in water and ethanol. Soluble in DMSO and DMF.ChemicalBook, Cayman Chemical
pKa 6.77 ± 0.20 (predicted)ChemicalBook
Chemical Properties

This compound's chemical behavior is largely dictated by the presence of its two thiol groups, which are nucleophilic. This characteristic is central to its biological activity.

PropertyDescriptionSource
Chemical Name 1H-Purine-2,6(3H,9H)-dithioneChemicalBook
CAS Number 5437-25-2ChemicalBook
Reactivity Acts as a "soft" nucleophile, readily reacting with "soft" electrophiles.[1][2][3]Chemical Research in Toxicology
Stability Store in a dry, sealed container at 2-8°C.ChemicalBook

Synthesis and Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 2,6-dichloropurine with a sulfur source. While a specific detailed protocol for this compound was not found in the search results, a general procedure can be adapted from the synthesis of other thiopurines.[4]

Reaction Scheme:

G 2,6-Dichloropurine 2,6-Dichloropurine This compound This compound 2,6-Dichloropurine->this compound Heat NaSH Sodium Hydrosulfide (NaSH) in DMF NaSH->this compound

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Dissolution: Dissolve 2,6-dichloropurine in a suitable aprotic polar solvent, such as dimethylformamide (DMF).

  • Addition of Sulfur Source: Add an excess of a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to the solution.

  • Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Precipitation: Acidify the aqueous solution with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

  • Purification: Collect the precipitate by filtration, wash it with water, and then recrystallize from a suitable solvent system (e.g., aqueous ethanol or DMF/water) to obtain the purified product.

Analytical Characterization

Accurate characterization of this compound is crucial for research and development. The following are standard analytical techniques and protocols adapted from methods used for similar thiopurine compounds.

High-Performance Liquid Chromatography (HPLC) Analysis:

A reversed-phase HPLC method can be employed for the purity assessment and quantification of this compound.

Protocol:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.0) and an organic solvent (e.g., methanol or acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of approximately 340-350 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO) and dilute with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. While specific spectral data for this compound was not explicitly found, the expected chemical shifts can be inferred based on the purine structure.

  • ¹H NMR: Expected signals would include a proton at the C8 position of the purine ring and exchangeable protons from the N-H and S-H groups.

  • ¹³C NMR: Expected signals would correspond to the five carbon atoms of the purine ring, with the C2 and C6 carbons attached to sulfur atoms showing characteristic downfield shifts.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

  • Technique: Electrospray ionization (ESI) in negative ion mode is often suitable for thiopurines.

  • Expected m/z: The deprotonated molecule [M-H]⁻ would be observed at approximately 183.0 m/z.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound as a chemopreventive agent is its ability to act as a nucleophilic scavenger of electrophilic carcinogens.[1][2][3] This process detoxifies harmful electrophiles before they can interact with and damage cellular macromolecules like DNA.

Scavenging of Electrophilic Carcinogens

Many chemical carcinogens are, or are metabolized to, reactive electrophiles that can form covalent adducts with DNA, leading to mutations and potentially cancer. This compound, with its "soft" nucleophilic thiol groups, readily reacts with "soft" electrophilic carcinogens, such as the diol epoxides of polycyclic aromatic hydrocarbons (e.g., benzo[a]pyrene diol epoxide - BPDE).[5] This reaction neutralizes the carcinogen, preventing it from reaching its biological targets.

G cluster_0 Cellular Environment Carcinogen Carcinogen (e.g., Benzo[a]pyrene) Metabolism Metabolic Activation (e.g., Cytochrome P450) Carcinogen->Metabolism Electrophile Reactive Electrophile (e.g., BPDE) Metabolism->Electrophile DNA DNA Electrophile->DNA Damages Detoxified Detoxified Product (DTP-Carcinogen Adduct) Electrophile->Detoxified DTP This compound (DTP) DTP->Detoxified Scavenges Adduct DNA Adducts DNA->Adduct Mutation Mutations Adduct->Mutation Cancer Cancer Mutation->Cancer Excretion Excretion Detoxified->Excretion

Figure 2: Chemopreventive Mechanism of this compound.
Metabolism of this compound

In vivo, this compound is metabolized, primarily by xanthine oxidase, to 2,6-dithiouric acid (DUA).[6] Importantly, DUA retains significant nucleophilic scavenging activity, comparable to that of the parent compound, DTP.[1][2][3] This metabolic pathway does not lead to the formation of cytotoxic nucleotides, which distinguishes DTP from other thiopurines like 6-mercaptopurine.

G DTP This compound (DTP) DUA 2,6-Dithiouric Acid (DUA) DTP->DUA Metabolism XO Xanthine Oxidase XO->DUA Scavenging Scavenging of Electrophiles DUA->Scavenging

Figure 3: Metabolic Activation of this compound.

Conclusion

This compound is a promising molecule with well-defined physical and chemical properties that underpin its potent chemopreventive activity. Its mechanism of action, centered on the nucleophilic scavenging of electrophilic carcinogens, offers a direct and effective means of detoxification. The detailed protocols and data presented in this guide are intended to facilitate further research and development of this compound as a potential agent in cancer prevention and therapy.

References

2,6-Dithiopurine: A Technical Guide to its Mechanism of Action as a Nucleophilic Scavenger

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dithiopurine (DTP) is a purine analog that demonstrates significant potential as a chemopreventive and cytoprotective agent due to its potent nucleophilic scavenging capabilities. This document provides a comprehensive technical overview of the mechanism of action of DTP as a nucleophilic scavenger. It details the chemical basis of its reactivity, presents quantitative kinetic data for its reactions with various electrophiles, outlines experimental protocols for its evaluation, and explores its interaction with cellular signaling pathways. This guide is intended to serve as a resource for researchers and professionals in drug development and chemical biology who are interested in the therapeutic application of nucleophilic scavengers.

Introduction

Reactive electrophilic species (RES) are a class of molecules characterized by an electron-deficient center, making them highly reactive towards electron-rich nucleophiles. In biological systems, RES can be generated from both endogenous metabolic processes and exposure to exogenous agents, including environmental toxins and pharmaceuticals. Uncontrolled RES can inflict significant cellular damage by forming covalent adducts with critical macromolecules such as DNA, proteins, and lipids, leading to mutagenesis, cytotoxicity, and the initiation of pathological processes, including cancer.[1]

Cellular defense mechanisms, such as the glutathione-S-transferase system, exist to neutralize these threats. However, when the production of RES overwhelms these endogenous defenses, a state of electrophilic stress ensues. This has led to the exploration of exogenous nucleophilic scavengers as a therapeutic strategy to mitigate the damaging effects of RES.

This compound (DTP), a synthetic thiopurine, has emerged as a promising nucleophilic scavenger. Its chemical structure, featuring two highly nucleophilic thiol groups, enables it to efficiently trap and neutralize a wide range of harmful electrophiles.[1][2] This guide delves into the core mechanism of DTP's scavenging action, providing the technical details necessary for its study and potential therapeutic development.

Mechanism of Nucleophilic Scavenging

The primary mechanism by which this compound exerts its protective effects is through direct chemical scavenging of electrophilic molecules. This action is rooted in the principles of Hard and Soft Acids and Bases (HSAB) theory.

The "Soft" Nucleophile Profile of this compound

According to HSAB theory, "soft" nucleophiles react preferentially with "soft" electrophiles, while "hard" nucleophiles favor reactions with "hard" electrophiles. The sulfur atoms in the thiol groups of DTP are highly polarizable and are therefore classified as "soft" nucleophiles. This property dictates DTP's reactivity profile, making it a particularly effective scavenger for "soft" electrophiles.[1][2]

Many potent carcinogens and toxic agents, such as benzo[a]pyrene diol epoxide (BPDE), acrolein, and components of sulfur mustard, are "soft" electrophiles.[1][2] DTP reacts readily with these species, forming stable covalent adducts and thereby preventing them from interacting with cellular targets. Conversely, DTP shows little to no reactivity with "hard" electrophiles like ethyl methanesulfonate and methylnitrosourea.[1][2] This selectivity is a key feature of its mechanism of action.

Reaction with Michael Acceptors

A significant class of electrophiles scavenged by DTP are Michael acceptors. These are α,β-unsaturated carbonyl compounds that are common products of lipid peroxidation and are implicated in cellular damage. The reaction proceeds via a Michael-type addition, where one of the nucleophilic sulfur atoms of DTP attacks the β-carbon of the unsaturated system.

G cluster_reactants Reactants cluster_product Product DTP This compound (DTP) (Nucleophile) Adduct DTP-Michael Adduct DTP->Adduct Michael Addition MA Michael Acceptor (Electrophile) MA->Adduct

Caption: General reaction scheme of DTP with a Michael acceptor.

Quantitative Data on Scavenging Activity

The efficacy of this compound as a nucleophilic scavenger has been quantified through kinetic studies. The following table summarizes the second-order rate constants for the reaction of DTP and its major metabolite, 2,6-dithiouric acid (DUA), with various electrophiles.

ElectrophileScavengerRate Constant (M⁻¹s⁻¹)ClassificationReference
AcroleinDTP0.13Soft[1][2]
AcroleinDUA0.08Soft[1][2]
Dimethyl sulfate (DMS)DTP0.04Soft[1][2]
Dimethyl sulfate (DMS)DUA0.11Soft[1][2]
CisplatinDTP0.001Soft[1][2]
CisplatinDUA0.004Soft[1][2]
Benzo[a]pyrene diol epoxide (BPDE)DTP~0.1Soft[1][2]
Benzo[a]pyrene diol epoxide (BPDE)DUA~0.1Soft[1][2]
Ethyl methanesulfonateDTPNo appreciable reactionHard[1][2]
MethylnitrosoureaDTPNo appreciable reactionHard[1][2]

Table 1: Second-order rate constants for the reaction of DTP and DUA with various electrophiles near neutral pH.

Interaction with Cellular Signaling Pathways

While the primary mechanism of DTP's action as a scavenger is direct chemical interception of electrophiles, this activity can have downstream consequences on cellular signaling pathways that are regulated by electrophilic stress. One such pathway is the Keap1-Nrf2-ARE pathway, a critical regulator of the endogenous antioxidant response.

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophiles can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.

By scavenging electrophiles, DTP can modulate the activation of the Nrf2 pathway. While DTP itself is not a direct activator of Nrf2, its ability to reduce the overall burden of electrophiles can influence the redox state of the cell and, consequently, the signaling flux through this pathway. Furthermore, the metabolism of thiopurines can lead to the generation of reactive oxygen species, which can also influence Nrf2 signaling.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Electrophiles Electrophiles Electrophiles->Keap1 Reacts with Cysteine Residues Adducts DTP-Electrophile Adducts Electrophiles->Adducts DTP This compound DTP->Adducts Scavenges ARE ARE Nrf2_n->ARE Binds to Cytoprotective_Genes Cytoprotective Gene Expression ARE->Cytoprotective_Genes Activates

Caption: Modulation of the Keap1-Nrf2-ARE pathway by DTP.

Experimental Protocols

The following sections provide generalized protocols for the key experiments used to characterize the nucleophilic scavenging activity of this compound.

Kinetic Analysis of Scavenging Activity

This protocol outlines a general method for determining the second-order rate constant for the reaction between DTP and an electrophile using UV-Vis spectrophotometry.

Objective: To quantify the rate of reaction between DTP and a target electrophile.

Materials:

  • This compound (DTP)

  • Target electrophile

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of DTP in a suitable solvent (e.g., 0.05 N NaOH) and dilute to the desired concentration in PBS.

    • Prepare a stock solution of the electrophile in a suitable solvent and dilute to the desired concentration in PBS.

  • Spectrophotometric Measurement:

    • Equilibrate the spectrophotometer to the desired temperature (e.g., 37°C).

    • In a quartz cuvette, mix the DTP solution with the electrophile solution.

    • Immediately begin monitoring the change in absorbance at a wavelength where either the reactants or products have a distinct absorbance maximum.

    • Record the absorbance at regular time intervals until the reaction is complete.

  • Data Analysis:

    • Plot the absorbance data versus time.

    • From the change in absorbance, calculate the concentration of the reactant consumed or product formed over time.

    • Determine the initial reaction rate from the slope of the concentration versus time plot.

    • Repeat the experiment with varying concentrations of DTP and the electrophile to determine the reaction order and the second-order rate constant.

Kinetic_Workflow start Start prep_reagents Prepare DTP and Electrophile Stock Solutions start->prep_reagents mix_reactants Mix Reactants in Cuvette at 37°C prep_reagents->mix_reactants measure_abs Monitor Absorbance Change Over Time mix_reactants->measure_abs plot_data Plot Absorbance vs. Time measure_abs->plot_data calc_rate Calculate Initial Reaction Rate plot_data->calc_rate det_k Determine Second-Order Rate Constant (k) calc_rate->det_k end End det_k->end

Caption: General workflow for kinetic analysis of DTP scavenging.

Analysis of DTP-Electrophile Adducts by HPLC

This protocol describes a general method for the detection and quantification of adducts formed between DTP and an electrophile using High-Performance Liquid Chromatography (HPLC).

Objective: To identify and quantify the formation of DTP-electrophile adducts.

Materials:

  • Reaction mixture containing DTP and the electrophile

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN)

  • Water with 0.1% formic acid

  • Adduct standard (if available)

Procedure:

  • Sample Preparation:

    • Incubate DTP and the electrophile under the desired reaction conditions.

    • Stop the reaction at various time points by adding a quenching agent or by rapid freezing.

    • If necessary, perform a protein precipitation step (e.g., with cold acetonitrile) and centrifuge to remove precipitated proteins.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% water with 0.1% formic acid, 5% ACN).

    • Inject the prepared sample onto the column.

    • Elute the analytes using a gradient of increasing acetonitrile concentration.

    • Monitor the eluent with a UV detector at a wavelength suitable for detecting the purine ring or the adduct, or with an MS detector for mass identification.

  • Data Analysis:

    • Identify the peak corresponding to the DTP-electrophile adduct based on its retention time (and mass-to-charge ratio if using MS).

    • Quantify the amount of adduct formed by comparing its peak area to that of a standard curve generated with a known concentration of the adduct standard. If a standard is not available, relative quantification can be performed.

Conclusion

This compound is a potent nucleophilic scavenger with a clear mechanism of action centered on its "soft" nucleophile character. This property allows it to selectively and efficiently neutralize a range of toxic "soft" electrophiles, thereby preventing cellular damage. The quantitative kinetic data underscore its reactivity, and its influence on cellular signaling pathways like the Keap1-Nrf2-ARE system highlights the broader biological implications of its scavenging activity. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of DTP and other nucleophilic scavengers. For researchers and professionals in drug development, this compound represents a promising candidate for chemoprevention and cytoprotection, warranting continued exploration for its potential therapeutic applications.

References

In Vitro Cytotoxicity of 2,6-Dithiopurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the in vitro cytotoxic properties of 2,6-dithiopurine, a sulfur-containing purine analog. While specific quantitative data and detailed signaling pathways for this compound are not extensively available in public literature, this document synthesizes the known mechanisms of the broader thiopurine class of drugs, to which this compound belongs. This guide is intended for researchers, scientists, and drug development professionals investigating the potential of this compound as a therapeutic agent.

Introduction to this compound and Thiopurines

Thiopurines, including well-known drugs like 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), are a class of antimetabolites used in the treatment of various cancers and autoimmune diseases. Their cytotoxic effects are primarily attributed to their ability to interfere with DNA synthesis and induce apoptosis. This compound, as a member of this class, is anticipated to exhibit similar cytotoxic mechanisms. The available literature suggests its potential as a chemopreventive agent due to its ability to scavenge carcinogens.

Postulated Mechanisms of this compound Cytotoxicity

Based on the known mechanisms of related thiopurines, the cytotoxic effects of this compound in cancer cells are likely mediated through two primary pathways: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Thiopurines are known to induce programmed cell death, or apoptosis, in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of a cascade of enzymes called caspases.

The proposed apoptotic signaling pathway for thiopurines involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptosis. The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequent activation of the executioner caspases.

Postulated Apoptotic Signaling Pathway of Thiopurines cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 This compound This compound ROS ROS This compound->ROS Mitochondrial Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial Dysfunction Cytochrome c Cytochrome c Mitochondrial Dysfunction->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Postulated apoptotic signaling pathway of thiopurines.
Cell Cycle Arrest

Thiopurines can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Studies on related compounds have shown that they can induce cell cycle arrest at the G2/M phase.[1] This is often a consequence of DNA damage, which activates checkpoint proteins that pause the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis.

Postulated Cell Cycle Arrest Mechanism of Thiopurines This compound This compound DNA Damage DNA Damage This compound->DNA Damage Cell Cycle Checkpoint Activation Cell Cycle Checkpoint Activation DNA Damage->Cell Cycle Checkpoint Activation G2/M Arrest G2/M Arrest Cell Cycle Checkpoint Activation->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Inhibition of Proliferation Inhibition of Proliferation G2/M Arrest->Inhibition of Proliferation

Postulated cell cycle arrest mechanism of thiopurines.

Data Presentation: A Framework for Quantifying Cytotoxicity

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)Reference
Example: MCF-7Breast AdenocarcinomaMTT48Data to be determined[Your Study]
Example: HCT116Colorectal CarcinomaMTT48Data to be determined[Your Study]
Example: A549Lung CarcinomaMTT48Data to be determined[Your Study]
Example: JurkatT-cell LeukemiaMTT48Data to be determined[Your Study]

Experimental Protocols

The following are detailed, generalized protocols for key experiments to assess the in vitro cytotoxicity of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (solvent alone).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT Assay Experimental Workflow A Seed Cells in 96-well Plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

MTT assay experimental workflow.
Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in PI staining solution.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Cell Cycle Analysis Workflow A Seed and Treat Cells B Harvest Cells A->B C Fix with 70% Ethanol B->C D Stain with Propidium Iodide C->D E Analyze by Flow Cytometry D->E F Determine Cell Cycle Distribution E->F

Cell cycle analysis workflow.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the in vitro cytotoxicity of this compound. While direct experimental data on this specific compound is limited, the known mechanisms of the broader thiopurine class suggest that this compound likely induces cytotoxicity through apoptosis and cell cycle arrest. The provided protocols and diagrammatic representations of these pathways offer a starting point for researchers to design and execute their own studies. Future research should focus on generating quantitative cytotoxicity data for this compound across a panel of cancer cell lines and elucidating the specific signaling pathways it modulates. Such studies will be crucial in determining its potential as a novel anticancer agent.

References

An In-depth Technical Guide to the Biological Activity of 2,6-Dithiopurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2,6-dithiopurine (DTP) and its derivatives. Purine analogs are a cornerstone of medicinal chemistry, and thiopurines, in particular, have found significant application as immunosuppressants and anticancer agents. This document details their metabolism, mechanisms of action, and cytotoxic potential, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development in this promising area.

Metabolism and Mechanism of Action

The biological effects of thiopurines are contingent on their metabolic activation and subsequent interaction with cellular machinery. The parent compound, this compound, undergoes metabolic conversion by enzymes that also process other thiopurines like 6-mercaptopurine.

Metabolism of this compound

This compound (DTP) is a substrate for two primary enzymes involved in purine metabolism: xanthine oxidase (XO) and thiopurine methyltransferase (TPMT).[1] In vitro, xanthine oxidase converts DTP to 2,6-dithiouric acid, which is the major metabolite found in vivo.[1] Concurrently, TPMT metabolizes DTP to a monomethylated derivative.[1] These metabolic steps are crucial as they can influence the compound's bioavailability, efficacy, and toxicity profile.

Metabolism_of_DTP Metabolism of this compound (DTP) cluster_XO cluster_TPMT DTP This compound (DTP) XO Xanthine Oxidase (XO) DTP->XO TPMT Thiopurine Methyltransferase (TPMT) DTP->TPMT DUA 2,6-Dithiouric Acid (Major Metabolite) XO->DUA Oxidation MMD Monomethylated Derivative TPMT->MMD Methylation

Figure 1: Metabolic pathways for this compound (DTP).
General Cytotoxic Mechanism of Thiopurines

While DTP itself can act as a nucleophilic scavenger of electrophiles, the broader family of thiopurines exerts its potent cytotoxic and immunosuppressive effects through a complex intracellular activation pathway.[2][3] After cellular uptake, these prodrugs are converted into 6-thioguanine nucleotides (6-TGNs), which are the primary active metabolites.[4]

These 6-TGNs have two main cytotoxic mechanisms:

  • Incorporation into Nucleic Acids: Thio-deoxyguanosine triphosphate (TdGTP) is incorporated into DNA, and thioguanosine triphosphate (TGTP) is incorporated into RNA.[5][6] This integration disrupts DNA replication and repair, leading to strand breaks and inducing apoptosis.[6]

  • Inhibition of Rac1 Signaling: TGTP acts as a competitive antagonist of GTP for binding to the small GTPase Rac1.[7] This binding suppresses Rac1 activation, which is critical for T-cell proliferation, and converts a costimulatory signal into an apoptotic one.[7]

Thiopurine_MoA General Thiopurine Cytotoxic Mechanism of Action cluster_activation Metabolic Activation Pathway cluster_effects Downstream Cytotoxic Effects Thiopurine Thiopurine Prodrug (e.g., 6-MP) TIMP Thioinosine Monophosphate (TIMP) Thiopurine->TIMP HPRT TGMP Thioguanosine Monophosphate (TGMP) TIMP->TGMP IMPDH, GMPS TGDP Thioguanosine Diphosphate (TGDP) TGMP->TGDP TGTP Thioguanosine Triphosphate (TGTP) TGDP->TGTP TdGTP 6-Thio-deoxyguanosine Triphosphate (TdGTP) TGTP->TdGTP RNR RNA RNA TGTP->RNA Incorporation Rac1 Rac1 GTPase TGTP->Rac1 Inhibition DNA DNA TdGTP->DNA Incorporation Apoptosis T-Cell Apoptosis & Growth Arrest DNA->Apoptosis RNA->Apoptosis Rac1->Apoptosis MTT_Workflow Workflow for MTT Cytotoxicity Assay A 1. Cell Seeding Seed cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of test compounds. A->B C 3. Incubation Incubate for desired exposure time (e.g., 48-72h). B->C D 4. Add MTT Reagent Add 10-20 µL of MTT solution (5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Purple crystals form in viable cells. D->E F 6. Solubilization Add 100 µL of solubilizing agent (e.g., DMSO) to each well. E->F G 7. Absorbance Reading Read absorbance at 570 nm using a microplate reader. F->G H 8. Data Analysis Calculate % viability and determine GI₅₀/IC₅₀ values. G->H

References

Tautomerism and Infrared Spectra of Thiopurines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the tautomeric forms of thiopurines and their characterization using infrared (IR) spectroscopy. Understanding the tautomeric preferences of thiopurines, a critical class of compounds in medicinal chemistry, is paramount for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

Introduction to Thiopurine Tautomerism

Thiopurines, analogues of the endogenous purine bases adenine and guanine, can exist in various tautomeric forms due to the migration of protons between nitrogen and sulfur atoms. The two primary forms are the thione (or keto) and thiol (or enol) forms. The position of the proton on the purine ring system further diversifies the possible tautomers. The relative stability of these tautomers is influenced by factors such as substitution patterns on the purine ring, the solvent environment, and temperature. Infrared spectroscopy is a powerful tool for identifying and quantifying the presence of different tautomers in various states.

Tautomerism of 6-Thiopurine (6-Mercaptopurine)

6-Thiopurine (6-MP), a widely used immunosuppressant and anticancer drug, exhibits a complex tautomeric equilibrium. Experimental and theoretical studies have shown that 6-MP can exist as a mixture of several tautomers.

Dominant Tautomers of 6-Thiopurine

Infrared spectra of 6-thiopurine isolated in low-temperature argon and nitrogen matrices reveal the coexistence of the thione N(1)H,N(7)H and thiol N(9)H tautomers.[1][2][3] The thione N(1)H,N(7)H form is predicted to be the most stable.[3] However, the relative population of tautomers can be influenced by temperature.[4]

The tautomeric equilibrium of 6-thiopurine can be represented as follows:

tautomerism_6_thiopurine thione_N1H_N7H Thione N(1)H,N(7)H thiol_N9H Thiol N(9)H thione_N1H_N7H->thiol_N9H Equilibrium thiol_N7H Thiol N(7)H thione_N1H_N7H->thiol_N7H UV Irradiation (λ > 320 nm)

Caption: Tautomeric equilibrium of 6-thiopurine.

UV irradiation of matrix-isolated 6-thiopurine can induce a phototautomeric reaction, converting the thione N(1)H,N(7)H form into the thiol N(7)H form.[1][2] The thiol N(9)H tautomer, however, remains photochemically stable under these conditions.[1][2]

Vibrational Frequencies of 6-Thiopurine Tautomers

The infrared spectra of different 6-thiopurine tautomers exhibit distinct vibrational frequencies. These differences are particularly noticeable in the regions associated with N-H, S-H, and C=S stretching and bending modes. The table below summarizes key calculated vibrational frequencies for the major tautomers of 6-thiopurine.

TautomerVibrational ModeCalculated Frequency (cm⁻¹)
Thione N(1)H,N(7)H ν(N1-H)~3450
ν(N7-H)~3400
ν(C=S)~1220
Thiol N(9)H ν(N9-H)~3480
ν(S-H)~2580
ν(C=N) + δ(C-H)~1600-1500
Thiol N(7)H ν(N7-H)~3420
ν(S-H)~2590
ν(C=N) + δ(C-H)~1600-1500

Note: These are approximate values from theoretical calculations (DFT(B3LYP)/6-31G(d,p)) and may vary slightly from experimental values.[1][2]

Tautomerism of 2-Thiopurine

In contrast to 6-thiopurine, infrared spectra of 2-thiopurine (2-mercaptopurine) isolated in low-temperature argon and nitrogen matrices indicate the presence of a single dominant tautomer.[5]

The Predominant Tautomer of 2-Thiopurine

Theoretical calculations and experimental IR spectra confirm that 2-thiopurine exists almost exclusively in the thiol N(9)H tautomeric form.[5] This form is predicted to be the most stable among all possible isomers of 2-thiopurine.[5]

The tautomeric landscape of 2-thiopurine is therefore heavily skewed towards one form:

tautomerism_2_thiopurine thiol_N9H Thiol N(9)H (Dominant) other_tautomers Other Tautomers (High Energy) thiol_N9H->other_tautomers High Energy Barrier

Caption: Tautomeric landscape of 2-thiopurine.

Vibrational Frequencies of the 2-Thiopurine Thiol N(9)H Tautomer

The experimental IR spectrum of matrix-isolated 2-thiopurine shows good agreement with the theoretically calculated spectrum for the thiol N(9)H tautomer.[5] Key vibrational bands can be assigned as follows:

Vibrational ModeExperimental Frequency (cm⁻¹) (Ar matrix)
ν(N9-H)3481
ν(S-H)2586
Ring Vibrations1600 - 1300
δ(N-H)1245
δ(S-H)988

Note: These values are from experimental matrix isolation studies.[5]

Experimental Protocols

The study of thiopurine tautomerism relies on a combination of experimental techniques and computational methods.

Matrix Isolation Infrared Spectroscopy

This technique allows for the study of individual molecules in an inert environment at very low temperatures, which helps to trap and characterize different tautomers.

Methodology:

  • Sample Preparation: The thiopurine sample is placed in a Knudsen cell, which is a high-temperature effusion oven.

  • Sublimation: The sample is heated under high vacuum to produce a molecular beam of the thiopurine.

  • Matrix Deposition: The molecular beam is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic substrate (e.g., a CsI window) cooled to a very low temperature (typically 10-20 K).

  • IR Spectroscopy: The infrared spectrum of the isolated molecules in the inert matrix is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Phototautomerism Studies (Optional): The matrix can be irradiated with UV light of specific wavelengths to induce photochemical reactions, and the resulting changes in the IR spectrum are monitored.

matrix_isolation_workflow cluster_preparation Sample Preparation cluster_deposition Matrix Deposition cluster_analysis Spectroscopic Analysis sample Thiopurine Sample in Knudsen Cell heating Heating under High Vacuum sample->heating co_deposition Co-deposition with Inert Gas on Cryogenic Substrate heating->co_deposition ftir FTIR Spectroscopy co_deposition->ftir uv_irradiation UV Irradiation (Optional) ftir->uv_irradiation Before/After uv_irradiation->ftir Monitor Changes

References

An In-Depth Technical Guide to 2,6-Dithiopurine: Synthesis, Metabolism, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dithiopurine (2,6-Dimercaptopurine), a synthetic purine analog of significant interest in medicinal chemistry and pharmacology. This document details its chemical properties, synthesis methodologies, metabolic pathways, and the broader therapeutic context of thiopurine drugs. Particular emphasis is placed on experimental protocols and quantitative data to support researchers in their study of this compound and its derivatives.

Chemical Data and Identification

This compound is a synthetic purine analog where the oxygen atoms at the 2 and 6 positions of the purine ring are replaced by sulfur atoms.[1] This modification is crucial to its biological activity, placing it within the thiopurine class of compounds, which are widely used as immunosuppressants and in cancer chemotherapy.

Table 1: Chemical Identification of this compound

IdentifierValue
CAS Number 5437-25-2
Molecular Formula C5H4N4S2
Molecular Weight 184.24 g/mol
IUPAC Name 1,7-dihydro-6H-purine-2,6-dithione
Synonyms 2,6-Dimercaptopurine, 2,6-Thiopurine, NSC 1235

Table 2: Physicochemical Properties of this compound

PropertyValue
Melting Point >350 °C
Appearance Pale yellow to yellow powder
Solubility Sparingly soluble in water and common organic solvents. Soluble in alkaline solutions.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a dihalogenated purine precursor, typically 2,6-dichloropurine.

Synthesis of the Precursor: 2,6-Dichloropurine

A common method for the synthesis of 2,6-dichloropurine involves the chlorination of xanthine.

Experimental Protocol: Chlorination of Xanthine to 2,6-Dichloropurine

  • Materials: Xanthine, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.

  • Procedure:

    • A mixture of xanthine and a slight excess of N,N-dimethylaniline is suspended in phosphorus oxychloride.

    • The mixture is refluxed for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

    • After completion, the excess phosphorus oxychloride is removed under reduced pressure.

    • The remaining oily residue is poured carefully onto crushed ice.

    • The resulting precipitate, 2,6-dichloropurine, is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[2]

Conversion of 2,6-Dichloropurine to this compound

The conversion of 2,6-dichloropurine to this compound involves a nucleophilic substitution reaction with a sulfur source, such as sodium hydrosulfide (NaSH).

Experimental Protocol: Synthesis of this compound

  • Materials: 2,6-Dichloropurine, Sodium hydrosulfide (NaSH), Ethanol.

  • Procedure:

    • 2,6-Dichloropurine is dissolved in ethanol.

    • A solution of sodium hydrosulfide in ethanol is prepared (a molar excess of NaSH is typically used to ensure complete substitution).

    • The sodium hydrosulfide solution is added dropwise to the 2,6-dichloropurine solution at room temperature with stirring.

    • The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is dissolved in water and acidified with an acid (e.g., acetic acid or dilute HCl) to precipitate the this compound.

    • The precipitate is collected by filtration, washed with water, and dried to yield the final product.

Logical Relationship of Synthesis

Synthesis_Workflow Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine  Chlorination (POCl₃) Dithiopurine This compound Dichloropurine->Dithiopurine  Nucleophilic Substitution (NaSH)

Synthetic route from Xanthine to this compound.

Metabolism and Signaling Pathways

This compound, as a thiopurine, is expected to follow the general metabolic pathway of this class of drugs. The metabolism is complex and involves competing anabolic and catabolic pathways, primarily mediated by the enzymes thiopurine S-methyltransferase (TPMT), xanthine oxidase (XO), and hypoxanthine-guanine phosphoribosyltransferase (HPRT). The clinical efficacy and toxicity of thiopurines are largely dependent on the balance of these pathways.

The key steps in the thiopurine metabolic pathway are:

  • Anabolism to Active Metabolites: Thiopurines are converted by HPRT to their respective thio-inosine monophosphates. These are then further metabolized to 6-thioguanine nucleotides (6-TGNs), which are the primary active cytotoxic metabolites.[3] The 6-TGNs are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression.

  • Catabolism by TPMT: Thiopurine S-methyltransferase methylates thiopurines, leading to inactive metabolites such as 6-methylmercaptopurine (6-MMP). Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in higher levels of active 6-TGNs and an increased risk of toxicity.[3]

  • Catabolism by XO: Xanthine oxidase oxidizes thiopurines to inactive metabolites like 6-thiouric acid.[4] Co-administration of XO inhibitors, such as allopurinol, can shunt the metabolism towards the production of active 6-TGNs.

Thiopurine_Metabolism cluster_catabolism Catabolic Pathways cluster_anabolism Anabolic Pathway (Activation) Thiopurine This compound / Thiopurines HPRT HPRT Thiopurine->HPRT   XO Xanthine Oxidase (XO) TPMT Thiopurine S-Methyltransferase (TPMT) Inactive_Metabolites_XO Inactive Metabolites (e.g., 6-Thiouric Acid) Inactive_Metabolites_TPMT Inactive Metabolites (e.g., 6-Methylmercaptopurine) TIMP Thioinosine Monophosphates TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) DNA_RNA Incorporation into DNA/RNA Cytotoxicity Cytotoxicity / Immunosuppression

References

Solubility Profile of 2,6-Dithiopurine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dithiopurine, a sulfur-substituted purine analog of significant interest in medicinal chemistry and biochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines a robust experimental framework for determining its solubility in common laboratory solvents. Furthermore, it presents a detailed, standardized protocol for solubility determination and visual workflows to guide laboratory practice.

Core Topic: Solubility of this compound

This compound is a synthetic purine analog where sulfur atoms replace the oxygen atoms at the 2 and 6 positions of the purine ring.[1][2] Its utility in research, particularly in the study of thiopurine metabolism and as a potential therapeutic agent, necessitates a thorough understanding of its physicochemical properties, among which solubility is paramount. The available literature qualitatively describes this compound as "slightly soluble" in water.[1][2] However, for the purposes of drug development and in-vitro assay design, quantitative data in a range of solvents is crucial.

Quantitative Solubility Data

Precise, experimentally determined solubility values for this compound in a variety of common laboratory solvents are not widely reported. To facilitate the practical application of this compound in a research setting, the following table presents representative solubility data. It is critical to note that these values are illustrative examples and should be experimentally verified. The subsequent section details the methodology to obtain precise quantitative data.

SolventTemperature (°C)Illustrative Solubility (mg/mL)Illustrative Molar Solubility (M)
Dimethyl Sulfoxide (DMSO)255.00.029
N,N-Dimethylformamide (DMF)252.50.015
Ethanol (95%)250.10.0006
Methanol250.080.0005
Acetone25<0.01<0.00006
Water (pH 7.4)25~0.005~0.00003
Phosphate-Buffered Saline (PBS, pH 7.4)25<0.005<0.00003

Note: Molar solubility calculated based on a molecular weight of 172.21 g/mol for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[3][4][5] The following protocol provides a detailed procedure for quantifying the solubility of this compound.

Materials and Equipment
  • This compound (solid powder)

  • Selected laboratory solvents (e.g., DMSO, DMF, Ethanol, Methanol, Acetone, Water, PBS)

  • Analytical balance

  • Vials with screw caps (e.g., 2 mL glass vials)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Mobile phase for HPLC (if applicable)

  • Reference standards of this compound for calibration curve

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess of what will dissolve should be used to ensure a saturated solution is achieved.

    • Accurately pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter. Filtration is often preferred to ensure all particulate matter is removed.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for the mobile phase in HPLC) to bring the concentration within the linear range of the analytical method.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the final dilution of the samples.

    • These standards will be used to generate a calibration curve.

  • Quantification:

    • Analyze the diluted samples and the calibration standards using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of this compound in the saturated solution by multiplying the determined concentration by the dilution factor.

    • The resulting value is the thermodynamic solubility of this compound in the tested solvent at the specified temperature.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps and logical relationships.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-48 hours) prep2->equilib sep1 Centrifuge or Filter equilib->sep1 sep2 Collect clear supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC or UV-Vis ana1->ana2 ana3 Quantify using calibration curve ana2->ana3 result Solubility Value ana3->result

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational framework for understanding and determining the solubility of this compound. For researchers and drug development professionals, obtaining accurate solubility data is a critical first step in the journey from laboratory research to potential clinical application. The methodologies and workflows presented herein are designed to support this crucial endeavor.

References

The Advent of Thiopurines: A Technical Chronicle of a Therapeutic Revolution

Author: BenchChem Technical Support Team. Date: December 2025

For decades, thiopurines have been a cornerstone in the treatment of life-threatening diseases, from acute lymphoblastic leukemia to debilitating autoimmune conditions. This in-depth technical guide explores the historical development of these remarkable therapeutic agents, delving into their serendipitous discovery, the elucidation of their complex mechanism of action, and the evolution of their clinical application. This paper is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific principles and experimental foundations that underpin the enduring legacy of thiopurines.

From Rational Drug Design to a Nobel Prize: The Genesis of Thiopurines

The story of thiopurines begins in the 1940s and 1950s, a time of burgeoning understanding of nucleic acid biochemistry. At the Wellcome Research Laboratories, a paradigm shift in drug discovery was underway, led by the pioneering work of George Hitchings and Gertrude Elion.[1] Their approach, which they termed "rational drug design," was a departure from the prevailing method of screening natural products.[2] Instead, they hypothesized that by creating antagonists of the building blocks of DNA and RNA—purines and pyrimidines—they could selectively inhibit the growth of rapidly proliferating cells, such as those found in cancers and bacteria.[1][3]

This systematic investigation led to the synthesis of numerous purine analogs. In 1951, by substituting a sulfur atom for an oxygen atom on the purine ring of hypoxanthine, Gertrude Elion synthesized a compound that would change the face of medicine: 6-mercaptopurine (6-MP).[1][4] Shortly after, in 1957, the prodrug azathioprine was developed, designed to be a more slowly metabolized version of 6-MP.[4]

The initial therapeutic target for these new compounds was acute lymphoblastic leukemia (ALL), a devastating childhood cancer.[5] Early clinical trials in the 1950s demonstrated that 6-MP could induce remission in children with ALL, a groundbreaking achievement at the time.[1][5] While not a cure on its own, it provided a crucial foothold in the fight against the disease and laid the foundation for future combination chemotherapy regimens that now achieve cure rates of over 80%.[5] The profound impact of their work was formally recognized in 1988 when George Hitchings and Gertrude Elion, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine.[4]

Unraveling the Intricate Web: Metabolism and Mechanism of Action

The therapeutic and toxic effects of thiopurines are intricately linked to their complex metabolic pathways. Azathioprine is a prodrug that is rapidly converted non-enzymatically to 6-mercaptopurine (6-MP) in the presence of glutathione.[6][7] From 6-MP, the metabolic pathway branches into three competing enzymatic routes, which ultimately determine the balance between therapeutic efficacy and toxicity.

The Metabolic Crossroads

The three key enzymatic pathways in thiopurine metabolism are:

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT): This anabolic pathway converts 6-MP into thioinosine monophosphate (TIMP), the first step towards the formation of the active metabolites, the 6-thioguanine nucleotides (6-TGNs).[8]

  • Thiopurine S-methyltransferase (TPMT): This catabolic pathway methylates 6-MP to form 6-methylmercaptopurine (6-MMP), an inactive metabolite.[8] Genetic polymorphisms in the TPMT gene can lead to decreased enzyme activity, resulting in the accumulation of active 6-TGNs and an increased risk of severe myelosuppression.[9]

  • Xanthine oxidase (XO): This enzyme oxidizes 6-MP to 6-thiouric acid, an inactive metabolite that is excreted in the urine.[8]

The interplay between these enzymes is crucial. For instance, co-administration of allopurinol, a xanthine oxidase inhibitor, can shunt 6-MP metabolism towards the production of 6-TGNs, necessitating a significant reduction in the thiopurine dose to avoid toxicity.[10]

The Dual-Pronged Attack: Mechanism of Action

The immunosuppressive and cytotoxic effects of thiopurines are primarily mediated by the 6-thioguanine nucleotides (6-TGNs), which exert their effects through two main mechanisms:

  • Incorporation into DNA and RNA: 6-TGNs are incorporated into the DNA and RNA of proliferating cells, particularly lymphocytes. This incorporation of fraudulent bases disrupts normal cellular processes, leading to cell cycle arrest and apoptosis.[7][11]

  • Inhibition of Rac1 Activation: A key discovery in understanding the mechanism of action of thiopurines was the finding that 6-thioguanosine triphosphate (6-TGTP), a major 6-TGN, binds to and inhibits the small GTPase Rac1.[11] Rac1 is a crucial signaling molecule in T-cell activation and proliferation. By inhibiting Rac1, 6-TGTP effectively converts a co-stimulatory signal into an apoptotic one, leading to the targeted depletion of activated T-cells.[8][11]

The following diagram illustrates the intricate metabolic pathway of thiopurines and their subsequent mechanisms of action.

Thiopurine_Metabolism_and_Action AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Glutathione TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA 6-Thiouric Acid MP->TUA Xanthine Oxidase TGNs 6-Thioguanine Nucleotides (6-TGNs) TIMP->TGNs Multiple Enzymes DNA_RNA DNA/RNA Incorporation TGNs->DNA_RNA Rac1 Rac1 Inhibition TGNs->Rac1 Apoptosis T-Cell Apoptosis DNA_RNA->Apoptosis Rac1->Apoptosis Immunosuppression Immunosuppression Apoptosis->Immunosuppression

Figure 1: Thiopurine Metabolism and Mechanism of Action.

From Leukemia to Autoimmunity: The Expanding Therapeutic Landscape

While initially developed for leukemia, the immunosuppressive properties of thiopurines quickly led to their exploration in other conditions. In the 1960s, azathioprine was successfully used to prevent rejection in the first human kidney transplants, revolutionizing the field of organ transplantation.[5]

The efficacy of thiopurines in suppressing the immune system also made them a valuable therapeutic option for a range of autoimmune diseases. They have become a mainstay in the management of inflammatory bowel disease (IBD), including Crohn's disease and ulcerative colitis, where they are used to maintain remission and reduce the need for corticosteroids.[12] Their use has also been established in rheumatoid arthritis, systemic lupus erythematosus, and other autoimmune conditions.[2]

Quantitative Insights: Pharmacokinetics and Therapeutic Drug Monitoring

The clinical use of thiopurines is guided by an understanding of their pharmacokinetic properties and the implementation of therapeutic drug monitoring (TDM). The following tables summarize key quantitative data related to thiopurine therapy.

Table 1: Pharmacokinetic Parameters of Thiopurine Metabolites

Parameter6-Mercaptopurine (6-MP)6-Thiouric Acid (6-TU)6-Thioguanine Nucleotides (6-TGNs)
Peak Plasma Level (Cmax) 36.0 - 340 ng/mL710.7 - 1210 ng/mLStable in RBCs over 24h
Time to Peak (Tmax) ~2 hours~3.5 - 3.8 hoursN/A (intracellular accumulation)
Half-life (t1/2) ~1.9 hoursCorrelates with renal functionLong intracellular half-life
Primary Route of Elimination MetabolismRenal excretionIntracellular persistence

Data compiled from multiple sources.[13][14][15]

Table 2: Therapeutic Drug Monitoring of 6-Thioguanine Nucleotides (6-TGNs) in IBD

6-TGN Level (pmol/8 x 10⁸ RBCs)Clinical Interpretation
< 230-260Subtherapeutic, may be associated with lack of response.
230-450Therapeutic range, associated with clinical remission.
> 450Supratherapeutic, increased risk of myelotoxicity.

Data compiled from multiple sources.[9][16][17]

Table 3: Recommended Dosing for Thiopurines in IBD

DrugRecommended Daily Dose
Azathioprine 1.5 - 2.5 mg/kg
6-Mercaptopurine 1.0 - 1.5 mg/kg
6-Thioguanine 0.2 - 0.3 mg/kg

Data compiled from multiple sources.[18][19]

Experimental Foundations: Key Methodologies

The understanding of thiopurine pharmacology has been built upon a foundation of rigorous experimental work. The following sections detail the core methodologies used in key experiments.

Synthesis of 6-Mercaptopurine (Elion & Hitchings)

The original synthesis of 6-mercaptopurine, as described in the patent filed by George Hitchings and Gertrude Elion, involved a multi-step process. A key innovation was the use of 4-amino-5-nitro-6-chloropyrimidine as a starting material.

Experimental Protocol:

  • Reaction of 4-amino-5-nitro-6-chloropyrimidine with potassium hydrosulfide: This step simultaneously replaces the chloro group with a mercapto group and reduces the nitro group to an amino group, forming 4,5-diamino-6-mercaptopyrimidine.

  • Cyclization with formic acid: The resulting pyrimidine derivative is then treated with formic acid to form 7-amino-thiazolo(5,4-d)pyrimidine.

  • Isomerization to 6-mercaptopurine: The final step involves heating the sodium salt of the thiazolo derivative, which causes it to isomerize into the final product, 6-mercaptopurine.[20]

This novel synthetic route was notable for its high yield and the purity of the final product.[20]

Measurement of Thiopurine Metabolites in Red Blood Cells

Therapeutic drug monitoring of thiopurines relies on the accurate quantification of their metabolites in red blood cells (RBCs). High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.

Experimental Protocol:

  • Sample Preparation: Whole blood is collected in EDTA tubes. The RBCs are isolated by centrifugation and washed. The cells are then lysed to release the intracellular metabolites.

  • Hydrolysis: The 6-thioguanine nucleotides (6-TGNs) are hydrolyzed to their base, 6-thioguanine, for easier detection.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a reverse-phase column. The metabolites (6-thioguanine and 6-methylmercaptopurine) are separated based on their physicochemical properties.

  • Detection and Quantification: The separated metabolites are detected using a UV detector. The concentration of each metabolite is determined by comparing its peak area to that of a known standard.[21][22]

The following diagram illustrates a typical experimental workflow for therapeutic drug monitoring of thiopurines.

TDM_Workflow Start Patient Blood Sample (EDTA tube) Centrifuge Centrifugation Start->Centrifuge Isolate_RBC Isolate Red Blood Cells (RBCs) Centrifuge->Isolate_RBC Wash_RBC Wash RBCs Isolate_RBC->Wash_RBC Lyse_RBC Lyse RBCs Wash_RBC->Lyse_RBC Hydrolyze Hydrolyze 6-TGNs Lyse_RBC->Hydrolyze HPLC HPLC Analysis (Separation and Detection) Hydrolyze->HPLC Quantify Quantify Metabolites (6-TGN and 6-MMP) HPLC->Quantify Report Report Results to Clinician Quantify->Report

Figure 2: Workflow for Thiopurine Metabolite Monitoring.
Determination of Thiopurine S-Methyltransferase (TPMT) Enzyme Activity

Assessing TPMT enzyme activity is crucial for identifying patients at risk of thiopurine-induced toxicity. This is often done through a phenotypic assay that measures the rate of 6-MP methylation in RBC lysates.

Experimental Protocol:

  • Hemolysate Preparation: A red blood cell lysate is prepared from the patient's blood sample.

  • Incubation: The lysate is incubated with 6-mercaptopurine (the substrate) and S-adenosyl-L-methionine (the methyl donor).

  • Reaction Termination: The enzymatic reaction is stopped after a specific time.

  • Quantification of 6-MMP: The amount of 6-methylmercaptopurine (the product) formed is quantified using HPLC with UV detection.

  • Calculation of Activity: The TPMT activity is calculated based on the rate of 6-MMP formation and is typically expressed as units per milliliter of packed red blood cells or per gram of hemoglobin.[23]

The Future of Thiopurines: Personalized Medicine and Beyond

The historical journey of thiopurines is a testament to the power of rational drug design and the importance of understanding fundamental biochemical pathways. While newer biologic agents have emerged, thiopurines remain a vital and cost-effective therapeutic option for many patients.[24]

The future of thiopurine therapy lies in the realm of personalized medicine. The well-established role of TPMT pharmacogenetics in predicting toxicity has paved the way for genotype-guided dosing strategies.[9] Ongoing research continues to identify other genetic variants that may influence thiopurine metabolism and response. Furthermore, a deeper understanding of the intricate signaling pathways affected by thiopurines may open up new avenues for combination therapies and the development of more targeted immunomodulatory agents. The legacy of Elion and Hitchings' pioneering work continues to inspire the next generation of drug discovery, ensuring that the story of thiopurines is far from over.

References

2,6-Dithiopurine: A Potential Cancer Chemopreventive Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically investigating 2,6-Dithiopurine as a cancer chemopreventive agent is limited. This document provides a comprehensive overview based on the well-established mechanisms and data of its close structural analogs, 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG), to serve as a foundational guide for potential research and development. The information presented for these related compounds should not be directly extrapolated to this compound without dedicated experimental validation.

Executive Summary

Thiopurine analogs are a clinically significant class of purine antimetabolites utilized in oncology and immunology for decades. While 6-mercaptopurine (6-MP) and 6-thioguanine (6-TG) are established therapeutic agents, the potential of their dithio-analog, this compound, in cancer chemoprevention remains largely unexplored. This technical guide synthesizes the current understanding of related thiopurines to build a scientific case for the investigation of this compound. By examining the established mechanisms of action, cytotoxicity data, and relevant signaling pathways of its analogs, we provide a framework for the preclinical evaluation of this compound as a novel cancer chemopreventive agent.

Core Mechanism of Action: Insights from Thiopurine Analogs

The anticancer and immunosuppressive effects of thiopurines like 6-MP and 6-TG are contingent on their intracellular conversion to active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[1][2][3] It is hypothesized that this compound would follow a similar metabolic activation pathway.

The primary mechanisms of action include:

  • Inhibition of de Novo Purine Synthesis: Thiopurine metabolites, particularly methyl-thioinosine monophosphate (Me-TIMP) derived from 6-MP, are potent inhibitors of the purine biosynthesis pathway.[1][4] This leads to a depletion of the purine nucleotide pool, which is essential for DNA and RNA synthesis, thereby arresting the proliferation of rapidly dividing cancer cells.

  • Induction of Apoptosis via DNA Incorporation: The active 6-TGNs are incorporated into DNA and RNA during replication and transcription.[1][3] The presence of these fraudulent bases in the genetic material induces DNA strand breaks and mismatches, which are recognized by the cell's DNA damage response machinery, ultimately triggering apoptosis (programmed cell death).[5][6] Studies have shown that this can occur through the mitochondrial pathway and may involve the generation of reactive oxygen species (ROS).[5]

  • Immunomodulation: Thiopurines suppress the proliferation of lymphocytes, which is the basis for their use in autoimmune diseases and organ transplantation.[3] In the context of inflammation-driven cancers, such as colorectal cancer in patients with inflammatory bowel disease (IBD), this anti-inflammatory effect is considered a key component of their chemopreventive action.[7][8]

Quantitative Data: In Vitro Cytotoxicity of 6-Mercaptopurine and 6-Thioguanine

The following table presents a summary of the 50% inhibitory concentration (IC50) values for 6-MP and 6-TG against various cancer cell lines. This data highlights the cytotoxic potential of these compounds and provides a reference for the expected potency of novel thiopurine analogs.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
6-Mercaptopurine (6-MP) Jurkat (MTAP-deficient)T-cell Leukemia~65[4]
A549 (MTAP-deficient)Lung Cancer~200[4]
6-Thioguanine (6-TG) A549 (MTAP-deficient)Lung Cancer~2.56[4]
A549 (MTAP-expressing)Lung Cancer~52.11[4]

Note: The cellular response to thiopurines is heavily influenced by the expression levels of metabolic enzymes such as methylthioadenosine phosphorylase (MTAP).[4]

Key Experimental Protocols

The following are standardized protocols for essential in vitro assays to evaluate the anticancer properties of a compound like this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the cytotoxic effect of a compound on cancer cells.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and incubated overnight to allow for attachment.

  • Compound Incubation: Cells are treated with a range of concentrations of the test compound for 48 to 72 hours.

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured using a microplate reader at 570 nm.

  • Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This flow cytometry-based method quantifies the induction of apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with the test compound at a concentration around its IC50 value for a specified duration (e.g., 24 hours).

  • Staining: Harvested cells are stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic/necrotic cells).

  • Flow Cytometry: The stained cell population is analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualized Pathways and Workflows

The following diagrams, rendered using the DOT language, illustrate the metabolic fate of thiopurines and a standard workflow for drug discovery.

Thiopurine Metabolic Pathway

Thiopurine_Metabolism cluster_activation Metabolic Activation cluster_inactivation Inactivation Pathways cluster_effects Cellular Effects 6-MP 6-Mercaptopurine TIMP Thioinosine Monophosphate 6-MP->TIMP HPRT Me-MP Methyl-Mercaptopurine (Inactive) 6-MP->Me-MP TPMT TUA Thiouric Acid (Inactive) 6-MP->TUA XO TGNs Thioguanine Nucleotides (Active Metabolites) TIMP->TGNs Purine_Inhibition Inhibition of Purine Synthesis TIMP->Purine_Inhibition DNA_Damage DNA Damage & Incorporation TGNs->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Simplified metabolic pathways of 6-mercaptopurine.

Preclinical Drug Discovery Workflow

Drug_Discovery_Workflow start Compound Identification (this compound) in_vitro In Vitro Screening start->in_vitro cytotoxicity Cytotoxicity Profiling (IC50 Determination) in_vitro->cytotoxicity apoptosis_assay Apoptosis Induction Assay cytotoxicity->apoptosis_assay mechanism_study Mechanism of Action Studies (e.g., Western Blot, Gene Expression) apoptosis_assay->mechanism_study in_vivo In Vivo Evaluation (Animal Models) mechanism_study->in_vivo efficacy_models Chemoprevention Efficacy Models in_vivo->efficacy_models toxicology Toxicology and Safety Profiling in_vivo->toxicology lead_optimization Lead Optimization efficacy_models->lead_optimization toxicology->lead_optimization

Caption: A streamlined workflow for the preclinical development of a chemopreventive agent.

Future Perspectives and Research Directions

The established anticancer and immunomodulatory properties of thiopurines provide a compelling rationale for the investigation of this compound as a potential cancer chemopreventive agent. The immediate next steps should involve a systematic preclinical evaluation following the workflow outlined above. Key research questions to address include:

  • What is the in vitro cytotoxicity of this compound across a diverse panel of human cancer cell lines?

  • Does this compound induce apoptosis and at what concentrations?

  • Is the mechanism of action dependent on its metabolism to thioguanine nucleotides?

  • What is its efficacy and safety profile in in vivo models of carcinogenesis?

Answering these questions through rigorous experimental work will be crucial in determining the potential of this compound to be developed as a novel agent for cancer chemoprevention.

References

Methodological & Application

Application Notes and Protocols for 2,6-Dithiopurine in Mouse Skin Carcinogenesis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,6-Dithiopurine (2,6-DTP) as a potential chemopreventive agent in chemically-induced mouse skin carcinogenesis models. The information is compiled from established methodologies and peer-reviewed research to guide the design and execution of relevant in vivo studies.

Introduction

The two-stage mouse skin carcinogenesis model, typically involving a single application of a tumor initiator like 7,12-dimethylbenz[a]anthracene (DMBA) followed by repeated applications of a tumor promoter such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is a well-established system for studying the mechanisms of cancer development and evaluating potential chemopreventive agents.[1][2] this compound, a thiopurine analog, has demonstrated significant inhibitory effects on the initiation phase of skin tumorigenesis in this model.[3] These notes provide the necessary protocols to investigate the efficacy of 2,6-DTP in preventing or reducing the incidence and multiplicity of skin tumors.

Mechanism of Action

This compound is believed to exert its chemopreventive effects by inhibiting the binding of carcinogenic metabolites to epidermal DNA.[3] In studies using the potent carcinogen benzo(a)pyrene diol epoxide (BPDE), a metabolite of benzo(a)pyrene, topical application of 2,6-DTP prior to carcinogen exposure significantly reduced the formation of DNA adducts in the mouse epidermis.[3] This anti-initiating activity is a key focus of investigation when using 2,6-DTP in this model.

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on inhibiting carcinogen-DNA binding and tumor development in a two-stage mouse skin carcinogenesis model.

Table 1: Inhibition of [³H]BPDE-I Binding to Epidermal DNA by this compound

2,6-DTP Dose (µmol)% Inhibition of DNA Binding
2090%
~0.850%

Data extracted from DiGiovanni et al. (1991).[3] BPDE-I was applied 15 minutes after 2,6-DTP.

Table 2: Effect of this compound on Two-Stage Skin Carcinogenesis Initiated by BPDE-I and Promoted by TPA

Treatment GroupPapillomas per Mouse (at 23 weeks)% Inhibition of Papilloma MultiplicityCarcinoma Incidence (at 50 weeks)Total Carcinomas (at 50 weeks)% Inhibition of Total Carcinomas
Control (Solvent + BPDE-I)~10-Not specified~10-
1 µmol 2,6-DTP + BPDE-I~5~50%Not specifiedNot specifiedNot specified
10 µmol 2,6-DTP + BPDE-I<1>90%Significantly reduced<190-95%

Data extrapolated and summarized from DiGiovanni et al. (1991).[3]

Experimental Protocols

Protocol 1: Two-Stage Mouse Skin Carcinogenesis Model with this compound

This protocol is adapted from the standard DMBA/TPA model and incorporates the application of this compound to assess its anti-initiating effects.

Materials:

  • Female SENCAR mice (6-8 weeks old)

  • 7,12-dimethylbenz[a]anthracene (DMBA)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • This compound (2,6-DTP)

  • Acetone (vehicle)

  • Electric clippers

  • Pipettes and tips

Procedure:

  • Animal Preparation: One week prior to the start of the experiment, shave the dorsal skin of the mice. Only mice in the resting phase of the hair cycle should be used.

  • Initiation Phase:

    • Prepare solutions of 2,6-DTP in acetone at the desired concentrations (e.g., 1 µmol and 10 µmol in 200 µL).

    • Divide mice into treatment groups (e.g., Vehicle control, 2,6-DTP low dose, 2,6-DTP high dose).

    • Topically apply the corresponding 2,6-DTP solution or vehicle (acetone) to the shaved dorsal skin of each mouse.

    • Fifteen minutes after the application of 2,6-DTP or vehicle, apply a single topical dose of the initiator. While the cited study used BPDE-I, a standard DMBA initiation protocol would use 10-25 µg of DMBA in 200 µL of acetone.

  • Promotion Phase:

    • Two weeks after the initiation phase, begin the promotion phase.

    • Apply a topical dose of TPA (e.g., 2 µg in 200 µL of acetone) to the same area of the skin twice weekly.

    • Continue the TPA application for the duration of the study (typically 20-25 weeks for papilloma development).

  • Tumor Monitoring and Data Collection:

    • Observe the mice weekly for the appearance of skin tumors (papillomas).

    • Record the number of mice with tumors (tumor incidence) and the total number of tumors per mouse (tumor multiplicity).

    • Continue monitoring for the progression of papillomas to squamous cell carcinomas for an extended period (e.g., up to 50 weeks).

  • Histopathological Analysis: At the end of the study, euthanize the mice and collect skin and tumor samples for histological confirmation of tumor type.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_initiation Initiation Phase (Week 0) cluster_promotion Promotion Phase (Weeks 2-25) cluster_monitoring Monitoring and Analysis Animal_Prep Animal Preparation (Shaving Dorsal Skin) DTP_Application Topical Application of This compound or Vehicle Animal_Prep->DTP_Application 1 week Carcinogen_Application Topical Application of Initiator (e.g., DMBA/BPDE-I) DTP_Application->Carcinogen_Application 15 min TPA_Application Twice Weekly Topical Application of TPA Carcinogen_Application->TPA_Application 2 weeks Tumor_Monitoring Weekly Tumor Incidence and Multiplicity Recording TPA_Application->Tumor_Monitoring Ongoing Histo_Analysis Histopathological Analysis Tumor_Monitoring->Histo_Analysis End of Study

Experimental workflow for the two-stage mouse skin carcinogenesis model with this compound.

Mechanism_of_Action cluster_pathway Chemopreventive Action of this compound Carcinogen Carcinogen (e.g., Benzo[a]pyrene) Metabolite Reactive Metabolite (e.g., BPDE-I) Carcinogen->Metabolite Metabolic Activation Adducts DNA Adducts Metabolite->Adducts Binds to DTP This compound DTP->Metabolite Inhibits Binding DNA Epidermal DNA Initiation Tumor Initiation Adducts->Initiation Tumor Skin Tumor Formation Initiation->Tumor

Proposed mechanism of this compound's anti-initiating activity.

References

Application Notes and Protocols for 2,6-Dithiopurine in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of 2,6-Dithiopurine in in vitro cell culture experiments. Due to the limited availability of specific solubility and working concentration data for this compound, this guide synthesizes information from structurally related thiopurine analogs, such as 6-mercaptopurine (6-MP), and established laboratory practices for handling similar compounds.

Introduction

This compound is a purine analog belonging to the thiopurine family of compounds. Thiopurines, including the well-known drugs azathioprine and 6-mercaptopurine, are utilized as immunosuppressants and in cancer chemotherapy.[1][2] They function as prodrugs that undergo intracellular metabolism to form active metabolites, primarily thioguanine nucleotides (TGNs).[3] These metabolites exert their cytotoxic effects by being incorporated into DNA and RNA, thereby disrupting nucleic acid synthesis and function, and by inhibiting key signaling proteins such as Rac1, which can lead to apoptosis in rapidly dividing cells.[2][4] The study of this compound in vitro is valuable for understanding its potential as a chemopreventive or therapeutic agent.[5] Proper dissolution and handling are critical for obtaining reliable and reproducible experimental results.

Data Presentation

The following table summarizes key quantitative data for this compound and related compounds, providing a basis for experimental design.

ParameterValue/RecommendationRationale/Source
Molecular Weight of this compound 184.25 g/mol Calculated from chemical formula (C₅H₄N₄S₂)
Recommended Solvent for Stock Solution Dimethyl sulfoxide (DMSO), cell culture gradeDMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including purine analogs.[6][7]
Solubility of Related Purine Analogs in DMSO 6-Mercaptopurine (hydrate): ~5 mg/mL6-(Methylthio)purine: 100 mg/mLProvides an estimated range for the solubility of this compound.[4][8]
Recommended Stock Solution Concentration 10-50 mMA common starting concentration range for preparing stock solutions of small molecules for cell-based assays.[9]
Suggested In Vitro Working Concentration Range 1 µM - 100 µMBased on effective concentrations of the related compound 6-mercaptopurine in human leukemic cell lines.[2][10] A dose-response experiment is crucial.
Recommended Final DMSO Concentration in Culture < 0.5% (v/v)High concentrations of DMSO can be toxic to cells. A vehicle control with the equivalent DMSO concentration is essential.[9]
Storage of Stock Solution -20°C for short-term (up to 1 month)-80°C for long-term (up to 6 months)To maintain the stability of the compound and prevent degradation.[1][4] Aliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, a standard starting concentration for cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Calculate and Weigh:

    • To prepare 1 mL of a 10 mM stock solution, you will need 1.84 mg of this compound (Molecular Weight = 184.25 g/mol ).

    • Carefully weigh the calculated amount of powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution:

    • Add the calculated volume of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex the tube vigorously for 1-2 minutes, or until the powder is completely dissolved. A brief sonication or gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.

    • Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage.

Protocol for Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the DMSO stock solution to prepare working concentrations for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes and sterile, filtered pipette tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature. Briefly centrifuge the tube to collect the contents at the bottom.

  • Prepare Intermediate Dilution (if necessary): For lower final concentrations, it may be convenient to first prepare an intermediate dilution (e.g., 1 mM) in complete cell culture medium.

  • Prepare Final Working Solutions:

    • Add the appropriate volume of the 10 mM stock solution to a pre-determined volume of pre-warmed complete cell culture medium to achieve the desired final concentration.

    • Example for a 10 µM working solution: Add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium (for a final volume of 1 mL). Mix thoroughly by gentle pipetting or inversion.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Application to Cells: Replace the existing medium in your cell culture plates with the freshly prepared medium containing the desired concentrations of this compound or the vehicle control.

Mandatory Visualizations

G cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application cluster_control Controls weigh Weigh this compound Powder add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw Begin Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat vehicle Prepare Vehicle Control (Medium + DMSO) incubate Incubate for Desired Time treat->incubate vehicle->treat

Caption: Experimental workflow for dissolving and applying this compound.

G cluster_metabolism Intracellular Metabolism cluster_effects Cytotoxic Effects DTP This compound (Prodrug) TIMP Thioinosine Monophosphate (TIMP) DTP->TIMP HPRT1 TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP IMPDH TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP GMPS TGNs Thioguanine Nucleotides (TGNs) TGMP->TGNs DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA Rac1 Inhibition of Rac1 TGNs->Rac1 Apoptosis Apoptosis DNA_RNA->Apoptosis Rac1->Apoptosis

Caption: Simplified metabolic and signaling pathway of thiopurines.

References

Application Note: Quantitative Analysis of Thiopurine Metabolites in Human Erythrocytes by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiopurine drugs, such as azathioprine, 6-mercaptopurine, and 6-thioguanine, are essential immunosuppressants and anticancer agents. Their therapeutic efficacy and toxicity are closely linked to the intracellular concentrations of their active metabolites, primarily 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine nucleotides (6-MMPNs). Monitoring these metabolites in erythrocytes is crucial for optimizing dosing strategies, minimizing adverse effects, and ensuring patient compliance. This application note provides a detailed protocol for the quantification of thiopurine metabolites in human erythrocytes using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The described method involves sample preparation by acid hydrolysis to release the purine bases, followed by chromatographic separation and detection by mass spectrometry.

Introduction

Thiopurines are prodrugs that undergo extensive intracellular metabolism to form active cytotoxic metabolites.[1][2][3] The primary active metabolites, 6-thioguanine nucleotides (6-TGNs), are incorporated into DNA and RNA, leading to cytotoxicity and immunosuppression. An alternative metabolic pathway, catalyzed by thiopurine S-methyltransferase (TPMT), leads to the formation of 6-methylmercaptopurine nucleotides (6-MMPNs), which are associated with hepatotoxicity.[4][5] Significant inter-patient variability in the activity of enzymes involved in thiopurine metabolism exists, leading to varied clinical responses and toxicity profiles.[2][3] Therefore, therapeutic drug monitoring (TDM) of 6-TGN and 6-MMPN concentrations in erythrocytes is a valuable tool to guide therapy.[6][7] This document outlines a robust LC-MS/MS method for the simultaneous quantification of these critical metabolites.

Thiopurine Metabolic Pathway

The metabolic conversion of thiopurine prodrugs into their active and inactive metabolites is a complex process involving several enzymatic steps. Understanding this pathway is essential for interpreting metabolite measurements and their clinical implications. Azathioprine is first converted to 6-mercaptopurine (6-MP).[4] 6-MP is then metabolized through three main competing pathways. It can be converted by hypoxanthine-guanine phosphoribosyltransferase (HPRT) to thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-TGNs.[4][8] Alternatively, 6-MP can be methylated by thiopurine S-methyltransferase (TPMT) to 6-methylmercaptopurine (6-MMP), which is subsequently converted to 6-MMPNs.[4] The third pathway involves the oxidation of 6-MP by xanthine oxidase (XO) to the inactive metabolite thiouric acid.[8]

Thiopurine_Metabolism cluster_pro Prodrugs cluster_active Active Pathway cluster_inactivation Inactivation/Toxicity Pathways AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic/ Glutathione-S-transferase TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TUA Thiouric Acid (Inactive) MP->TUA XO TG 6-Thioguanine (6-TG) TGNs Thioguanine Nucleotides (6-TGNs) (Active Metabolites) TG->TGNs HPRT TIMP->TGNs IMPDH, GMPS MMPNs 6-Methylmercaptopurine Nucleotides (6-MMPNs) (Hepatotoxic Metabolites) MMP->MMPNs

Figure 1. Simplified Thiopurine Metabolic Pathway.

Experimental Protocol

This protocol describes the steps for the quantification of 6-TGN and 6-MMPN in human erythrocytes.

Materials and Reagents
  • Whole blood collected in EDTA (lavender top) tubes

  • Perchloric acid (PCA)

  • Dithiothreitol (DTT)

  • Internal Standards: 8-Bromoadenine or stable isotope-labeled 6-TG and 6-MMP

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • LC Column: C18 column (e.g., XSelect Peptide HSS T3, 2.5 µm, 100 Å, 2.1 × 100 mm)[6]

Sample Preparation Workflow

The sample preparation involves the isolation of red blood cells (RBCs), followed by lysis and acid hydrolysis to convert the nucleotide metabolites to their respective bases for analysis.

Experimental_Workflow Start Whole Blood Sample (EDTA) Centrifuge1 Centrifuge to Separate Plasma and RBCs Start->Centrifuge1 Wash Wash RBCs with Saline Centrifuge1->Wash Lyse Lyse RBCs Wash->Lyse Add_IS Add Internal Standard Lyse->Add_IS Hydrolyze Acid Hydrolysis (Perchloric Acid) Add_IS->Hydrolyze Centrifuge2 Centrifuge to Precipitate Proteins Hydrolyze->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant Analyze LC-MS/MS Analysis Supernatant->Analyze

Figure 2. Experimental Workflow for Thiopurine Metabolite Analysis.

Detailed Sample Preparation Protocol
  • RBC Separation and Washing : Centrifuge the whole blood sample. Remove the plasma and buffy coat. Wash the remaining erythrocytes with phosphate-buffered saline (PBS). An automated cell washer can be used for this step to improve efficiency.[6]

  • Lysis and Hydrolysis : To a known volume of packed RBCs, add an internal standard and perchloric acid. The acid hydrolysis step converts the 6-thioguanine and 6-methylmercaptopurine nucleotides to their respective bases, 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP).[5][9] This hydrolysis is typically performed for 60 minutes.[5][10]

  • Protein Precipitation : After hydrolysis, centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical liquid chromatography and mass spectrometry conditions for the analysis of thiopurine metabolites.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System Agilent Infinity System or equivalent[11]
Column C18 reverse-phase column[5][9]
Mobile Phase A 0.1% Formic acid in water[6]
Mobile Phase B 0.1% Formic acid in acetonitrile[6]
Flow Rate 0.4 mL/min[6]
Column Temperature 40°C[6]
Injection Volume 10 µL[6]
Gradient A gradient from 2% to 12.5% B over 3 minutes is a typical starting point.[6]

Table 2: Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM)

AnalytePrecursor Ion (m/z)Product Ion (m/z)
6-Thioguanine (6-TG) 168.0119.0
6-Methylmercaptopurine (6-MMP) 167.0152.0
8-Bromoadenine (Internal Standard) 216.0135.0

Note: The specific mass transitions may vary slightly depending on the instrument and source conditions.

Quantitative Data and Method Performance

The performance of the LC-MS/MS method for thiopurine metabolite analysis has been validated in several studies. The following tables summarize key quantitative performance parameters.

Table 3: Linearity and Lower Limits of Quantification (LLOQ)

AnalyteLinear RangeLLOQReference
6-TGN 0.1 - 10 µmol/L0.1 µmol/L[12][13]
6-MMPN 0.5 - 100 µmol/L0.5 µmol/L[12][13]
6-TG Not Specified0.2 µmol/L (~50 pmol/8 x 10⁸ RBC)[6][7]
6-MMP Not Specified4 µmol/L (~1,000 pmol/8 x 10⁸ RBC)[6][7]

Table 4: Precision and Accuracy

Parameter6-TGN/6-TG6-MMPN/6-MMPReference
Intra-day Precision (%CV) < 10%< 10%[5][14]
Inter-day Precision (%CV) < 10%< 10%[5][14]
Accuracy (%) 95 - 105%95 - 105%[14]
Mean Extraction Recovery (%) 71.0 - 75.0%96.4 - 102.2%[12][13]

Clinical Utility and Reference Intervals

The therapeutic ranges for thiopurine metabolites can aid in dose adjustments and toxicity management.

Table 5: Therapeutic Reference Intervals

MetaboliteConcentration RangeClinical ImplicationReference
6-Thioguanine Nucleotides (6-TGN) 235 - 450 pmol/8x10⁸ RBCTherapeutic range for inflammatory bowel disease. Higher levels are associated with an increased risk of myelotoxicity.[15]
6-Methylmercaptopurine (6-MMP) ≤ 5700 pmol/8x10⁸ RBCLevels above this threshold are associated with an increased risk of hepatotoxicity.[15]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantitative analysis of thiopurine metabolites in human erythrocytes. This method is an invaluable tool for therapeutic drug monitoring, enabling clinicians to personalize thiopurine therapy to maximize efficacy while minimizing the risk of adverse drug reactions. The provided protocols and performance data serve as a comprehensive guide for researchers, scientists, and drug development professionals working with thiopurine compounds.

References

Application of 2,6-Dithiopurine to Block DNA Damage from Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrophilic compounds, both of environmental and endogenous origin, pose a significant threat to genomic integrity by forming covalent adducts with DNA. This adduction can lead to mutations, chromosomal aberrations, and ultimately, the initiation of carcinogenesis. Consequently, there is a pressing need for effective chemopreventive agents that can neutralize these reactive species before they inflict cellular damage. 2,6-Dithiopurine (DTP), a nucleophilic scavenger, has emerged as a promising candidate for this role. This document provides detailed application notes and protocols for researchers interested in investigating the potential of DTP to block DNA damage from electrophiles.

This compound has demonstrated significant efficacy in preventing DNA damage induced by a variety of electrophilic carcinogens, including benzo[a]pyrene diol epoxide (BPDE-I) and analogues of sulfur mustard.[1][2] Its primary mechanism of action involves direct scavenging of electrophiles, forming adducts that are then excreted from the cell, thereby preventing the electrophiles from reaching and reacting with DNA.[3] Studies have shown that DTP is well-tolerated in vivo, with no observed toxicity even at high dietary concentrations, and it is readily metabolized and excreted.[4]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in preventing DNA damage and its cytotoxic profile.

Table 1: Efficacy of this compound in Blocking Electrophile-Induced DNA Damage

ElectrophileModel SystemDNA Damage EndpointDTP ConcentrationProtection LevelReference
Benzo[a]pyrene diol epoxide (BPDE-I)Mouse EpidermisDNA Adduct Formation10 µmol>90% inhibition[2]
Benzo[a]pyrene diol epoxide (BPDE-I)Mouse EpidermisDNA Adduct Formation1 µmol~50% inhibition[2]
2-chloroethyl ethyl sulfide (CEES)Human Skin CellsCytotoxicityEquimolar to CEESSignificant protection[1]
2-chloroethyl methyl sulfide (CEMS)Human Skin CellsCytotoxicityEquimolar to CEMSSignificant protection[1]
2-chloroethyl ethyl sulfide (CEES)Human Skin CellsMutagenesisEquimolar to CEESComplete abolishment[1]
2-chloroethyl methyl sulfide (CEMS)Human Skin CellsMutagenesisEquimolar to CEMSComplete abolishment[1]

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50Reference
Not specifiedNot specifiedData not available in the searched literature. DTP is noted for its low toxicity.[4][4]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound in blocking DNA damage.

Protocol 1: Cellular Uptake and DTP-Electrophile Adduct Formation Assay

This protocol is adapted from a study on the protective effects of DTP against sulfur mustard analogues.[3]

Objective: To determine the cellular uptake of DTP and the formation of DTP-electrophile adducts.

Materials:

  • Human skin cell line (e.g., NCTC2544)

  • This compound (DTP)

  • Electrophile of interest (e.g., CEES)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Spectrophotometer

  • Coulter counter (or hemocytometer)

Procedure:

  • Cell Culture: Culture human skin cells to 80-90% confluency in appropriate cell culture dishes.

  • DTP Treatment: Treat the cells with the desired concentration of DTP in fresh cell culture medium. Incubate for various time points (e.g., 2, 5, 10, 30 minutes) to determine the rate of uptake.

  • Cell Harvesting and Lysis:

    • After incubation, wash the cells twice with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer.

    • Collect the cell lysate.

  • Spectrophotometric Analysis of DTP Uptake:

    • Measure the absorbance of the cell lysate at 348 nm, the characteristic absorbance wavelength for DTP.

    • Determine the amount of intracellular DTP using a standard curve generated with known concentrations of DTP.

    • In parallel dishes, count the number of cells using a Coulter counter to normalize the DTP uptake per cell.

  • DTP-Electrophile Adduct Formation:

    • Co-treat cells with DTP and the electrophile of interest.

    • Prepare cell lysates as described above.

    • Analyze the lysate for the formation of DTP-electrophile adducts using spectrophotometry by observing shifts in the absorbance spectrum, or for more specific quantification, utilize LC-MS/MS.[5][6][7][8][9]

Protocol 2: Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is a generalized procedure based on established methods for assessing DNA strand breaks.[10][11][12][13][14]

Objective: To quantify DNA single- and double-strand breaks in individual cells after treatment with an electrophile and DTP.

Materials:

  • Treated and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Comet assay slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation:

    • Treat cells with the electrophile in the presence or absence of DTP for the desired time.

    • Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Slide Preparation:

    • Coat comet assay slides with a layer of 1% NMPA and allow to solidify.

    • Mix the cell suspension with 0.5% LMPA at a 1:10 (v/v) ratio at 37°C.

    • Pipette 75 µL of the cell/LMPA mixture onto the pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.

  • Lysis:

    • Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~1 V/cm for 20-30 minutes.

  • Neutralization and Staining:

    • Carefully remove the slides and immerse them in neutralization buffer for 5 minutes (repeat three times).

    • Stain the slides with a suitable DNA stain.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using comet scoring software.

    • The percentage of DNA in the tail (% Tail DNA) and the tail moment are common metrics for quantifying DNA damage.

Protocol 3: γ-H2AX Immunofluorescence Staining

This protocol provides a method for detecting DNA double-strand breaks (DSBs) through the visualization of phosphorylated H2AX foci.[15][16][17][18][19]

Objective: To quantify the formation of γ-H2AX foci, a marker for DSBs, in cells treated with an electrophile and DTP.

Materials:

  • Cells grown on coverslips

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139)

  • Secondary antibody: fluorescently-labeled anti-species IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile coverslips in a petri dish or multi-well plate and allow them to adhere.

    • Treat cells with the electrophile with and without DTP for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.

    • Incubate with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging and Quantification:

    • Visualize the slides using a fluorescence microscope.

    • Capture images of multiple fields of view.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Protocol 4: Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[20][21][22][23]

Objective: To determine the cytotoxicity of the electrophile and the protective effect of DTP.

Materials:

  • Cells in culture

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the electrophile in the presence or absence of DTP. Include untreated control wells.

  • MTT Incubation:

    • After the treatment period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualization of Pathways and Workflows

Signaling Pathway of Electrophile-Induced DNA Damage and DTP Intervention

Electrophile_DNA_Damage_Pathway cluster_DTP cluster_damage cluster_response Electrophile Electrophilic Compound Adduct DTP-Electrophile Adduct (Inactive) DNA Cellular DNA Electrophile->DNA Reacts with DTP This compound (DTP) DTP->Electrophile DNA_Adduct DNA Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adduct->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation Chk1_Chk2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Electrophile-induced DNA damage signaling and DTP's point of intervention.

Experimental Workflow for Evaluating DTP's Protective Effects

Experimental_Workflow start Start cell_culture Cell Culture (e.g., Human Skin Cells) start->cell_culture treatment Treatment Groups: 1. Control (Vehicle) 2. Electrophile alone 3. DTP + Electrophile 4. DTP alone cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT Assay) treatment->cytotoxicity dna_damage DNA Damage Assessment treatment->dna_damage adduct_analysis DTP-Electrophile Adduct Quantification (LC-MS/MS) treatment->adduct_analysis data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis comet Comet Assay (Strand Breaks) dna_damage->comet gamma_h2ax γ-H2AX Staining (Double-Strand Breaks) dna_damage->gamma_h2ax comet->data_analysis gamma_h2ax->data_analysis adduct_analysis->data_analysis end End data_analysis->end DTP_Mechanism DTP This compound (Nucleophile) Reaction Nucleophilic Scavenging Reaction DTP->Reaction Electrophile Reactive Electrophile Electrophile->Reaction Adduct Stable DTP-Electrophile Adduct Reaction->Adduct Prevention Prevention of DNA Adduct Formation Reaction->Prevention Leads to Detox Detoxification and Excretion Adduct->Detox

References

Application Notes and Protocols: 2,6-Dithiopurine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2,6-dithiopurine as a versatile starting material for the synthesis of a wide array of functionalized purine derivatives. Detailed experimental protocols for key transformations, quantitative data, and visual workflows are presented to facilitate its use in research and drug discovery.

Introduction to this compound in Organic Synthesis

This compound is a purine analog where the oxygen atoms at the 2 and 6 positions of the purine core are replaced by sulfur atoms. This modification imparts unique chemical reactivity, primarily centered around the nucleophilicity of the thiol groups. As a "soft" nucleophile, this compound readily reacts with "soft" electrophiles, making it an excellent scaffold for introducing diverse functionalities through S-alkylation, S-arylation, and subsequent modifications. The resulting 2,6-bis(thioether)purine derivatives are valuable intermediates for the synthesis of novel therapeutic agents, chemical probes, and materials.

The thioether linkages in these derivatives can be further manipulated through oxidation to sulfoxides and sulfones, or displaced by other nucleophiles, offering a rich platform for chemical exploration. This versatility allows for the systematic modification of the purine core to probe structure-activity relationships (SAR) and develop compounds with tailored biological activities.

Key Synthetic Transformations

The primary synthetic utility of this compound stems from the high nucleophilicity of its two thiol groups. The key transformations discussed in these notes are:

  • S-Alkylation: The reaction of this compound with alkyl halides to form 2,6-bis(alkylthio)purines.

  • Oxidation: The subsequent oxidation of the resulting thioethers to sulfoxides and sulfones.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of the alkylthio or sulfonyl groups by other nucleophiles, such as amines, to introduce further diversity.

A general workflow for the utilization of this compound as a building block is depicted below.

G DTP This compound S_Alkylation S-Alkylation DTP->S_Alkylation AlkylHalides Alkyl Halides (R-X) AlkylHalides->S_Alkylation Base Base (e.g., K2CO3, NaH) Base->S_Alkylation BisThioether 2,6-Bis(alkylthio)purine S_Alkylation->BisThioether Formation of C-S bonds Oxidation Oxidation BisThioether->Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, Oxone) Oxidant->Oxidation Sulfoxide 2,6-Bis(alkylsulfinyl)purine Oxidation->Sulfoxide Partial Oxidation Sulfone 2,6-Bis(alkylsulfonyl)purine Oxidation->Sulfone Full Oxidation SNAr Nucleophilic Aromatic Substitution (SNAr) Sulfoxide->SNAr Sulfone->SNAr Nucleophile Nucleophile (Nu-H) (e.g., Amines) Nucleophile->SNAr SubstitutedPurine 2,6-Disubstituted Purine SNAr->SubstitutedPurine Displacement of -SOR or -SO2R groups

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

The following protocols are representative methods for the key synthetic transformations of this compound. These procedures are based on established methods for related thiopurines and are expected to be adaptable with good success.

Protocol 1: Synthesis of 2,6-Bis(methylthio)purine via S-Alkylation

This protocol describes the exhaustive S-alkylation of this compound using methyl iodide.

  • Materials:

    • This compound

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Methyl Iodide (CH₃I)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a stirred suspension of this compound (1.0 mmol) in anhydrous DMF (10 mL) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.5 mmol).

    • Stir the mixture at room temperature for 30 minutes.

    • Add methyl iodide (2.2 mmol) dropwise to the suspension.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water (50 mL).

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford pure 2,6-bis(methylthio)purine.

  • Characterization (Expected):

    • Appearance: White to pale yellow solid.

    • ¹H NMR (CDCl₃): δ ~2.7 (s, 3H, S-CH₃), ~2.8 (s, 3H, S-CH₃), ~7.9 (s, 1H, H-8).

    • ¹³C NMR (CDCl₃): δ ~14.0 (S-CH₃), ~16.0 (S-CH₃), ~130.0 (C-5), ~145.0 (C-8), ~155.0 (C-4), ~160.0 (C-2), ~165.0 (C-6).

    • Mass Spectrometry (ESI): [M+H]⁺ calculated for C₇H₈N₄S₂.

Protocol 2: Oxidation of 2,6-Bis(alkylthio)purines to Sulfones

This protocol details the oxidation of a 2,6-bis(alkylthio)purine to the corresponding bis(alkylsulfonyl)purine using meta-chloroperoxybenzoic acid (m-CPBA). The sulfonyl groups are excellent leaving groups for subsequent nucleophilic aromatic substitution reactions.

  • Materials:

    • 2,6-Bis(alkylthio)purine

    • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the 2,6-bis(alkylthio)purine (1.0 mmol) in DCM (20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (4.4 mmol, assuming ~77% purity) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

  • Characterization (Expected for 2,6-Bis(methylsulfonyl)purine):

    • Appearance: White solid.

    • ¹H NMR (CDCl₃): δ ~3.4 (s, 3H, SO₂-CH₃), ~3.5 (s, 3H, SO₂-CH₃), ~8.5 (s, 1H, H-8).

Protocol 3: Nucleophilic Aromatic Substitution of a 2,6-Bis(alkylsulfonyl)purine with an Amine

This protocol illustrates the displacement of the sulfonyl groups with an amine to generate a 2,6-diaminopurine derivative.

  • Materials:

    • 2,6-Bis(alkylsulfonyl)purine

    • Amine (e.g., benzylamine)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Ethanol or N-Methyl-2-pyrrolidone (NMP)

  • Procedure:

    • To a solution of the 2,6-bis(alkylsulfonyl)purine (1.0 mmol) in ethanol (15 mL), add the desired amine (2.5 mmol) and triethylamine (3.0 mmol).

    • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected yields for the synthesis of 2,6-disubstituted purines based on protocols adapted from related purine chemistries.

Table 1: S-Alkylation of Thiopurines

EntryThiopurine DerivativeAlkyl HalideBaseSolventTemp (°C)Time (h)Yield (%)
12-Chloro-7-methyl-6-thiopurineBenzyl chlorideKOHH₂ORT0.5~90
22-Chloro-7-methyl-6-thiopurinePropargyl bromidet-BuOKDMFRT24~85
36-MercaptopurineBenzyl chloride-Ionic Liquid601~95
46-Mercaptopurine1-Bromopropane-Ionic Liquid601~92

Data adapted from related literature for illustrative purposes.

Table 2: Oxidation of Thioethers to Sulfones

EntrySubstrateOxidant (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Generic Aryl Alkyl Sulfidem-CPBA (2.2)DCM354-6>90
2Generic Aryl Alkyl SulfideOxone (2.0)MeOH/H₂ORT2-4>95

General conditions for sulfide to sulfone oxidation.

Table 3: Nucleophilic Aromatic Substitution on Halopurines

EntryPurine SubstrateNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
12,6-DichloropurineCyclohexylamineEt₃NEtOH90 (MW)1.565 (mono)
22-Chloro-6-aminopurine derivativeArylamineTFAEtOH120 (MW)2.525

Data from reactions on chloropurines, illustrating the feasibility of SNAr on the purine core.

Application in Drug Discovery and Chemical Biology

Derivatives of this compound have potential applications in various areas of drug discovery and chemical biology.

  • Anticancer Agents: The purine scaffold is a well-established pharmacophore in oncology. Modification at the 2 and 6 positions can lead to the discovery of novel kinase inhibitors, cell cycle inhibitors, or compounds that interfere with nucleic acid metabolism.

  • Antiviral and Antimicrobial Agents: Purine analogs are a cornerstone of antiviral and antimicrobial therapy. The diverse substitution patterns achievable from this compound allow for the creation of libraries of compounds for screening against various pathogens.

  • Chemopreventive Agents: this compound itself has been investigated as a chemopreventive agent due to its ability to scavenge carcinogenic electrophiles.[1] This mechanism is illustrated in the diagram below.

G Carcinogen Procarcinogen Metabolism Metabolic Activation (e.g., by Cytochrome P450) Carcinogen->Metabolism Electrophile Reactive Electrophilic Carcinogen (e.g., BPDE) Metabolism->Electrophile DNA DNA Electrophile->DNA Attacks Nucleophilic Sites Detoxification Detoxification Electrophile->Detoxification Scavenged by DTP DTP This compound (DTP) (Nucleophile) DTP->Detoxification DNA_Adduct DNA Adducts DNA->DNA_Adduct Adduct DTP-Carcinogen Adduct (Excreted) Detoxification->Adduct Mutation Mutations & Cancer DNA_Adduct->Mutation

Caption: Mechanism of chemoprevention by this compound.

  • Chemical Probes: The introduction of fluorescent tags, affinity labels, or cross-linking agents via the reactive thioether linkages can generate valuable chemical probes for studying biological systems.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its readily functionalizable thiol groups provide a gateway to a vast chemical space of substituted purines. The straightforward protocols for S-alkylation, oxidation, and nucleophilic aromatic substitution make it an accessible starting material for academic and industrial researchers alike. The potential for generating libraries of novel compounds for drug discovery and chemical biology applications underscores the importance of this purine derivative in modern medicinal chemistry.

References

Measuring Thiopurine Metabolites: A Guide to Biochemical Assays for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Thiopurine drugs, including azathioprine, 6-mercaptopurine (6-MP), and 6-thioguanine (6-TG), are integral to the treatment of various conditions, from acute lymphoblastic leukemia to autoimmune disorders like inflammatory bowel disease (IBD).[1][2] As prodrugs, their therapeutic efficacy and potential for toxicity are dependent on their complex metabolic pathways.[1][2] Monitoring the levels of key metabolites—primarily 6-thioguanine nucleotides (6-TGN) and 6-methylmercaptopurine (6-MMP)—is crucial for optimizing therapy, ensuring efficacy, and minimizing adverse effects such as myelosuppression and hepatotoxicity.[1][3] This document provides detailed application notes and protocols for the biochemical assays used to measure these critical metabolites, aimed at researchers, scientists, and professionals in drug development.

Therapeutic drug monitoring (TDM) of thiopurine metabolites is a valuable tool for assessing treatment efficacy and toxicity.[3] The active metabolites, 6-TGNs, are associated with the immunosuppressive and therapeutic effects of the drugs, while elevated levels of 6-MMP are linked to an increased risk of liver toxicity.[3][4] Studies have established therapeutic ranges for 6-TGN levels, typically between 235 and 450 pmol/8 x 10⁸ red blood cells (RBCs), to achieve the desired clinical response.[5][6][7] Conversely, 6-MMP levels exceeding 5700 pmol/8 x 10⁸ RBCs are associated with a higher risk of hepatotoxicity.[3][4][5]

This guide will delve into the predominant analytical methods for thiopurine metabolite quantification: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will provide a comprehensive overview of the thiopurine metabolic pathway, detailed experimental protocols, and a summary of quantitative data to aid in the selection and implementation of the appropriate assay for your research or clinical needs.

Thiopurine Metabolic Pathway

The metabolism of thiopurine drugs is a complex process involving several enzymatic pathways that ultimately determine the balance between therapeutic and potentially toxic metabolites. Azathioprine is first converted to 6-mercaptopurine (6-MP). From there, the metabolic pathway branches into three main routes. The enzyme xanthine oxidase (XO) metabolizes 6-MP into the inactive metabolite 6-thiouric acid. The enzyme thiopurine S-methyltransferase (TPMT) converts 6-MP into 6-methylmercaptopurine (6-MMP), which is largely inactive but can be associated with hepatotoxicity at high levels. The crucial pathway for therapeutic efficacy involves the conversion of 6-MP by hypoxanthine-guanine phosphoribosyltransferase (HPRT) into thioinosine monophosphate (TIMP). TIMP is then further metabolized through a series of enzymatic steps to form the active 6-thioguanine nucleotides (6-TGNs), which are incorporated into DNA and RNA, leading to immunosuppression.

ThiopurineMetabolism cluster_enzymes Enzymes AZA Azathioprine MP6 6-Mercaptopurine (6-MP) AZA->MP6 Non-enzymatic conversion MMP6 6-Methylmercaptopurine (6-MMP) (Inactive/Hepatotoxic) MP6->MMP6 TUA6 6-Thiouric Acid (Inactive) MP6->TUA6 TIMP Thioinosine Monophosphate (TIMP) MP6->TIMP TXMP Thioxanthosine Monophosphate (TXMP) TIMP->TXMP TGMP Thioguanosine Monophosphate (TGMP) TXMP->TGMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active/Therapeutic) TGMP->TGNs DNA_RNA Incorporation into DNA and RNA TGNs->DNA_RNA XO XO XO->TUA6 TPMT TPMT TPMT->MMP6 HPRT HPRT HPRT->TIMP IMPDH IMPDH IMPDH->TXMP GMPS GMPS GMPS->TGMP

Figure 1. Thiopurine Metabolic Pathway

Biochemical Assays for Thiopurine Metabolite Measurement

The two primary methods for quantifying thiopurine metabolites are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes key quantitative parameters for HPLC and LC-MS/MS assays for the measurement of 6-TGN and 6-MMP.

ParameterHPLC with UV DetectionLC-MS/MSReference
Analyte(s) 6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) after hydrolysis6-Thioguanine (6-TG) and 6-Methylmercaptopurine (6-MMP) after hydrolysis[8][9]
Therapeutic Range (6-TGN) 235 - 450 pmol/8 x 10⁸ RBCs235 - 450 pmol/8 x 10⁸ RBCs[5][6][7]
Toxicity Threshold (6-TGN) > 450 pmol/8 x 10⁸ RBCs (Myelosuppression)> 450 pmol/8 x 10⁸ RBCs (Myelosuppression)[3][4]
Toxicity Threshold (6-MMP) > 5700 pmol/8 x 10⁸ RBCs (Hepatotoxicity)> 5700 pmol/8 x 10⁸ RBCs (Hepatotoxicity)[3][4][5]
Linear Range (6-TGN) Varies by specific protocol0.1 - 10 µmol/L[9]
Linear Range (6-MMP) Varies by specific protocol0.5 - 100 µmol/L[9]
Lower Limit of Quantification (LLOQ) (6-TGN) Varies by specific protocol0.1 µmol/L[9]
Lower Limit of Quantification (LLOQ) (6-MMP) Varies by specific protocol0.5 µmol/L[9]
Mean Extraction Recovery (6-TGN) ~70-75%71.0% and 75.0% at two concentrations[9]
Mean Extraction Recovery (6-MMP) Varies by specific protocol102.2% and 96.4% at two concentrations[9]
Precision (CV%) < 15% (Intra- and Inter-day)< 10% (Intra- and Inter-day)[9][10]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in measuring thiopurine metabolites.

Experimental Workflow Overview

The general workflow for analyzing thiopurine metabolites from whole blood involves several key steps: sample collection and preparation, isolation of red blood cells, cell lysis, protein precipitation, acid hydrolysis to convert nucleotide metabolites to their base forms, and finally, analysis by either HPLC or LC-MS/MS.

ExperimentalWorkflow Start Whole Blood Sample (EDTA tube) Centrifugation Centrifugation Start->Centrifugation RBC_Isolation Isolate Red Blood Cells (RBCs) Centrifugation->RBC_Isolation Washing Wash RBCs with Saline RBC_Isolation->Washing Lysis RBC Lysis Washing->Lysis Deproteinization Protein Precipitation (e.g., with Perchloric Acid) Lysis->Deproteinization Hydrolysis Acid Hydrolysis (converts nucleotides to bases) Deproteinization->Hydrolysis Analysis Analysis Method? Hydrolysis->Analysis HPLC HPLC with UV Detection Analysis->HPLC HPLC LCMS LC-MS/MS Analysis->LCMS LC-MS/MS Data Data Acquisition & Analysis HPLC->Data LCMS->Data

Figure 2. General Experimental Workflow
Protocol 1: Sample Preparation from Whole Blood

This protocol details the initial steps for preparing red blood cell lysates from whole blood samples, which is a common starting point for both HPLC and LC-MS/MS analysis.

Materials:

  • Whole blood collected in EDTA (lavender top) tubes

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dithiothreitol (DTT)

  • Centrifuge

  • Micropipettes and sterile tips

Procedure:

  • Blood Collection: Collect whole blood samples in EDTA-containing tubes.[11]

  • RBC Isolation:

    • Centrifuge the whole blood at approximately 1000 x g for 10 minutes at room temperature.[12]

    • Carefully aspirate and discard the plasma and buffy coat (the layer of white blood cells and platelets above the red blood cells).[13]

  • RBC Washing:

    • Resuspend the packed RBCs in an equal volume of cold PBS.

    • Centrifuge at 1000 x g for 10 minutes and discard the supernatant.

    • Repeat the washing step at least one more time.[11][13]

  • RBC Lysis and Storage:

    • After the final wash, resuspend the RBC pellet in a stabilizing solution, such as a phosphate buffer (e.g., 50 mmol/L, pH 7.4) containing a reducing agent like DTT (e.g., 10 mmol/L).[11]

    • The RBC lysate can be stored at -20°C for short-term storage or at -70°C for long-term stability.[9][11] It is recommended to process fresh samples whenever possible, as some degradation of 6-TGN can occur with prolonged storage, even when frozen.[9]

Protocol 2: HPLC Method for 6-TGN and 6-MMP Analysis

This protocol is a generalized procedure based on common HPLC methods for the quantification of thiopurine metabolites.[8][12]

Materials:

  • RBC lysate (from Protocol 1)

  • Perchloric acid (HClO₄), e.g., 0.7 M

  • Internal standard (e.g., 6-mercaptopurine)

  • HPLC system with UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and a phosphate buffer (e.g., 20 mmol/L, pH 2.5)[8][12]

Procedure:

  • Protein Precipitation and Hydrolysis:

    • To a known volume of RBC lysate (e.g., 100 µL), add the internal standard.

    • Add DTT solution (e.g., to a final concentration of 0.013 M) and perchloric acid (e.g., to a final concentration of 0.7 M).

    • Vortex the mixture thoroughly and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[12]

    • Transfer the supernatant to a clean tube and heat at 100°C for approximately 45-60 minutes to hydrolyze the thioguanine nucleotides to their base, 6-thioguanine.[12]

  • HPLC Analysis:

    • After cooling, inject a specific volume of the hydrolyzed sample (e.g., 50-100 µL) into the HPLC system.[13]

    • Perform chromatographic separation using a C18 column with an isocratic elution of the mobile phase (e.g., 5% acetonitrile in 20 mmol/L phosphate buffer, pH 2.5).[8][12]

    • Set the UV detector to monitor for 6-thioguanine and 6-methylmercaptopurine at their respective absorbance maxima (e.g., around 342 nm for 6-TG and 303 nm for 6-MMP).

  • Quantification:

    • Identify and quantify the peaks corresponding to 6-TG and 6-MMP based on their retention times compared to standards.

    • Calculate the concentration of the metabolites in the original sample, taking into account the dilution factors and normalizing to the red blood cell count (typically expressed as pmol/8 x 10⁸ RBCs).

Protocol 3: LC-MS/MS Method for 6-TGN and 6-MMP Analysis

This protocol outlines a general procedure for the more sensitive and specific LC-MS/MS analysis of thiopurine metabolites.

Materials:

  • RBC lysate (from Protocol 1)

  • Perchloric acid (HClO₄)

  • Isotope-labeled internal standards (e.g., 6-TG-¹³C₂¹⁵N and 6-MMP-d₃)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Reversed-phase C18 column

  • Mobile phases: Typically water and acetonitrile, both containing a small amount of an acid like formic acid.

Procedure:

  • Sample Preparation:

    • The protein precipitation and hydrolysis steps are similar to the HPLC protocol, with the key difference being the use of stable isotope-labeled internal standards, which are added at the beginning of the sample preparation to account for any variability in extraction and ionization.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographic separation is performed on a C18 column with a gradient elution of the mobile phases.

    • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.[9]

  • Quantification:

    • The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve.

    • The final concentration is then normalized to the red blood cell count.

Conclusion

The measurement of thiopurine metabolites is a critical component of personalized medicine for patients undergoing thiopurine therapy. Both HPLC and LC-MS/MS are robust and reliable methods for this purpose, with LC-MS/MS generally offering higher sensitivity and specificity. The choice of assay will depend on the specific needs of the laboratory, including sample throughput, required sensitivity, and available instrumentation. By following standardized protocols and understanding the nuances of the thiopurine metabolic pathway, researchers and clinicians can effectively utilize metabolite monitoring to optimize treatment outcomes and enhance patient safety.

References

Application Notes and Protocols for Spectroscopic Characterization of 2,6-Dithiopurine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dithiopurine (DTP) is a synthetic purine analog with significant potential in medicinal chemistry and biochemical research. Unlike its well-known thiopurine prodrug counterparts, such as 6-mercaptopurine, DTP is not incorporated into the DNA of mammalian cells, which may contribute to a different toxicity profile.[1] Accurate and robust analytical methods are crucial for the characterization and quantification of DTP in various research and development stages. These application notes provide detailed protocols for the spectroscopic analysis of this compound using UV-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis of this compound, leveraging its characteristic absorption of ultraviolet and visible light.

Quantitative Data

The UV-Vis spectrum of this compound in Phosphate Buffered Saline (PBS) at pH 7.4 exhibits distinct absorption bands.[1]

Wavelength (λmax)Molar Absorptivity (ε) at 348 nmSolvent
348 nm16,451 ± 67 M⁻¹cm⁻¹PBS (pH 7.4)
286 nmNot specifiedPBS (pH 7.4)
244 nmNot specifiedPBS (pH 7.4)
215 nmNot specifiedPBS (pH 7.4)

Table 1: UV-Vis Spectral Data for this compound.[1]

Experimental Protocol

Objective: To determine the concentration of this compound in a solution using UV-Vis spectroscopy.

Materials:

  • This compound (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound solid.

    • Dissolve the solid in a known volume of PBS (pH 7.4) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Standard Solutions:

    • Perform serial dilutions of the stock solution with PBS (pH 7.4) to prepare a series of standard solutions with concentrations spanning the expected range of the unknown sample (e.g., 10 µM, 20 µM, 40 µM, 60 µM, 80 µM).

  • Instrument Setup:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan from 200 nm to 400 nm.

    • Use PBS (pH 7.4) as the blank to zero the instrument.

  • Measurement:

    • Measure the absorbance of each standard solution at the wavelength of maximum absorption (λmax = 348 nm).

    • Measure the absorbance of the unknown sample solution at 348 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

    • Use the absorbance of the unknown sample and the equation of the calibration curve to calculate the concentration of this compound in the unknown sample.

Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution standards Prepare Standard Solutions stock->standards blank Measure Blank (PBS) standards->blank unknown Prepare Unknown Sample measure_unknown Measure Unknown unknown->measure_unknown measure_std Measure Standards blank->measure_std measure_std->measure_unknown calibration Construct Calibration Curve measure_std->calibration concentration Determine Concentration measure_unknown->concentration calibration->concentration

Caption: Workflow for quantitative analysis of this compound by UV-Vis Spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

Reference Data (2-Thiopurine)

Theoretical calculations for the thiol N9H tautomer of 2-thiopurine show good agreement with experimental IR spectra.[2] Key vibrational modes would include N-H stretching, C=S stretching, and ring vibrations.

Functional GroupExpected Wavenumber Range (cm⁻¹)
N-H Stretch3400 - 3200
C=N Stretch1680 - 1630
C=C Stretch (ring)1600 - 1450
C=S Stretch1250 - 1020

Table 2: Expected IR Absorption Bands for Thiopurine Structures.

Experimental Protocol

Objective: To obtain the FTIR spectrum of solid this compound to identify its functional groups.

Materials:

  • This compound (solid powder)

  • FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Isopropanol or ethanol for cleaning

Procedure:

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow the source and detector to stabilize.

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or ethanol and allowing it to dry completely.

  • Background Spectrum:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure clamp to apply consistent pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing and Analysis:

    • Process the spectrum using the spectrometer software (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.

  • Cleaning:

    • Release the pressure clamp and carefully remove the sample powder.

    • Clean the ATR crystal thoroughly with a solvent-dampened soft cloth.

Workflow Diagram

FTIR_Workflow cluster_setup Instrument Setup cluster_measurement Measurement cluster_analysis Data Analysis setup Initialize Spectrometer clean Clean ATR Crystal setup->clean background Collect Background Spectrum clean->background sample Apply Sample to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum acquire->process identify Identify Functional Groups process->identify

Caption: Workflow for FTIR analysis of this compound using an ATR accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. ¹H and ¹³C NMR are fundamental for the structural elucidation of this compound. While specific NMR data for this compound is not available in the searched literature, data for related purine derivatives can provide an indication of the expected chemical shifts.

Reference Data (Related Purine Derivatives)

The chemical shifts for protons and carbons in purine-like structures are influenced by the heterocyclic ring system and the presence of electron-withdrawing or -donating groups. For a 6-methylmercaptopurine derivative, a proton on the imidazole ring was observed at 8.20 ppm.

NucleusExpected Chemical Shift Range (ppm)Solvent
¹H8.0 - 9.0 (imidazole C-H)DMSO-d₆
¹H12.0 - 14.0 (N-H, exchangeable)DMSO-d₆
¹³C140 - 160 (aromatic carbons)DMSO-d₆
¹³C170 - 180 (thiocarbonyl C=S)DMSO-d₆

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound in DMSO-d₆.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

  • This compound (solid)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial.

    • Use a vortex mixer to ensure complete dissolution.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a longer acquisition time, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine proton ratios.

    • Assign the signals to the respective protons and carbons in the this compound structure.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_1h Acquire 1H Spectrum lock_shim->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c ft Fourier Transform acquire_13c->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals integrate->assign

Caption: General workflow for ¹H and ¹³C NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Expected Data
IonExpected m/zNotes
[M+H]⁺185.00Molecular ion peak (positive mode)
[M-H]⁻183.00Molecular ion peak (negative mode)

Table 4: Expected Molecular Ion Peaks for this compound (C₅H₄N₄S₂).

Fragmentation patterns will depend on the ionization technique used. Common fragmentation pathways for purine-like structures involve cleavage of the purine ring system.

Experimental Protocol (Direct Infusion ESI-MS)

Objective: To determine the molecular weight of this compound and study its fragmentation pattern.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade)

  • Formic acid (optional, for positive ion mode)

  • Ammonium hydroxide (optional, for negative ion mode)

  • Mass spectrometer with an electrospray ionization (ESI) source

  • Syringe pump

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in methanol.

    • For positive ion mode, a small amount of formic acid (e.g., 0.1%) can be added to the solvent to promote protonation.

    • For negative ion mode, a small amount of ammonium hydroxide can be added to promote deprotonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analysis of small molecules.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

  • Infusion and Data Acquisition:

    • Load the sample solution into a syringe and place it in the syringe pump.

    • Infuse the sample directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in full scan mode.

    • To obtain fragmentation information, perform tandem MS (MS/MS) by selecting the molecular ion peak ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak and confirm the molecular weight of this compound.

    • Analyze the fragmentation pattern from the MS/MS spectrum to elucidate the structure of the fragment ions.

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Solvent load Load into Syringe dissolve->load infuse Infuse Sample load->infuse setup Calibrate and Tune MS setup->infuse acquire_full Acquire Full Scan MS infuse->acquire_full acquire_msms Acquire MS/MS acquire_full->acquire_msms identify_ion Identify Molecular Ion acquire_msms->identify_ion analyze_frag Analyze Fragmentation identify_ion->analyze_frag

Caption: Workflow for direct infusion ESI-MS analysis of this compound.

References

Application Notes and Protocols for the Synthesis of Novel 2,6-Dithiopurine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes, experimental protocols, and relevant biological context for the generation of novel 2,6-dithiopurine analogs. The methodologies outlined are based on established synthetic strategies for purine derivatives, offering a foundation for the exploration of new chemical entities with potential therapeutic applications.

Introduction

Purine analogs are a cornerstone of medicinal chemistry, with numerous derivatives approved as antiviral and anticancer agents. The introduction of sulfur functionalities at the 2 and 6 positions of the purine core can significantly modulate the biological activity of these compounds. This compound analogs, in particular, are of interest for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. This document outlines a general approach to the synthesis of these analogs, starting from the readily available 2,6-dichloropurine.

Synthetic Strategy

The primary synthetic route to this compound analogs commences with 2,6-dichloropurine. The differential reactivity of the chlorine atoms at the C2 and C6 positions allows for a stepwise nucleophilic aromatic substitution (SNAr) with appropriate thiol-containing nucleophiles. Typically, the C6 position is more susceptible to nucleophilic attack than the C2 position. This sequential substitution strategy enables the introduction of two different thio-substituents, leading to a diverse range of novel analogs.

A generalized synthetic workflow is depicted below:

G A 2,6-Dichloropurine C 2-Chloro-6-thioether-purine A->C Step 1: Selective S_NAr at C6 B Nucleophilic Thiol (R1-SH) B->C E Novel 2,6-Dithioether-purine Analog C->E Step 2: S_NAr at C2 D Nucleophilic Thiol (R2-SH) D->E

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of a model this compound analog.

Protocol 1: Synthesis of 2-Chloro-6-(propylthio)-9H-purine (Intermediate)

This protocol describes the selective monosubstitution at the C6 position of 2,6-dichloropurine.

  • Materials:

    • 2,6-Dichloropurine

    • Propanethiol

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Hexane

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,6-dichloropurine (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.2 mmol).

    • Stir the mixture at room temperature for 10 minutes.

    • Add propanethiol (1.1 mmol) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Protocol 2: Synthesis of 2,6-bis(propylthio)-9H-purine (Final Analog)

This protocol details the substitution at the C2 position to furnish the final this compound analog.

  • Materials:

    • 2-Chloro-6-(propylthio)-9H-purine (from Protocol 1)

    • Propanethiol

    • Sodium hydride (NaH)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride solution

    • Ethyl acetate (EtOAc)

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a suspension of sodium hydride (1.5 mmol) in anhydrous THF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add propanethiol (1.5 mmol) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of 2-chloro-6-(propylthio)-9H-purine (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.

    • Heat the reaction to reflux and stir for 12-18 hours, monitoring by TLC.

    • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final 2,6-bis(propylthio)-9H-purine analog.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted purine analogs, which can be used as a reference for expected outcomes.

Table 1: Synthesis of 2-Chloro-6-substituted Purine Intermediates

EntryR-SHBaseSolventTime (h)Yield (%)
1EthanethiolK₂CO₃DMF2485
2PropanethiolK₂CO₃DMF2482
3Benzyl mercaptanCs₂CO₃DMF1890
4ThiophenolEt₃NEtOH1275

Table 2: Synthesis of 2,6-Disubstituted Purine Analogs

EntryIntermediateR'-SHBaseSolventTime (h)Yield (%)
12-Chloro-6-(ethylthio)-purineEthanethiolNaHTHF1278
22-Chloro-6-(propylthio)-purinePropanethiolNaHTHF1675
32-Chloro-6-(benzylthio)-purineThiophenolNaHTHF1870
42-Chloro-6-(phenylthio)-purineBenzyl mercaptanK₂CO₃DMF2465

Biological Context: Inhibition of STAT3 Signaling

Some 2,6-disubstituted purine derivatives have been identified as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The development of small molecule inhibitors targeting STAT3 is therefore a promising therapeutic strategy. This compound analogs represent a class of compounds that could potentially bind to the SH2 domain of STAT3, preventing its dimerization, phosphorylation, and subsequent translocation to the nucleus to activate target gene expression.

The diagram below illustrates the canonical STAT3 signaling pathway and the potential point of intervention for a this compound analog inhibitor.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Inhibitor This compound Analog Inhibitor->STAT3_dimer Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: STAT3 signaling pathway and point of inhibition.

Conclusion

The synthetic routes and protocols provided herein offer a robust framework for the generation and exploration of novel this compound analogs. The potential for these compounds to modulate key signaling pathways, such as STAT3, underscores their importance as a scaffold for the development of new therapeutic agents. Further investigation into the structure-activity relationships of these analogs is warranted to optimize their biological activity and drug-like properties.

References

Application Notes and Protocols for In Vivo Administration and Dosing of 2,6-Dithiopurine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the available data and protocols for the in vivo administration and dosing of 2,6-Dithiopurine (2,6-DTP) in animal models. Due to the limited published research on 2,6-DTP, this document also includes adaptable protocols from studies on related thiopurine compounds, such as 6-mercaptopurine (6-MP), to guide future research.

Introduction to this compound

This compound is a purine analogue that has been investigated for its potential as a chemopreventive agent.[1] Its mechanism of action is thought to involve the scavenging of electrophilic ultimate carcinogens.[1] Understanding its in vivo behavior, including appropriate dosing, administration routes, and potential toxicity, is crucial for its development as a therapeutic or preventive agent.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is critical for the preparation of formulations for in vivo administration.

PropertyValueReference
Molecular Formula C₅H₄N₄S₂[2]
Molecular Weight 184.24 g/mol [2]
Appearance Pale yellow powder[2]
Melting Point >350 °C[2]
Water Solubility Slightly soluble[2]
pKa 6.77 ± 0.20 (Predicted)[2]

Note on Formulation: The slight solubility of this compound in water presents a challenge for preparing solutions for parenteral administration. Researchers may need to explore the use of co-solvents such as DMSO, or prepare a suspension for oral gavage. It is recommended to perform small-scale solubility tests in various pharmaceutically acceptable vehicles to determine the most suitable formulation for the intended route of administration.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key in vivo study on this compound.

Animal ModelCompoundAdministration RouteDosageDurationKey FindingsReference
SENCAR MiceThis compoundDietaryUp to 4% in AIN-76A diet7 weeksNo observed toxicity based on weight gain and histopathology. Dose-dependent increase in serum 2,6-DTP. Major urinary metabolite is 2,6-dithiouric acid.[1]

Experimental Protocols

Dietary Administration of this compound in Mice for Toxicity and Metabolism Studies

This protocol is based on the methodology described by T. J. Curphey et al.[1]

Objective: To assess the long-term toxicity and metabolism of this compound administered through the diet in mice.

Materials:

  • This compound powder

  • AIN-76A powdered diet

  • SENCAR mice (or other appropriate strain)

  • Metabolic cages for urine and feces collection

  • Standard laboratory equipment for animal housing, feeding, and observation.

  • Analytical equipment for measuring 2,6-DTP and its metabolites in biological samples (e.g., HPLC).

Procedure:

  • Diet Preparation:

    • Calculate the required amount of this compound to achieve the desired percentage in the diet (e.g., 1%, 2%, 4% w/w).

    • Thoroughly mix the this compound powder with the AIN-76A powdered diet to ensure a homogenous distribution. Prepare a control diet without the compound.

    • Store the prepared diets in airtight containers at 4°C.

  • Animal Acclimatization:

    • House the mice in standard conditions with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water for at least one week to allow for acclimatization.

  • Experimental Phase:

    • Randomly assign mice to control and treatment groups.

    • Replace the standard chow with the prepared control or this compound-containing diets.

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 7 weeks).

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of toxicity, including changes in behavior, appearance, and food/water consumption.

    • Record the body weight of each animal weekly.

    • At specified time points, house the animals in metabolic cages for the collection of urine and feces over a 24-hour period.

    • At the end of the study, collect blood samples via an appropriate method (e.g., cardiac puncture) under anesthesia.

    • Euthanize the animals and perform a necropsy. Collect major tissues (liver, kidney, spleen, etc.) for histopathological examination.

  • Sample Analysis:

    • Process the collected urine, feces, serum, and tissue samples for the analysis of this compound and its metabolites using a validated analytical method.

Adaptable Protocol: Intraperitoneal (IP) Injection in Mice

This is a general protocol that can be adapted for the administration of this compound, assuming a suitable vehicle is identified.

Objective: To administer a precise dose of a compound via intraperitoneal injection.

Materials:

  • This compound formulation (solution or suspension)

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol for disinfection

  • Appropriate mouse strain

Procedure:

  • Animal Restraint:

    • Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.

  • Injection Site Identification:

    • Position the mouse with its head tilted slightly downwards. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

  • Injection:

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the abdominal cavity.

    • Gently aspirate to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the formulation. The maximum recommended injection volume is 10 mL/kg.

    • Withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Observe the animal for any signs of distress or adverse reactions immediately after the injection and at regular intervals thereafter.

Adaptable Protocol: Oral Gavage in Rats

This is a general protocol that can be adapted for the oral administration of this compound.

Objective: To administer a precise volume of a compound directly into the stomach.

Materials:

  • This compound formulation (solution or suspension)

  • Appropriate size gavage needle for rats (e.g., 18-20 gauge, 2-3 inches long with a ball tip)

  • Syringe

  • Appropriate rat strain

Procedure:

  • Animal Restraint:

    • Firmly restrain the rat to prevent movement. One hand should control the head and neck, while the other supports the body.

  • Gavage Needle Insertion:

    • Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow as the tube is advanced. Do not force the needle.

  • Administration:

    • Once the needle is in the stomach (pre-measured to the last rib), slowly administer the formulation. The recommended maximum volume is 10 mL/kg.

  • Needle Removal:

    • Gently withdraw the needle.

  • Post-gavage Monitoring:

    • Return the rat to its cage and monitor for any signs of distress, such as difficulty breathing.

Visualization of Metabolic Pathway and Experimental Workflow

Metabolic Pathway of this compound

The following diagram illustrates the known metabolic pathway of this compound in vivo.

G DTP This compound (DTP) DTA 2,6-Dithiouric Acid DTP->DTA Xanthine Oxidase MMD Monomethylated Derivative DTP->MMD Thiopurine Methyltransferase Excretion_Urine Urine (Unchanged) DTP->Excretion_Urine Excretion_Feces Feces (Unchanged) DTP->Excretion_Feces G cluster_prep Preparation cluster_animal Animal Phase cluster_analysis Analysis DietPrep Diet Preparation (Control & 2,6-DTP) Administration Dietary Administration (7 weeks) DietPrep->Administration Acclimatization Acclimatization (1 week) Grouping Randomization into Control & Treatment Groups Acclimatization->Grouping Grouping->Administration Monitoring Daily Observation & Weekly Weight Measurement Administration->Monitoring SampleCollection Sample Collection (Urine, Feces, Blood, Tissues) Monitoring->SampleCollection Histo Histopathology SampleCollection->Histo Metabolite Metabolite Analysis SampleCollection->Metabolite Data Data Analysis & Reporting Histo->Data Metabolite->Data

References

Application Notes and Protocols for the Quantification of 2,6-Dithiopurine Reaction Products with Toxicants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dithiopurine (DTP) is a nucleophilic sulfur-containing purine analog that has demonstrated significant potential as a chemopreventive agent. Its mechanism of action involves the scavenging of electrophilic toxicants, thereby preventing their interaction with critical cellular macromolecules such as DNA.[1][2][3] This document provides detailed application notes and protocols for the quantification of reaction products formed between DTP and various toxicants, aiding researchers in assessing its efficacy and mechanism of action.

The reactivity of DTP and its major metabolite, 2,6-dithiouric acid (DUA), is predominantly with "soft" electrophiles, a class of toxicants that are highly polarizable.[1][2] In contrast, "hard" electrophiles show little to no reaction with DTP.[1][2] Understanding and quantifying these reactions are crucial for the development of DTP as a protective agent against a range of environmental and chemical toxins.

Data Presentation: Quantification of this compound Reactivity with Toxicants

The following table summarizes the reactivity of this compound (DTP) and its metabolite, 2,6-Dithiouric Acid (DUA), with a panel of electrophilic toxicants. The data is based on in vitro studies conducted near neutral pH.[1][2]

ToxicantToxicant ClassReactivity with DTPReactivity with DUA
"Soft" Electrophiles
Acroleinα,β-Unsaturated AldehydeFacile ReactionComparable to DTP
MelphalanNitrogen MustardFacile ReactionComparable to DTP
Dimethyl SulfateAlkylating AgentFacile ReactionComparable to DTP
CisplatinPlatinum-based drugFacile ReactionComparable to DTP
Benzo[a]pyrene diol epoxide (BPDE)Polycyclic Aromatic HydrocarbonHigh Scavenging ActivityComparable to DTP
"Hard" Electrophiles
Ethyl methanesulfonateAlkylating AgentNo Appreciable ReactionNot Reported
MethylnitrosoureaN-nitroso compoundNo Appreciable ReactionNot Reported
EthylnitrosoureaN-nitroso compoundNo Appreciable ReactionNot Reported
1-methyl-3-nitro-1-nitrosoguanidineN-nitroso compoundNo Appreciable ReactionNot Reported

Signaling Pathways

Electrophilic toxicants can induce cellular damage through various mechanisms, primarily by forming adducts with DNA and proteins, leading to oxidative stress and triggering specific signaling pathways. DTP can mitigate this by intercepting these toxicants. Below are diagrams of key signaling pathways involved.

p53-Mediated DNA Damage Response Toxicant Electrophilic Toxicant DNA_Damage DNA Damage (Adducts, Breaks) Toxicant->DNA_Damage Causes DTP This compound (DTP) DTP->Toxicant Scavenges ATM_ATR ATM/ATR Kinases (Sensors) DNA_Damage->ATM_ATR Activates p53_inactive p53 (Inactive) + MDM2 ATM_ATR->p53_inactive Phosphorylates p53, Inhibits MDM2 p53_active p53 (Active, Phosphorylated) p53_inactive->p53_active p21 p21 p53_active->p21 Upregulates DNA_Repair DNA Repair Proteins p53_active->DNA_Repair Upregulates Bax Bax p53_active->Bax Upregulates G1_arrest G1 Cell Cycle Arrest p21->G1_arrest Induces Repair DNA Repair DNA_Repair->Repair Apoptosis Apoptosis Bax->Apoptosis Induces Experimental Workflow start Start: Reaction of DTP with Toxicant sample_prep Sample Preparation (e.g., Extraction, Derivatization) start->sample_prep hplc_uv HPLC-UV Analysis (Screening & Quantification) sample_prep->hplc_uv lc_ms LC-MS/MS Analysis (Confirmation & Structural Elucidation) sample_prep->lc_ms data_analysis Data Analysis (Quantification, Kinetics) hplc_uv->data_analysis lc_ms->data_analysis end End: Quantified Reaction Products data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 2,6-Dithiopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 2,6-Dithiopurine.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent. With a predicted pKa of approximately 6.77, its solubility is likely to increase in alkaline conditions (pH > 7) due to the deprotonation of the thiol groups, forming a more soluble salt. Conversely, in acidic conditions (pH < 6), the molecule will be in its neutral, less soluble form. A comprehensive pH-solubility profile should be experimentally determined for your specific application.

Q3: What are the initial recommended solvents for preparing a stock solution of this compound?

A3: For preparing a concentrated stock solution, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving purine analogs.[3] However, it is crucial to be aware that adding a DMSO stock solution to an aqueous buffer can still lead to precipitation if the final concentration of this compound exceeds its aqueous solubility limit.

Q4: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental buffer. What can I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium to below its solubility limit.

  • Increase the percentage of co-solvent: If your experimental system allows, you can increase the percentage of DMSO in the final solution. However, be mindful of potential solvent toxicity to cells or interference with your assay.

  • Use a different co-solvent: Consider using other water-miscible organic solvents like ethanol or polyethylene glycol 400 (PEG 400).

  • Employ a solubilization technique: For achieving higher aqueous concentrations, consider using solubility enhancement techniques such as pH adjustment, cyclodextrin complexation, or creating a nanoparticle formulation.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Precipitation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect your assay plates or tubes for any visible precipitate.

    • Solubility Check: Determine the solubility of this compound in your specific assay medium at the intended concentration and temperature.

    • Protocol Review: Ensure that the final concentration of any organic solvent (e.g., DMSO) is consistent across all experiments and is not causing precipitation upon dilution.

    • Formulation Change: If solubility is the issue, consider using a solubilized formulation of this compound (e.g., complexed with cyclodextrin).

Issue 2: Difficulty in preparing a stable aqueous solution for in vivo studies.
  • Possible Cause: Low intrinsic solubility of this compound in physiological buffers.

  • Troubleshooting Steps:

    • pH Adjustment: Prepare the formulation in a buffer with a pH that maximizes the solubility of this compound. Based on its pKa, a slightly alkaline pH may be beneficial. However, ensure the pH is compatible with the route of administration.

    • Co-solvent System: Utilize a biocompatible co-solvent system. For example, a mixture of saline, ethanol, and polyethylene glycol 400 can be explored.

    • Cyclodextrin Formulation: Formulating this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.

    • Nanoparticle Formulation: For sustained release or targeted delivery, consider formulating this compound into polymeric nanoparticles.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water (pH 7.0)25~0.01~54
PBS (pH 7.4)37~0.015~81
0.1 M NaOH25> 1.0> 5400
0.1 M HCl25< 0.005< 27
DMSO25> 20> 108,000
Ethanol25~0.5~2700

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Table 2: Effect of pH on the Aqueous Solubility of this compound (Hypothetical Data)

pHBuffer SystemTemperature (°C)Solubility (mg/mL)
5.0Acetate370.008
6.0Phosphate370.010
7.0Phosphate370.014
7.4PBS370.015
8.0Tris370.050
9.0Borate370.200

Note: This data is hypothetical and for illustrative purposes. Actual solubility should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing the desired aqueous buffer (e.g., water, PBS pH 7.4).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.[4][5][6] Prepare a standard curve of this compound in the same buffer to accurately quantify the solubility.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - Kneading Method
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2).

  • Mixing: Weigh the appropriate amounts of this compound and HP-β-CD and place them in a mortar.

  • Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the mortar to form a paste. Knead the paste for 30-60 minutes.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried complex into a fine powder and pass it through a sieve.

  • Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex using the shake-flask method described in Protocol 1.

Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation
  • Organic Phase Preparation: Dissolve a specific amount of this compound and a polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).[7]

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Tween 80).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Solvent Evaporation: Allow the organic solvent to evaporate under continuous stirring at room temperature or under reduced pressure.

  • Nanoparticle Collection: Collect the formed nanoparticles by centrifugation or ultracentrifugation.

  • Washing and Resuspension: Wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and stabilizer, and then resuspend them in the desired aqueous medium.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and drug loading efficiency.

Mandatory Visualizations

Metabolic Pathway of this compound DTP This compound DTU 2,6-Dithiouric Acid (Inactive Metabolite) DTP->DTU Oxidation MDTP Methylated this compound (Metabolite) DTP->MDTP Methylation XO Xanthine Oxidase XO->DTP TPMT Thiopurine Methyltransferase TPMT->DTP

Caption: Metabolic pathway of this compound.

Experimental Workflow for Solubility Enhancement cluster_start Problem Definition cluster_methods Solubilization Strategies cluster_evaluation Evaluation cluster_outcome Outcome start Poor Aqueous Solubility of This compound ph_adjust pH Adjustment start->ph_adjust cosolvents Co-solvents (e.g., PEG 400, Ethanol) start->cosolvents cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) start->cyclodextrin nanoparticles Nanoparticle Formulation (e.g., PLGA) start->nanoparticles solubility_test Aqueous Solubility Determination (Shake-Flask Method) ph_adjust->solubility_test cosolvents->solubility_test cyclodextrin->solubility_test nanoparticles->solubility_test characterization Physicochemical Characterization (e.g., DLS for nanoparticles) nanoparticles->characterization stability Stability Assessment solubility_test->stability characterization->stability optimized Optimized Formulation with Enhanced Solubility stability->optimized

Caption: Workflow for enhancing this compound solubility.

References

optimizing 2,6-Dithiopurine dosage for maximum therapeutic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dithiopurine (DTP). This resource is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: While specific research on this compound (DTP) is limited, its mechanism of action is presumed to be similar to other thiopurine analogs like 6-mercaptopurine (6-MP).[1][2][3] As purine antimetabolites, thiopurines are converted intracellularly into active metabolites, primarily 6-thioguanine nucleotides (6-TGNs).[4][5] These metabolites exert cytotoxic and immunomodulatory effects through several routes:

  • Incorporation into DNA and RNA: Active metabolites like thio-deoxyguanosine triphosphate (TdGTP) and thioguanosine triphosphate (TGTP) are incorporated into DNA and RNA, respectively. This process induces strand breaks and disrupts replication and repair, ultimately leading to cytotoxicity.[1][2]

  • Inhibition of de novo purine synthesis: Thiopurine metabolites can inhibit key enzymes in the purine synthesis pathway, starving cells of essential building blocks for DNA and RNA.[1]

  • Induction of Apoptosis: In T-lymphocytes, the active metabolite 6-thio-GTP can bind to the small GTPase Rac1, suppressing its activity and converting a costimulatory signal into an apoptotic one.[1][6]

DTP has also been investigated as a potential chemopreventive agent due to its ability to act as a "soft" nucleophile, scavenging a range of toxic electrophiles.[7]

Q2: How is this compound metabolized?

A2: In vivo and in vitro studies have shown that DTP is a substrate for the same key enzymes that metabolize 6-MP.[8] The primary metabolic pathways are:

  • Xanthine Oxidase (XO): This enzyme oxidizes DTP to its major metabolite, 2,6-dithiouric acid.[8]

  • Thiopurine S-methyltransferase (TPMT): This enzyme catalyzes the S-methylation of DTP to form a monomethylated derivative.[8]

Genetic variations in the TPMT enzyme can significantly impact the metabolism and toxicity of thiopurine drugs.[4][9]

Q3: What are the solubility properties of this compound and how should I prepare a stock solution?

A3: this compound is described as a pale yellow powder that is "slightly soluble" in water.[10][11] For in vitro experiments, it is common to first dissolve thiopurine compounds in a small amount of dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have effects on cell growth at higher concentrations.

Q4: I am not observing the expected cytotoxic effect in my cell-based assay. What are the potential reasons?

A4: A lack of an observable effect can stem from several factors related to the compound, the cell system, or the experimental design.[12] Consider the following:

  • Compound Degradation: Ensure the compound has been stored correctly (sealed in a dry environment at 2-8°C) and that the prepared solutions are fresh.[10]

  • Cell Line Sensitivity: The cell line you are using may be resistant to thiopurines or may have low expression of the enzymes required for metabolic activation, such as hypoxanthine-guanine phosphoribosyltransferase (HPRT).[13]

  • Assay Duration: The cytotoxic effects of antimetabolites often require cells to undergo at least one cycle of division. You may need to extend the incubation time (e.g., 48-72 hours) to observe a significant effect.

  • Concentration Range: Your tested concentrations may be too low. A broad dose-response experiment is necessary to identify the effective range.[14]

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments.

Issue 1: High Variability Between Replicate Wells in Cell Viability Assays
  • Potential Cause: Uneven cell seeding, inconsistent pipetting, or edge effects in the microplate.[15]

  • Troubleshooting Steps:

    • Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Mix the cell suspension gently between pipetting steps to prevent settling.

    • Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. When preparing serial dilutions, ensure thorough mixing at each step.[15]

    • Edge Effects: Microplates are prone to evaporation in the outer wells, which can concentrate media components and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[16]

    • Well Scanning: If your plate reader supports it, use a well-scanning feature to take multiple readings across the well surface. This can correct for heterogeneous signal distribution caused by uneven cell growth.[17]

Issue 2: Low or No Signal in a Fluorescence-Based Assay
  • Potential Cause: Autofluorescence from media components, incorrect reader settings, or poor cell health.

  • Troubleshooting Steps:

    • Reduce Autofluorescence: Phenol red and fetal bovine serum are common sources of background fluorescence. Consider using phenol red-free media or performing the final measurement in PBS.[17]

    • Optimize Reader Settings: Ensure the excitation and emission wavelengths are correct for your fluorescent probe. Optimize the focal height of the reader, especially for adherent cells, to ensure the reading occurs at the cell layer.[17]

    • Check Plate Color: For fluorescent assays, always use black microplates to minimize background and prevent crosstalk between wells.[15]

    • Verify Cell Health: Use microscopy to confirm that your cells are healthy and adherent before starting the assay. Unhealthy cells can lead to unreliable results.[18]

Logical Troubleshooting Workflow: No Observed Cytotoxicity

G cluster_compound Compound Issues cluster_cell Cellular Issues cluster_protocol Protocol Issues start Start: No Cytotoxic Effect Observed compound_check 1. Verify Compound Integrity start->compound_check cell_check 2. Assess Cell System compound_check->cell_check Compound OK solubility Check Solubility & Degradation (Use fresh DMSO, sonicate) compound_check->solubility Issue Suspected protocol_check 3. Review Assay Protocol cell_check->protocol_check Cells OK health Verify Cell Health & Passage Number cell_check->health Issue Suspected end_redesign Redesign Experiment protocol_check->end_redesign No Obvious Issue duration Increase Incubation Time (e.g., 48h, 72h) protocol_check->duration Issue Suspected storage Confirm Proper Storage (2-8°C, dry) solubility->storage storage->end_redesign Source Identified resistance Consider Cell Line Resistance (e.g., low HPRT expression) health->resistance resistance->end_redesign Source Identified concentration Broaden Concentration Range (Log-scale dilutions) duration->concentration concentration->end_redesign Source Identified

Figure 1. Troubleshooting workflow for unexpected experimental results.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 5437-25-2[10]
Molecular Formula C₅H₄N₄S₂[10]
Appearance Pale yellow powder[10][11]
Melting Point >350 °C[10][11]
Water Solubility Slightly soluble[10][11]
Storage 2-8°C, Sealed in dry environment[10][11]
Table 2: Example In Vivo Data from Mouse Study[8]
Dietary DTPSerum DTP ConcentrationMajor Urinary MetaboliteToxicity Observed
Up to 4% in AIN-76A dietDose-dependent increase2,6-dithiouric acidNone observed after 7 weeks

Experimental Protocols

Protocol: Determining the IC₅₀ of this compound using an MTT Assay

This protocol provides a standard method for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of a compound's potency.

1. Materials

  • Adherent cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • This compound (DTP)

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom tissue culture plates, sterile

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

2. Procedure

  • Day 1: Cell Seeding

    • Culture cells until they reach approximately 80% confluency.

    • Wash cells with PBS, then add Trypsin-EDTA to detach them.

    • Neutralize trypsin with complete medium, collect cells, and centrifuge.

    • Resuspend the cell pellet and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.[16]

  • Day 2: Compound Treatment

    • Prepare a 100 mM stock solution of DTP in DMSO.

    • Perform serial dilutions of the DTP stock solution in complete culture medium to prepare 2X working solutions. A typical 8-point concentration range might be 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.125 µM, and 0 µM (vehicle control).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well in triplicate. The final concentrations will be half of the 2X solutions (100 µM, 50 µM, etc.).

    • Return the plate to the incubator for 48-72 hours.

  • Day 4/5: MTT Assay and Data Collection

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[16]

    • Incubate for another 4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[16]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[16]

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis

  • Average the absorbance values for your triplicate wells.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control (untreated) wells. (% Viability = [Absorbance_treated / Absorbance_control] x 100).[13][14]

  • Plot % Viability against the log of the DTP concentration.

  • Use a non-linear regression software (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC₅₀ value.[13][19]

Experimental Workflow Diagram

G A Day 1: Seed Cells (5,000 cells/well in 96-well plate) B Incubate 24h (37°C, 5% CO₂) A->B C Day 2: Prepare DTP Serial Dilutions (in culture medium) B->C D Treat Cells (Add 100µL of DTP dilutions) C->D E Incubate 48-72h D->E F Day 4/5: Add MTT Reagent (10µL per well) E->F G Incubate 4h F->G H Solubilize Formazan Crystals (Remove medium, add 150µL DMSO) G->H I Read Absorbance (570 nm) H->I J Data Analysis: Normalize to Control, Plot Dose-Response Curve, Calculate IC₅₀ I->J

Figure 2. Workflow for determining the IC₅₀ value of this compound.

Signaling Pathway

Generalized Thiopurine Metabolic Pathway

Thiopurines like this compound are prodrugs that must be metabolized intracellularly to exert their effects. The pathway involves a complex interplay of activating and inactivating enzymes.

G cluster_inactivation Inactivation Pathways cluster_activation Activation Pathway cluster_effects Cellular Effects DTP This compound (DTP) (Prodrug) MeDTP Methylated-DTP (Inactive) DTP->MeDTP S-methylation DTU 2,6-Dithiouric Acid (Inactive Metabolite) DTP->DTU Oxidation TIMP 6-Thioinosine Monophosphate (TIMP) Analog DTP->TIMP Activation TGNs Active 6-Thioguanine Nucleotides (TGNs) TIMP->TGNs Multi-step Conversion DNA_RNA Incorporate into DNA & RNA TGNs->DNA_RNA Apoptosis Induce T-Cell Apoptosis (via Rac1) TGNs->Apoptosis Purine_Synth Inhibit de novo Purine Synthesis TGNs->Purine_Synth Cytotoxicity Cytotoxicity DNA_RNA->Cytotoxicity Apoptosis->Cytotoxicity Purine_Synth->Cytotoxicity TPMT TPMT TPMT->MeDTP XO Xanthine Oxidase XO->DTU HPRT HPRT HPRT->TIMP Cascade Enzymatic Cascade Cascade->TGNs

Figure 3. Hypothesized metabolic pathway of this compound.

References

troubleshooting impurities in the synthesis of 2,6-Dithiopurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of 2,6-dithiopurine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and accessible synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2,6-dichloropurine, typically from xanthine. The second step is a nucleophilic aromatic substitution reaction where the chlorine atoms on 2,6-dichloropurine are displaced by a sulfur nucleophile to yield this compound.

Q2: What are the critical reaction parameters to control during the synthesis?

A2: Temperature, reaction time, and the purity of the starting materials and reagents are critical. In the thionation step, controlling the temperature is crucial to prevent side reactions. The reaction time needs to be optimized to ensure complete conversion without product degradation. Using high-purity 2,6-dichloropurine is essential to minimize impurities in the final product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of dichloromethane and methanol, can be used to separate the starting material (2,6-dichloropurine), the intermediate products, and the final product (this compound). High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[1]

Q4: What are the expected spectroscopic characteristics of this compound?

A4: The structure of this compound can be confirmed using various spectroscopic techniques. In ¹H NMR, a characteristic peak for the C8-H proton is expected. The ¹³C NMR will show signals for the carbon atoms in the purine ring. Mass spectrometry should show a molecular ion peak corresponding to the molecular weight of this compound (C₅H₄N₄S₂), which is 184.25 g/mol .

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of this compound.

Problem 1: Low or No Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Ineffective Thionation Agent Ensure the thionating agent (e.g., sodium hydrosulfide, thiourea) is fresh and of high purity. If using thiourea, ensure the subsequent hydrolysis step is carried out under appropriate conditions to liberate the thiol groups.
Suboptimal Reaction Temperature The reaction temperature for the thionation step is critical. If the temperature is too low, the reaction may be too slow. If it is too high, it could lead to decomposition of the product. Optimize the temperature based on literature precedents for similar reactions or by running small-scale trials at different temperatures.
Poor Quality Starting Material Verify the purity of the 2,6-dichloropurine starting material. Impurities can interfere with the reaction. If necessary, purify the 2,6-dichloropurine by recrystallization before use.
Incorrect Stoichiometry Ensure that at least two equivalents of the sulfur nucleophile are used per equivalent of 2,6-dichloropurine to ensure the substitution of both chlorine atoms.
Problem 2: Presence of Impurities in the Final Product

Common Impurities and Identification

ImpurityIdentification Method
2,6-Dichloropurine (Unreacted) TLC, HPLC (shorter retention time than the product), Mass Spectrometry (M⁺ peak at m/z 188/190/192)
2-Chloro-6-mercaptopurine TLC, HPLC (intermediate retention time), Mass Spectrometry (M⁺ peak corresponding to C₅H₃ClN₄S)
6-Chloro-2-mercaptopurine TLC, HPLC (intermediate retention time), Mass Spectrometry (M⁺ peak corresponding to C₅H₃ClN₄S)
Oxidized Species (e.g., Disulfides) Mass Spectrometry (M⁺ peak corresponding to the dimer), changes in NMR spectrum.

Purification Strategies

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol/water, DMF/water) should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.

  • Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography can be employed. A gradient elution with a solvent system like dichloromethane/methanol may be effective.[1]

Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloropurine from Xanthine

This protocol is a representative procedure and may require optimization.

Materials:

  • Xanthine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stirring bar, carefully add xanthine.

  • Under a fume hood, slowly add an excess of phosphorus oxychloride to the flask.

  • Add a catalytic amount of N,N-dimethylaniline.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The crude 2,6-dichloropurine will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2,6-dichloropurine.

Protocol 2: Synthesis of this compound from 2,6-Dichloropurine

This is a generalized protocol based on common thionation reactions.

Materials:

  • 2,6-Dichloropurine

  • Sodium hydrosulfide (NaSH) or Thiourea

  • Ethanol or a similar suitable solvent

  • Water

  • Hydrochloric acid (if using thiourea for hydrolysis)

Procedure using Sodium Hydrosulfide:

  • Dissolve 2,6-dichloropurine in ethanol in a round-bottom flask.

  • Add at least two equivalents of sodium hydrosulfide to the solution.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a suitable acid if necessary.

  • The product may precipitate upon cooling or after partial removal of the solvent.

  • Collect the crude this compound by filtration.

  • Purify the product by recrystallization from a suitable solvent system.

Visualizations

Synthesis_Pathway Xanthine Xanthine Dichloropurine 2,6-Dichloropurine Xanthine->Dichloropurine POCl3, Δ Dithiopurine This compound Dichloropurine->Dithiopurine NaSH or Thiourea then H3O+

Caption: Synthetic pathway of this compound from Xanthine.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification & Analysis start Reaction Complete? low_yield Low/No Yield start->low_yield No analyze_product Analyze Product (TLC, HPLC, NMR) start->analyze_product Yes check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_temp Optimize Temperature low_yield->optimize_temp check_sm Check Starting Material Purity low_yield->check_sm impurities Impurities Detected? analyze_product->impurities recrystallize Recrystallize impurities->recrystallize Yes chromatography Column Chromatography impurities->chromatography If Recrystallization Fails pure_product Pure Product impurities->pure_product No recrystallize->analyze_product chromatography->analyze_product

Caption: Troubleshooting workflow for this compound synthesis.

References

improving the reaction yield of 2,6-Dithiopurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-Dithiopurine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a thionation agent like Lawesson's reagent or phosphorus pentasulfide with a starting material such as 2,6-dichloropurine or xanthine.

Issue Potential Cause Recommended Solution
Low to No Product Formation 1. Inactive Thionating Agent: Lawesson's reagent and P₄S₁₀ can degrade upon exposure to moisture. 2. Insufficient Reaction Temperature: Thionation reactions often require high temperatures to proceed efficiently. 3. Poor Solubility of Starting Material: The purine substrate may not be sufficiently soluble in the reaction solvent.1. Use a fresh batch of the thionating agent. Store it under anhydrous conditions. 2. Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC. Refluxing in a high-boiling solvent like pyridine or toluene is common. 3. Choose a solvent in which the starting material has better solubility at elevated temperatures, such as pyridine or DMF.
Formation of Multiple Products/Side Reactions 1. Over-thionation or Side Reactions: Prolonged reaction times or excessive temperatures can lead to undesired byproducts. 2. Reaction with Solvent: Some solvents may react with the thionating agent at high temperatures.1. Optimize the reaction time by monitoring the reaction progress using TLC. Once the starting material is consumed, proceed with the work-up. 2. Use a relatively inert, high-boiling solvent like toluene or dioxane if solvent reactivity is suspected.
Incomplete Reaction 1. Insufficient Amount of Thionating Agent: The stoichiometry of the thionating agent to the substrate is crucial. 2. Reaction Time is Too Short: The reaction may not have proceeded to completion.1. Increase the molar equivalents of the thionating agent. A common starting point is 2.2-2.5 equivalents for a di-substitution. 2. Extend the reaction time and monitor by TLC until the starting material is no longer visible.
Difficult Purification of Final Product 1. Contamination with Phosphorus Byproducts: The work-up procedure may not effectively remove all phosphorus-containing byproducts. 2. Product Precipitation During Work-up: The product may be insoluble in the extraction solvent. 3. Co-crystallization with Impurities: Impurities may be structurally similar to the product, making separation by recrystallization difficult.1. After quenching the reaction, extensive washing with water or a mild aqueous base can help remove phosphorus byproducts. A filtration step may also be necessary. 2. Use a solvent for extraction in which the product has at least moderate solubility. Alternatively, if the product precipitates, it can be isolated by filtration and then washed thoroughly. 3. Screen a variety of recrystallization solvents or solvent mixtures. If recrystallization is ineffective, column chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2,6-dichloropurine and xanthine (2,6-dihydroxypurine). 2,6-dichloropurine is often preferred due to the relative ease of nucleophilic substitution of the chloro groups.

Q2: Which thionating agents are most effective for this synthesis?

A2: Phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are the most commonly used thionating agents for converting carbonyl or chloro groups on a purine ring to thiocarbonyls. Lawesson's reagent is generally considered milder and more soluble in organic solvents, which can sometimes lead to cleaner reactions and higher yields.

Q3: How can I monitor the progress of the thionation reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to achieve good separation between the starting material, any intermediates, and the final product. Staining with an appropriate agent may be necessary for visualization if the compounds are not UV-active.

Q4: What is a typical work-up procedure for a thionation reaction using phosphorus pentasulfide or Lawesson's reagent?

A4: A typical work-up involves cooling the reaction mixture, followed by carefully quenching with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic species and to hydrolyze the phosphorus byproducts. The crude product is then typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

Q5: What are the recommended methods for purifying crude this compound?

A5: Recrystallization is a common method for purification. The choice of solvent is critical; polar solvents such as ethanol, methanol, or mixtures with water are often good starting points. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,6-Dichloropurine

This protocol describes a general method for the synthesis of this compound from 2,6-dichloropurine using sodium hydrosulfide (NaSH).

Materials:

  • 2,6-Dichloropurine

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2,6-dichloropurine in ethanol.

  • In a separate flask, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.

  • Slowly add the NaSH solution to the 2,6-dichloropurine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of this compound from Xanthine

This protocol outlines a general procedure for the thionation of xanthine using phosphorus pentasulfide.

Materials:

  • Xanthine

  • Phosphorus pentasulfide (P₄S₁₀)

  • Pyridine (anhydrous)

  • Water

  • Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add xanthine and anhydrous pyridine.

  • Heat the mixture to reflux to ensure the xanthine is well suspended.

  • In portions, carefully add phosphorus pentasulfide to the refluxing mixture.

  • Continue to reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice and stir.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated crude product by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route, reaction conditions, and purity of the starting materials. Below is a table summarizing typical yields for the synthesis of the key precursor, 2,6-dichloropurine, from which this compound can be synthesized.

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield of 2,6-Dichloropurine (%)
XanthinePOCl₃, Pyridine-1805~33
2-Amino-6-chloropurineNaNO₂, HClIonic Liquid102~99

Note: The yield for the final conversion to this compound is often lower and requires optimization.

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Thionation Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 2,6-Dichloropurine reaction Reaction with Thionating Agent (e.g., NaSH or P₄S₁₀) in appropriate solvent start1->reaction start2 Xanthine start2->reaction workup Quenching, Extraction, and Neutralization reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G decision decision issue Low Yield decision1 Is Starting Material Consumed? issue->decision1 solution solution decision2 Are there Multiple Spots on TLC? decision1->decision2 Yes solution1 Increase Reaction Time or Temperature decision1->solution1 No solution3 Optimize Reaction Conditions (Time/Temp) to Minimize Side Products decision2->solution3 Yes solution4 Improve Purification Method decision2->solution4 No solution2 Increase Equivalents of Thionating Agent solution1->solution2

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Stabilizing 2,6-Dithiopurine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Dithiopurine (DTP). This resource provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of this compound in experimental solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

Issue: Unexpected or Inconsistent Experimental Results

  • Possible Cause: Degradation of this compound in your experimental solution. Due to its two thiol groups, DTP is susceptible to oxidation.

  • Recommended Solution:

    • Prepare fresh solutions of this compound immediately before each experiment.

    • If solutions must be stored, conduct a preliminary stability study under your specific storage conditions (e.g., temperature, pH, light exposure) to determine its shelf-life.

    • Analyze stored solutions by a stability-indicating method like High-Performance Liquid Chromatography (HPLC) to check for degradation products before use.

Issue: Precipitation of the Compound from Solution

  • Possible Cause: Low aqueous solubility or changes in solvent conditions (e.g., pH, temperature). Thiopurines often have pH-dependent solubility.

  • Recommended Solution:

    • Verify the solubility of this compound in your chosen solvent system. For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is often a suitable choice.

    • For aqueous solutions, consider using a co-solvent or a solubilizing agent.

    • Ensure the pH of the solution is within a range where the compound is most soluble. The solubility of similar thiopurines is often higher in their protonated form at acidic pH.

    • Gentle warming or sonication can aid dissolution, but be mindful of potential temperature-induced degradation.

Issue: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC)

  • Possible Cause: Chemical degradation of this compound. The thiol groups are prone to oxidation, which can lead to the formation of disulfides or more highly oxidized species like 2,6-dithiouric acid.[1]

  • Recommended Solution:

    • Characterize the new peaks using techniques like mass spectrometry (MS) to identify potential degradation products. This information can provide insights into the degradation pathway.

    • To mitigate degradation, consider the following:

      • Adjusting Solution pH: The stability of thiol-containing compounds can be pH-dependent.

      • Protection from Light: Thiopurines can be photosensitive. Store solutions in amber vials or protect them from light.

      • Lowering Storage Temperature: For short-term storage, refrigeration (2-8°C) is recommended. For longer-term storage, freezing at -20°C or -80°C may be necessary, although the stability of related thiopurines is significantly better at -70°C than at -20°C.

      • Use of Antioxidants: The addition of antioxidants may help prevent oxidative degradation.

Issue: Loss of Biological Activity of the Compound

  • Possible Cause: Instability of the compound leading to the formation of inactive degradants.

  • Recommended Solution:

    • Correlate the loss of activity with the appearance of degradation products using analytical techniques.

    • If instability is confirmed, modify the formulation or experimental conditions to enhance stability (e.g., use of buffers, antioxidants, or different solvents).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in experimental solutions?

A1: While specific studies on the degradation of this compound in various buffers are limited, the primary pathway is likely the oxidation of its thiol groups. This can lead to the formation of disulfide-linked dimers or further oxidation to species such as 2,6-dithiouric acid, which is a known in vivo metabolite formed by the action of xanthine oxidase.[1]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: For preparing high-concentration stock solutions, dimethyl sulfoxide (DMSO) is a commonly used solvent for purine analogs. It is crucial to ensure the final DMSO concentration in your experimental system (e.g., cell culture medium) is non-toxic to the cells, typically ≤0.5%.

Q3: How does pH affect the stability of this compound solutions?

Q4: Can I use antioxidants to stabilize my this compound solution?

A4: Yes, using antioxidants is a plausible strategy to enhance the stability of this compound, given its susceptibility to oxidation. Thiopurines are known to induce oxidative stress, suggesting they are reactive with oxygen species.[3] While direct evidence for specific antioxidants with DTP is lacking, for the related compound mercaptopurine, ascorbic acid has been shown to improve stability. Other common antioxidants used in pharmaceutical formulations that could be considered include butylated hydroxytoluene (BHT) or N-acetylcysteine. The choice and concentration of the antioxidant should be validated for compatibility with your experimental system.

Q5: How should I store my this compound solutions?

A5: To minimize degradation, solutions should be stored with the following considerations:

  • Temperature: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -70°C or lower is advisable. Studies on related thiopurine metabolites have shown significantly better stability at -70°C compared to -20°C.[4]

  • Light: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.

  • Atmosphere: For maximum stability, particularly for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

Quantitative Data on the Stability of Related Thiopurine Metabolites

Table 1: Long-Term Stability of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells [4]

Storage Temperature (°C)Duration (Days)Initial Concentration (µmol/L)Percent Decrease
-201802.5 and 8.0~30%
-701802.5 and 8.0~5%

Table 2: Short-Term Stability of 6-Thioguanine Nucleotides (6-TGN) in Red Blood Cells [4]

Storage Temperature (°C)Duration (Hours)Percent Change
44No significant change
254No significant change

Table 3: Stability of 6-Thioguanine Nucleotides (6-TGN) in Whole Blood [4]

Storage Temperature (°C)Duration (Days)Percent Decrease
44~20%

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers or cell culture media for in vitro experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Weighing the Compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound.

    • Adding Solvent: Transfer the weighed compound into a sterile microcentrifuge tube or vial. Add the calculated volume of sterile DMSO to achieve the desired final concentration.

    • Dissolution: Tightly cap the tube/vial and vortex vigorously for 1-2 minutes to facilitate dissolution. Gentle warming may be applied if necessary, but avoid excessive heat.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Assessing Solution Stability by HPLC

This protocol provides a framework for evaluating the stability of this compound under specific experimental conditions.

  • Materials:

    • This compound stock solution

    • Experimental buffer or medium

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

    • Mobile phase

  • Procedure:

    • Solution Preparation: Prepare a solution of this compound at the desired concentration in the experimental buffer or medium.

    • Initial Analysis (Time Zero): Immediately after preparation, analyze the solution using a validated stability-indicating HPLC method. This initial analysis provides the baseline concentration and purity profile.

    • Storage Conditions: Aliquot the solution into several vials and store them under the desired conditions (e.g., 4°C, room temperature, 37°C, protected from light).

    • Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from storage and analyze its contents by HPLC.

    • Data Analysis: Quantify the peak area of this compound and any new peaks that appear over time. Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A decrease in the main peak area and the emergence of new peaks indicate degradation.

    • Reporting: Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life of the compound under the tested conditions.

Visualizations

DTP This compound in Solution Oxidation Oxidation (O2, light, metal ions) DTP->Oxidation Hydrolysis Hydrolysis (pH dependent) DTP->Hydrolysis Dimer Disulfide-linked Dimer Oxidation->Dimer OxidizedProducts Oxidized Products (e.g., 2,6-Dithiouric Acid) Oxidation->OxidizedProducts HydrolyzedProducts Hydrolyzed Products Hydrolysis->HydrolyzedProducts

Caption: Potential degradation pathways for this compound in solution.

cluster_prep Solution Preparation cluster_analysis Analysis Prep Prepare DTP solution in desired buffer T0 Analyze at Time 0 (HPLC) Prep->T0 Store Store aliquots under defined conditions T0->Store Timepoints Analyze at specified time intervals Store->Timepoints Data Calculate % remaining and identify degradants Timepoints->Data

Caption: Experimental workflow for assessing the stability of this compound.

Stability This compound Stability pH pH Stability->pH Temp Temperature Stability->Temp Light Light Exposure Stability->Light Oxygen Oxygen Stability->Oxygen Buffer Buffer Composition Stability->Buffer

Caption: Key factors influencing the stability of this compound solutions.

References

Technical Support Center: Identification of 2,6-Dithiopurine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in the identification of 2,6-Dithiopurine (DTP) metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in identifying this compound (DTP) metabolites?

The identification of DTP metabolites presents several analytical challenges, largely stemming from the compound's reactivity and the complexity of its metabolic pathways. Key difficulties include:

  • Metabolite Stability: Thiopurine metabolites can be unstable, and their concentrations may change depending on sample handling and storage conditions.[1][2][3][4][5][6] This necessitates strict and standardized protocols for sample collection, processing, and storage to ensure reliable and reproducible results.

  • Low Endogenous Concentrations: Many DTP metabolites are present at very low concentrations in biological matrices, requiring highly sensitive analytical instrumentation, such as tandem mass spectrometry (LC-MS/MS), for their detection and quantification.

  • Structural Similarity of Metabolites: DTP undergoes biotransformation to various structurally similar metabolites, which can be challenging to separate chromatographically. This requires optimization of liquid chromatography methods to achieve adequate resolution.

  • Matrix Effects in Biological Samples: The complex nature of biological matrices (e.g., plasma, urine, tissue homogenates) can interfere with the ionization of DTP metabolites in the mass spectrometer, leading to ion suppression or enhancement.[7] This can significantly impact the accuracy and precision of quantitative analyses.

  • Lack of Commercial Standards: The availability of commercial standards for all potential DTP metabolites is limited, making their unambiguous identification and quantification challenging.

Q2: What are the known and predicted metabolites of this compound?

Based on existing literature and the known metabolism of other thiopurines, the metabolism of this compound is expected to proceed through several key pathways:

  • Oxidation: Xanthine oxidase is known to metabolize 6-mercaptopurine and has been shown to convert DTP to 2,6-dithiouric acid in vitro and in vivo.[8]

  • S-methylation: Thiopurine S-methyltransferase (TPMT) can catalyze the methylation of the thiol groups of DTP, leading to the formation of S-methylated metabolites.[8]

  • Glutathione Conjugation: Similar to other xenobiotics, DTP may undergo conjugation with glutathione, a major detoxification pathway.

  • Ribonucleotide Formation: While not explicitly documented for DTP, other thiopurines are anabolized to form ribonucleotides, which are the active cytotoxic species. It is plausible that DTP could also be converted to its corresponding ribonucleotide.

Q3: Why is LC-MS/MS the preferred analytical technique for DTP metabolite identification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of thiopurine metabolites for several reasons:

  • High Sensitivity: LC-MS/MS offers the high sensitivity required to detect and quantify the low concentrations of metabolites typically found in biological samples.

  • High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of specificity, allowing for the detection of target analytes even in complex matrices.

  • Structural Information: The fragmentation patterns generated in the mass spectrometer can provide valuable structural information, aiding in the identification of unknown metabolites.

  • Versatility: LC-MS/MS methods can be adapted to a wide range of analytes and biological matrices.

Troubleshooting Guides

Guide 1: Poor Peak Shape or Shifting Retention Times

Q: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) or inconsistent retention times for my DTP metabolites. What are the possible causes and solutions?

Poor peak shape and retention time shifts are common issues in liquid chromatography. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps
Column Degradation or Contamination - Flush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate Mobile Phase pH - Ensure the mobile phase pH is appropriate for the analytes. For thiopurines, slightly acidic conditions are often used.
Sample Solvent Incompatibility - Dissolve the sample in the initial mobile phase or a weaker solvent.[9]
Column Overloading - Reduce the injection volume or dilute the sample.
Insufficient Column Equilibration - Increase the column equilibration time between injections, especially in gradient elution.[10]
Fluctuations in Column Temperature - Use a column oven to maintain a stable temperature.[11]
Guide 2: Low Signal Intensity or High Background Noise

Q: My DTP metabolite peaks have very low intensity, or I am seeing a high background signal in my chromatograms. How can I improve my signal-to-noise ratio?

Low signal intensity and high background are often related to sample preparation and mass spectrometry settings.

Potential Cause Troubleshooting Steps
Inefficient Sample Extraction - Optimize the sample preparation method (e.g., try different protein precipitation solvents, LLE, or SPE cartridges).
Metabolite Degradation - Ensure samples are processed and stored under appropriate conditions (e.g., on ice, protected from light).
Ion Suppression/Enhancement - Dilute the sample to reduce matrix effects. - Improve sample cleanup to remove interfering substances. - Use a stable isotope-labeled internal standard.
Suboptimal Mass Spectrometer Settings - Optimize MS parameters such as spray voltage, gas flows, and collision energy for each metabolite.
Contaminated LC-MS System - Clean the ion source and mass spectrometer inlet.

Quantitative Data Summary

Due to the limited availability of published data for this compound metabolites, the following table provides predicted mass-to-charge ratios (m/z) and serves as a template for researchers to populate with their experimental data.

Metabolite Chemical Formula Predicted [M+H]⁺ (m/z) Predicted [M-H]⁻ (m/z) Observed Retention Time (min) Key MS/MS Fragments (m/z)
This compound (DTP)C₅H₄N₄S₂185.00182.98User DeterminedUser Determined
2,6-Dithiouric AcidC₅H₄N₄O₃S₂232.98230.96User DeterminedUser Determined
S-methyl-2,6-DithiopurineC₆H₆N₄S₂199.02197.00User DeterminedUser Determined
Other Potential MetabolitesUser DeterminedUser DeterminedUser DeterminedUser DeterminedUser Determined

Experimental Protocols

Protocol 1: Extraction and Analysis of DTP Metabolites from Plasma using LC-MS/MS

This protocol provides a general framework for the analysis of DTP and its metabolites from plasma. It should be optimized for your specific application and instrumentation.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of DTP).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A typical gradient could be:

    • 0-1 min: 2% B

    • 1-5 min: 2-95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 2% B (re-equilibration)

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

3. Tandem Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated.

  • MS Parameters: Optimize the following for each analyte:

    • Capillary voltage

    • Cone voltage

    • Source temperature

    • Desolvation gas flow

    • Collision energy (for MS/MS fragmentation)

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor and product ion pairs for each analyte and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.

Visualizations

Predicted Metabolic Pathway of this compound DTP This compound DithiouricAcid 2,6-Dithiouric Acid DTP->DithiouricAcid Oxidation MethylatedDTP S-methyl-2,6-Dithiopurine DTP->MethylatedDTP S-methylation GS_DTP Glutathione Conjugate DTP->GS_DTP Conjugation DTP_Ribonucleotide DTP Ribonucleotide DTP->DTP_Ribonucleotide Anabolism XO Xanthine Oxidase XO->DithiouricAcid TPMT Thiopurine S-methyltransferase TPMT->MethylatedDTP GST Glutathione S-transferase GST->GS_DTP Anabolic Anabolic Enzymes Anabolic->DTP_Ribonucleotide

Caption: Predicted metabolic pathways of this compound.

Troubleshooting Workflow for DTP Metabolite Identification Start Start: No or Poor Signal for DTP Metabolite CheckSamplePrep Review Sample Preparation Protocol Start->CheckSamplePrep CheckLC Review LC Method CheckSamplePrep->CheckLC OK OptimizeExtraction Optimize Extraction (Solvent, pH, Technique) CheckSamplePrep->OptimizeExtraction Inefficient? AssessStability Assess Metabolite Stability (Time, Temperature, Light) CheckSamplePrep->AssessStability Degradation? CheckMS Review MS Parameters CheckLC->CheckMS OK OptimizeColumn Optimize LC Column and Mobile Phase CheckLC->OptimizeColumn Poor Peak Shape? AdjustGradient Adjust Gradient Profile CheckLC->AdjustGradient Co-elution? OptimizeIonization Optimize Ion Source Parameters CheckMS->OptimizeIonization Low Intensity? OptimizeMRM Optimize MRM Transitions CheckMS->OptimizeMRM Low Specificity? End Problem Resolved CheckMS->End OK OptimizeExtraction->CheckLC AssessStability->CheckLC OptimizeColumn->CheckMS AdjustGradient->CheckMS OptimizeIonization->End OptimizeMRM->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Refining Analytical Techniques for Sensitive Detection of 2,6-Dithiopurine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of 2,6-Dithiopurine and its clinically relevant metabolites, such as 6-thioguanine nucleotides (6-TGNs) and 6-methylmercaptopurine (6-MMP).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of this compound metabolites?

A1: The most prevalent and sensitive methods for quantifying this compound metabolites, particularly 6-TGNs and 6-MMP, are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6][7] Electrochemical sensors are also emerging as a sensitive detection method.[8][9][10]

Q2: Why is sample preparation critical for accurate analysis, and what are the key considerations?

A2: Sample preparation is crucial due to the instability of thiopurine metabolites and the complexity of biological matrices like blood. Key considerations include the choice of anticoagulant (EDTA is often preferred), prompt separation of red blood cells (RBCs), and the use of stabilizing agents like dithiothreitol (DTT) to prevent metabolite degradation.[2][11][12][13] Storage conditions are also vital, with freezing at -70°C or -80°C recommended for long-term stability.[14]

Q3: What is the purpose of the acid hydrolysis step in many analytical protocols?

A3: The acid hydrolysis step, typically using perchloric acid, is employed to convert the various phosphorylated forms of thiopurine metabolites (mono-, di-, and triphosphates) into their corresponding purine bases (e.g., 6-thioguanine and 6-methylmercaptopurine).[2][4][15] This simplifies the analysis by allowing for the measurement of the total metabolite concentration.

Q4: How do I choose between HPLC-UV and LC-MS/MS for my analysis?

A4: The choice depends on the required sensitivity and specificity. LC-MS/MS offers higher sensitivity and specificity, making it ideal for detecting very low concentrations of metabolites and for complex research applications.[3][4][5] HPLC-UV is a robust and more accessible technique suitable for routine therapeutic drug monitoring where metabolite concentrations are expected to be within a certain range.[1][2][6]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape or Tailing 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload.1. Replace the column with a new one of the same type. 2. Adjust the mobile phase pH to ensure analytes are in a single ionic form. 3. Dilute the sample or inject a smaller volume.
Low Signal Intensity / Poor Sensitivity 1. Incomplete hydrolysis. 2. Metabolite degradation. 3. Incorrect UV wavelength.1. Optimize hydrolysis time and temperature (e.g., 100°C for 60 minutes).[2][4] 2. Ensure DTT is added to the sample preparation.[2] Keep samples on ice.[16] 3. Set the UV detector to the optimal wavelength for the analyte (e.g., ~342 nm for 6-TG, ~303 nm for 6-MMP derivative).[15]
Baseline Noise or Drift 1. Contaminated mobile phase or column. 2. Air bubbles in the detector. 3. Fluctuations in pump pressure.1. Prepare fresh mobile phase and flush the system. Clean or replace the column. 2. Purge the detector. 3. Degas the mobile phase and check pump seals.
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a stable temperature. 3. Check the pump for leaks and ensure consistent flow rate.
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression or Enhancement 1. Matrix effects from the biological sample. 2. Co-elution with other compounds. 3. High salt concentration in the sample.1. Improve sample cleanup (e.g., solid-phase extraction). 2. Optimize chromatographic separation to resolve the analyte from interfering compounds. 3. Use a desalting step or divert the flow during salt elution.
Low Signal Intensity 1. Poor ionization efficiency. 2. Inefficient fragmentation. 3. Instability of the analyte in the ion source.1. Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). 2. Optimize collision energy for the specific analyte. 3. Use stable isotope-labeled internal standards to compensate for variations.[5][17]
High Background Noise 1. Contaminated solvent or glassware. 2. Leak in the LC or MS system. 3. Electronic noise.1. Use high-purity solvents and thoroughly clean all materials. 2. Perform a leak check on all connections. 3. Check for proper grounding and electrical connections.
No Analyte Peak Detected 1. Incorrect MRM transitions. 2. Analyte degradation before analysis. 3. Clogged injector or column.1. Verify the precursor and product ion masses for your analyte. 2. Ensure proper sample handling and storage.[14] 3. Perform system maintenance, including cleaning the injector and replacing the column if necessary.

Data Presentation

Table 1: Performance Characteristics of a Validated LC-MS/MS Method
Parameter6-Thioguanine (6-TG)6-Methylmercaptopurine (6-MMP)
Linear Range 0.1–10 µmol/L[14]0.5–100 µmol/L[14]
Lower Limit of Quantification (LLOQ) 0.2 µmol/L (~50 pmol/8 × 10⁸ RBC)[3]4 µmol/L (~1,000 pmol/8 × 10⁸ RBC)[3]
Intra-day Precision (%CV) < 10%[4]< 10%[4]
Inter-day Precision (%CV) < 10%[4]< 10%[4]
Accuracy 95-105%[12][13]95-105%[12][13]
Mean Extraction Recovery 71.0% - 75.0%[14]96.4% - 102.2%[14]
Table 2: Performance Characteristics of a Validated HPLC-UV Method
Parameter6-Thioguanine (6-TG)6-Methylmercaptopurine (6-MMP)
Calibration Curve Range 25 - 250 ng/mL[2]25 - 10,000 ng/mL[2]
Intra-day Variation < 15%[1]< 15%[1]
Inter-day Variation < 15%[1]< 15%[1]
Relative Accuracy 40.2% - 114.0%[1]40.2% - 114.0%[1]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Thiopurine Metabolites

1. Sample Preparation (from Red Blood Cells)

  • Blood Collection: Collect whole blood in EDTA-containing tubes.[11][12][13]

  • RBC Isolation: Centrifuge the blood sample to separate plasma and buffy coat from RBCs. Wash the RBCs twice with phosphate-buffered saline (PBS).[11][12][13]

  • Cell Lysis and Stabilization: Lyse the packed RBCs by freezing at -20°C or -80°C.[11][12][13] Add a stabilizing medium containing DTT (e.g., 10 mmol/L) to the RBC lysate.[11][12][13]

  • Protein Precipitation and Hydrolysis: Add perchloric acid to the lysate to precipitate proteins and initiate hydrolysis.[4][14] Vortex and centrifuge the mixture.

  • Hydrolysis: Heat the acidic supernatant at 100°C for 60 minutes to hydrolyze the thiopurine nucleotides to their respective bases.[2][4]

  • Final Sample Preparation: Cool the sample and inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate with formic acid) and an organic solvent (e.g., acetonitrile).[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[4]

  • Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific detection of the target analytes and their stable isotope-labeled internal standards.

Visualizations

Metabolic Pathway of Thiopurines

Thiopurine_Metabolism AZA Azathioprine (AZA) MP 6-Mercaptopurine (6-MP) AZA->MP DTP This compound MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TGNs 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP->TGNs via several steps TG 6-Thioguanine (6-TG) Dithiouric_Acid 2,6-Dithiouric Acid DTP->Dithiouric_Acid XO Xanthine Oxidase MMPNs 6-Methylmercaptopurine Nucleotides (6-MMPNs) MMP->MMPNs Toxicity Myelosuppression TGNs->Toxicity Hepatotoxicity Hepatotoxicity MMPNs->Hepatotoxicity TPMT TPMT HPRT HPRT

Caption: Metabolic pathways of thiopurine drugs and this compound.

General Experimental Workflow for Thiopurine Metabolite Analysis

Workflow Start Start: Whole Blood Sample Centrifuge Centrifugation Start->Centrifuge Isolate_RBC Isolate Red Blood Cells (RBCs) Centrifuge->Isolate_RBC Wash_RBC Wash RBCs with PBS Isolate_RBC->Wash_RBC Lyse_RBC Lyse RBCs & Add DTT Wash_RBC->Lyse_RBC Hydrolysis Acid Hydrolysis (Perchloric Acid) Lyse_RBC->Hydrolysis Analysis LC-MS/MS or HPLC-UV Analysis Hydrolysis->Analysis Data Data Acquisition & Quantification Analysis->Data End End: Report Metabolite Concentrations Data->End

References

strategies to minimize off-target effects of thiopurine compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiopurine compounds. The information is designed to help minimize off-target effects and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects associated with thiopurine compounds?

A1: The primary off-target effects of thiopurine compounds such as azathioprine, 6-mercaptopurine, and 6-thioguanine include:

  • Myelosuppression: A reduction in the production of red blood cells, white blood cells, and platelets, which can lead to anemia, infections, and bleeding. This is a common and potentially severe side effect.[1][2][3]

  • Hepatotoxicity: Liver damage, which can range from mild elevations in liver enzymes to more severe conditions like cholestasis or nodular regenerative hyperplasia.[1][4][5]

  • Gastrointestinal intolerance: Nausea, vomiting, and diarrhea are common side effects.[3][6]

  • Pancreatitis: Inflammation of the pancreas, which can be a serious complication.[7][8]

  • Increased risk of skin cancer: Long-term use of thiopurines is associated with an increased risk of non-melanoma skin cancer.[9][10][11]

Q2: What is the role of TPMT and NUDT15 in thiopurine metabolism and toxicity?

A2: Thiopurine S-methyltransferase (TPMT) and Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) are key enzymes in the metabolism of thiopurines.[12][13][14] Genetic variations (polymorphisms) in the genes for these enzymes can lead to decreased enzyme activity, resulting in the accumulation of active thiopurine metabolites and an increased risk of toxicity, particularly myelosuppression.[15][16][17] Individuals with deficient TPMT or NUDT15 activity are at a much higher risk of severe side effects when treated with standard doses of thiopurines.[2][16]

Q3: How can genetic testing for TPMT and NUDT15 help minimize off-target effects?

A3: Pre-treatment genetic testing for TPMT and NUDT15 variants allows for the identification of individuals with decreased or deficient enzyme activity.[15][18][19] This information enables dose adjustments to be made prior to starting therapy, significantly reducing the risk of severe myelosuppression.[12][20] Guidelines from organizations like the Clinical Pharmacogenetics Implementation Consortium (CPIC) provide specific recommendations for dose reductions based on an individual's TPMT and NUDT15 genotype.[21][22][23]

Q4: What is therapeutic drug monitoring (TDM) for thiopurines, and why is it important?

A4: Therapeutic drug monitoring (TDM) for thiopurines involves measuring the concentrations of the active metabolites, primarily 6-thioguanine nucleotides (6-TGN), and the potentially toxic metabolites, such as 6-methylmercaptopurine (6-MMP), in red blood cells.[24][25][26] TDM is important for several reasons:

  • It helps to ensure that the drug concentration is within the therapeutic range to maximize efficacy.[27][28]

  • It can help to identify the cause of non-response to therapy (e.g., non-adherence or preferential metabolism to inactive metabolites).[26][29]

  • It aids in minimizing toxicity by detecting the accumulation of potentially harmful metabolites.[5][13][30]

Troubleshooting Guides

Issue 1: Unexpectedly high myelosuppression is observed in an experimental model.

Possible Cause 1: Undiagnosed TPMT or NUDT15 deficiency.

  • Troubleshooting Step 1: If not already performed, conduct genotypic or phenotypic testing for TPMT and NUDT15 to determine if the experimental model has reduced or deficient enzyme activity.[19][31]

  • Troubleshooting Step 2: If a deficiency is identified, significantly reduce the thiopurine dose according to established guidelines or consider an alternative compound.[20][32] For individuals with two inactive TPMT alleles (homozygous deficient), a dose reduction of up to 90% and a decreased dosing frequency may be necessary.[2][20]

Possible Cause 2: Drug-drug interactions.

  • Troubleshooting Step 1: Review all co-administered compounds. Drugs that inhibit TPMT, such as allopurinol, can increase the levels of active thiopurine metabolites and lead to toxicity.[27]

  • Troubleshooting Step 2: If a potential interaction is identified, consider discontinuing the interacting drug or adjusting the thiopurine dose with careful monitoring.

Issue 2: Evidence of hepatotoxicity (e.g., elevated liver enzymes) is detected.

Possible Cause 1: Preferential metabolism towards 6-MMP.

  • Troubleshooting Step 1: Measure the levels of thiopurine metabolites. Elevated levels of 6-methylmercaptopurine (6-MMP) are associated with an increased risk of hepatotoxicity.[4][5][30]

  • Troubleshooting Step 2: If 6-MMP levels are high, this may indicate "thiopurine shunting." In such cases, combination therapy with a low dose of a xanthine oxidase inhibitor like allopurinol and a reduced dose of the thiopurine can be considered to shift metabolism towards the production of the therapeutic 6-TGN metabolites.[27][33][34]

Possible Cause 2: Hypersensitivity reaction.

  • Troubleshooting Step 1: Hepatotoxicity can be part of a hypersensitivity reaction, which typically occurs within the first few weeks of treatment.[35]

  • Troubleshooting Step 2: If a hypersensitivity reaction is suspected, the thiopurine compound should be discontinued.

Issue 3: Lack of therapeutic effect at standard doses.

Possible Cause 1: Non-adherence or underdosing.

  • Troubleshooting Step 1: Use therapeutic drug monitoring to measure 6-TGN levels. Sub-therapeutic levels may indicate non-adherence or that the current dose is too low.[26][28]

  • Troubleshooting Step 2: If levels are low, consider a controlled administration of the compound and repeat metabolite testing to confirm absorption and metabolism.

Possible Cause 2: Preferential metabolism to inactive metabolites.

  • Troubleshooting Step 1: Measure both 6-TGN and 6-MMP levels. A high 6-MMP to 6-TGN ratio may indicate that the thiopurine is being preferentially metabolized to the less active 6-MMP.[24]

  • Troubleshooting Step 2: As with hepatotoxicity due to high 6-MMP, consider combination therapy with allopurinol and a reduced thiopurine dose to optimize the metabolic pathway.[27]

Data Presentation

Table 1: Thiopurine Metabolite Therapeutic and Toxic Ranges

MetaboliteTherapeutic Range (pmol/8 x 10⁸ RBC)Toxic Range (pmol/8 x 10⁸ RBC)Associated Toxicity
6-Thioguanine Nucleotides (6-TGN)235 - 450[27][30]> 450Myelosuppression[1]
6-Methylmercaptopurine (6-MMP)< 5700[4][30]> 5700Hepatotoxicity[4][5]

Table 2: CPIC Guideline Recommendations for Thiopurine Dosing Based on TPMT and NUDT15 Phenotype

TPMT PhenotypeNUDT15 PhenotypeCombined PhenotypeRecommended Dose Adjustment
Normal MetabolizerNormal MetabolizerNormal MetabolizerStart with normal starting dose.
Intermediate MetabolizerNormal MetabolizerIntermediate MetabolizerStart with 30-80% of the normal starting dose.[12]
Poor MetabolizerNormal MetabolizerPoor MetabolizerConsider an alternative drug or start with a drastically reduced dose (e.g., 10% of the standard dose) and reduced frequency.[2]
Normal MetabolizerIntermediate MetabolizerIntermediate MetabolizerStart with 30-80% of the normal starting dose.[12]
Normal MetabolizerPoor MetabolizerPoor MetabolizerConsider an alternative drug or start with a drastically reduced dose.[15]
Intermediate MetabolizerIntermediate MetabolizerIntermediate/Poor MetabolizerStart with 20-50% of the normal starting dose.[22]

Experimental Protocols

Methodology for TPMT and NUDT15 Genotyping

  • Principle: Genotyping for TPMT and NUDT15 involves identifying specific single nucleotide polymorphisms (SNPs) in the respective genes that are known to result in decreased or absent enzyme function.

  • Sample: A blood or saliva sample is typically used for DNA extraction.

  • Methodology:

    • DNA Extraction: Isolate genomic DNA from the provided sample.

    • Allele-Specific PCR or Genotyping Array: Use techniques such as polymerase chain reaction (PCR) with allele-specific primers or a genotyping array to detect the presence of key variant alleles (e.g., TPMT*2, *3A, *3C and NUDT15 c.415C>T).

    • Data Analysis: The results will indicate whether the individual is homozygous wild-type (normal metabolizer), heterozygous (intermediate metabolizer), or homozygous variant (poor metabolizer) for each gene.

Methodology for Thiopurine Metabolite Measurement

  • Principle: The concentrations of 6-TGN and 6-MMP are measured in red blood cells (RBCs) to assess therapeutic levels and potential for toxicity.

  • Sample: A whole blood sample collected in an EDTA tube is required.[30]

  • Methodology:

    • Sample Preparation: Red blood cells are isolated from the whole blood sample and lysed to release the intracellular metabolites.

    • Hydrolysis: The thiopurine nucleotide metabolites are hydrolyzed to their respective bases (6-thioguanine and 6-methylmercaptopurine).

    • Quantification by HPLC or LC-MS/MS: The concentrations of the hydrolyzed bases are quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

    • Data Reporting: Results are typically reported in pmol per 8 x 10⁸ red blood cells.[30]

Visualizations

Caption: Thiopurine metabolism pathway highlighting key enzymes and clinical outcomes.

Troubleshooting_Workflow Start Initiate Thiopurine Therapy Pre_Screening Pre-treatment Screening: TPMT & NUDT15 Genotyping Start->Pre_Screening Dose_Adjustment Dose Adjustment Based on Genotype Pre_Screening->Dose_Adjustment Monitor_Toxicity Monitor for Clinical Toxicity (Myelosuppression, Hepatotoxicity) Dose_Adjustment->Monitor_Toxicity TDM Therapeutic Drug Monitoring (TDM) (Measure 6-TGN & 6-MMP) Monitor_Toxicity->TDM No immediate toxicity Adverse_Event Adverse Event Occurs Monitor_Toxicity->Adverse_Event Toxicity observed Optimize_Dose Optimize Dose Based on TDM Results TDM->Optimize_Dose Continue_Therapy Continue Therapy with Monitoring Optimize_Dose->Continue_Therapy Continue_Therapy->Adverse_Event Toxicity develops Troubleshoot Troubleshoot: - Recheck Metabolites - Investigate Drug Interactions - Consider Alternative Therapy Adverse_Event->Troubleshoot

Caption: Workflow for minimizing thiopurine off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 2,6-Dithiopurine for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the bioavailability of 2,6-Dithiopurine (DTP) for in vivo research. The information is presented in a question-and-answer format to directly address potential issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications in research?

A1: this compound (DTP) is a purine analog that has been investigated as a potential chemopreventive agent. Its mechanism is thought to involve the trapping of electrophilic ultimate carcinogens.[1]

Q2: What are the main challenges in using this compound for in vivo research?

A2: The primary challenge is its likely low and variable oral bioavailability, a common issue among thiopurine drugs.[2][3] Like the related compound 6-mercaptopurine, DTP is expected to have poor aqueous solubility and permeability (BCS Class IV), which limits its absorption from the gastrointestinal tract.[2] Additionally, studies have shown large interindividual variation in serum concentrations of DTP in mice, which can complicate the interpretation of in vivo experimental results.[1]

Q3: How is this compound metabolized in vivo?

A3: In vivo studies in mice have shown that DTP is metabolized by two main enzymatic pathways. It is a substrate for xanthine oxidase, which converts it to 2,6-dithiouric acid, the major urinary metabolite. It is also metabolized by thiopurine methyltransferase (TPMT) to an apparent monomethylated derivative.[1] Unchanged DTP is excreted in both urine and feces.[1]

Q4: Is this compound toxic?

A4: Based on studies in mice, this compound appears to have a good safety profile. Mice fed diets containing up to 4% DTP for 7 weeks showed no signs of toxicity, as monitored by weight gain and histopathological examination of major tissues.[1] However, as with any experimental compound, appropriate safety precautions and dose-ranging studies are recommended.

Troubleshooting Guide

Issue 1: Low or inconsistent plasma concentrations of this compound after oral administration.

Possible Causes:

  • Poor aqueous solubility: DTP, like other thiopurines, has low water solubility, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[2]

  • Low intestinal permeability: Thiopurines are often classified as BCS Class IV drugs, meaning they also have low permeability across the intestinal epithelium.[2]

  • First-pass metabolism: DTP is metabolized by xanthine oxidase and TPMT, which are present in the liver and intestinal mucosa.[1][4] This first-pass metabolism can reduce the amount of active drug reaching systemic circulation.

  • High interindividual variability: Studies have noted significant variation in serum DTP concentrations between individual animals, even under controlled conditions.[1]

Solutions:

  • Formulation Strategies: Employ formulation techniques to enhance solubility and dissolution rate. Refer to the "Formulation Strategies to Enhance Bioavailability" table below for a summary of approaches.

  • Route of Administration: If oral bioavailability remains a significant hurdle, consider alternative routes of administration such as intraperitoneal (IP) injection, which bypasses first-pass metabolism.[5]

  • Co-administration with Enzyme Inhibitors: While not standard practice for DTP, in clinical settings, allopurinol (a xanthine oxidase inhibitor) is sometimes used with other thiopurines to alter their metabolism and increase levels of active metabolites.[6][7] This approach would require careful dose adjustments and monitoring to avoid potential toxicity.

  • Increase 'n' Number: To account for high interindividual variability, increase the number of animals per experimental group to ensure statistically significant results.

Issue 2: Difficulty in dissolving this compound for administration.

Possible Causes:

  • Inappropriate solvent selection: DTP is poorly soluble in water.[2]

Solutions:

  • Solubility Testing: Conduct solubility studies in a range of pharmaceutically acceptable solvents and vehicles. For related compounds like 6-mercaptopurine, solubility is higher in alkaline solutions and hot ethanol.[8]

  • Use of Co-solvents: Employ co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation to increase solubility.

  • pH Adjustment: Investigate the effect of pH on DTP solubility. Thiopurines are often more soluble in alkaline solutions.

  • Formulation Approaches: Utilize formulation strategies like nanosuspensions or lipid-based formulations where the drug is dispersed or dissolved in the carrier system.[9][10]

Data Presentation: Formulation Strategies to Enhance Bioavailability

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate.[11][12]Relatively simple and widely applicable technique.May not be sufficient for compounds with very low permeability; potential for particle aggregation.
Amorphous Solid Dispersions The drug is dispersed in a carrier matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[11]Significant increase in apparent solubility and dissolution rate.The amorphous state is thermodynamically unstable and can recrystallize over time, reducing bioavailability.
Lipid-Based Formulations (e.g., SEDDS, Liposomes) The drug is dissolved in a lipid carrier, which can enhance absorption through various mechanisms, including improved solubilization and lymphatic transport.[12]Can significantly improve the bioavailability of highly lipophilic drugs; protects the drug from degradation.Formulations can be complex to develop and characterize; potential for drug precipitation upon dispersion.
Co-crystallization A crystalline structure is formed containing the drug and a co-former, which can alter the physicochemical properties, including solubility and dissolution rate.Improves solubility and stability while maintaining a crystalline form.Requires screening for suitable co-formers; manufacturing can be complex.

Experimental Protocols

Protocol 1: In Vitro Intestinal Permeability Assessment using Caco-2 Cells

This protocol provides a method to estimate the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® plates) for 21 days to allow them to differentiate into a monolayer that mimics the intestinal epithelium.[13]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥200 Ω·cm²).[14]

  • Preparation of Dosing Solutions: Prepare a dosing solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of approximately 10 µM.[13]

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A→B) Transport: Add the DTP dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Basolateral to Apical (B→A) Transport: Add the DTP dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer. Also, collect a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of DTP in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[13]

Protocol 2: In Vivo Oral Bioavailability Study in Mice

This protocol describes a basic pharmacokinetic study to determine the absolute oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use adult male mice (e.g., C57BL/6), divided into two groups: Intravenous (IV) and Oral (PO).

  • Dosing:

    • IV Group: Administer a single bolus dose of DTP (e.g., 1-2 mg/kg, dissolved in a suitable vehicle) via the tail vein. This group serves as the 100% bioavailability reference.[15]

    • PO Group: Administer a single dose of the DTP formulation (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples from a subset of animals at each time point (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose). For IV administration, the initial sampling times should be very short (e.g., 1-2 minutes) to accurately capture the distribution phase.[15] Collect blood via a suitable method (e.g., saphenous vein) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of DTP in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO groups.

    • Calculate the Area Under the Curve from time zero to infinity (AUC0-∞) for both routes of administration using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the following formula: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Visualizations

DTP This compound (DTP) (Administered) Absorbed_DTP Absorbed DTP (Systemic Circulation) DTP->Absorbed_DTP Absorption Excretion2 Excretion (Feces) DTP->Excretion2 Non-absorbed Metabolite1 2,6-Dithiouric Acid Absorbed_DTP->Metabolite1 Xanthine Oxidase Metabolite2 Monomethylated DTP Absorbed_DTP->Metabolite2 TPMT Excretion1 Excretion (Urine) Absorbed_DTP->Excretion1 Unchanged Metabolite1->Excretion1 cluster_Formulation Formulation Development cluster_InVitro In Vitro Testing cluster_InVivo In Vivo Evaluation P1 Initial Characterization (Solubility, Permeability) P2 Select Formulation Strategy (e.g., Nanosuspension, SEDDS) P1->P2 P3 Formulation Optimization (Excipient selection, Ratio) P2->P3 P4 Dissolution Testing (Biorelevant media) P3->P4 P5 Caco-2 Permeability Assay P4->P5 Promising formulations P6 Pharmacokinetic Study in Rodents (PO vs. IV) P5->P6 Lead formulation P7 Calculate Bioavailability (F%) P6->P7 Start Low in vivo efficacy or high data variability observed Q1 Is plasma concentration of DTP adequate and consistent? Start->Q1 A1_Yes Investigate other factors: - Target engagement - Pharmacodynamics Q1->A1_Yes Yes A1_No Issue is likely poor bioavailability Q1->A1_No No Q2 Is the compound soluble in the vehicle? A1_No->Q2 A2_Yes Problem is likely poor absorption post-dissolution (permeability-limited) Q2->A2_Yes Yes A2_No Problem is poor dissolution (solubility-limited) Q2->A2_No No Sol_Perm Action: Use permeation enhancers or lipid-based formulations to improve membrane transport. A2_Yes->Sol_Perm Sol_Solub Action: Use formulation strategies: - Nanosuspension - Solid Dispersion - pH adjustment A2_No->Sol_Solub End Re-evaluate in vivo Sol_Perm->End Sol_Solub->End

References

protocol refinement for reproducible results in 2,6-Dithiopurine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of experimental results in studies involving 2,6-Dithiopurine.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the storage, handling, and experimental use of this compound and other thiopurine analogs.

Compound Stability and Storage

  • Q1: What are the recommended storage conditions for solid this compound?

    • A1: Solid this compound should be stored in a tightly sealed vial in a dry environment at 2-8°C.[1] Following these conditions, the product can be stored for up to 6 months.[2]

  • Q2: I left my solid compound at room temperature for a few days. Is it still usable?

    • A2: Short periods (less than a week) at temperatures higher than recommended during shipping or temporary storage should not significantly impact the product's efficacy.[2] However, for long-term storage, the recommended conditions should be strictly followed.

  • Q3: How should I prepare and store this compound stock solutions?

    • A3: It is recommended to prepare stock solutions fresh for each experiment.[2] If storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[2] Some thiopurine metabolites have shown degradation at -20°C over longer periods, so for long-term storage, -70°C or -80°C is recommended.[3][4] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.[2]

  • Q4: My this compound solution appears cloudy or has precipitated. What should I do?

    • A4: This may indicate that the compound has precipitated out of solution. Gently warm the solution and vortex to try and redissolve the compound. If the issue persists, it may be necessary to prepare a fresh solution. Ensure that the solvent used is appropriate for the desired concentration and that the compound's solubility limits have not been exceeded.

Experimental Inconsistency and Reproducibility

  • Q5: I am observing high variability between my experimental replicates. What are the potential causes?

    • A5: High variability can stem from several factors. Inconsistent pipetting, temperature fluctuations during the experiment, or the use of reagents that have not been equilibrated to room temperature can all contribute.[5] Additionally, the stability of this compound and its metabolites is a critical factor; ensure that solutions are fresh or have been stored properly.[3][4] Running samples in replicate is a crucial step to identify and mitigate variability.[5]

  • Q6: My results are not consistent with previously published data. How can I troubleshoot this?

    • A6: Reproducibility issues are a known challenge in preclinical research.[6][7] Several factors could contribute to this, including differences in experimental protocols, cell line passage numbers, or reagent sources.[6] It is crucial to ensure that your experimental methods are thoroughly documented and align with the cited literature.[8] The stability of thiopurine metabolites is a significant factor that can limit the reproducibility of studies, so careful sample handling and storage are paramount.[3]

  • Q7: How can I verify the concentration and purity of my this compound stock solution?

    • A7: The concentration and purity of your stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10] These methods can separate the parent compound from any potential degradants or impurities.

Quantitative Data Summary

Consistent and accurate data logging is essential for reproducible research. The following tables provide a summary of stability data for thiopurine metabolites, which are structurally related to this compound and can inform its handling.

Table 1: Stability of Thiopurine Metabolites in Red Blood Cells (RBCs)

Storage TemperatureDuration6-Thioguanine Nucleotides (6-TGN) % Decrease6-Methylmercaptopurine (6-MMP) % DecreaseReference
Room Temperature (22°C)7 days47%45%[3]
Refrigerated (4°C)7 days10%14%[3]
Frozen (-20°C)Significant decrease over timeSignificant decrease over time[3]
Frozen (-70°C)6 monthsStableStable[4]
Frozen (-80°C)6 monthsStableSignificant decrease[3]

Table 2: General Storage Recommendations for Thiopurine Compounds

FormStorage TemperatureRecommended DurationReference
Solid2-8°CUp to 6 months[2]
Solution-20°CUp to 1 month[2]
Solution (Long-term)-70°CRecommended for > 1 month[4]

Experimental Protocols

Adherence to detailed and consistent protocols is fundamental for achieving reproducible results.

Protocol 1: Preparation of this compound Stock Solution

  • Pre-use Equilibration: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 60 minutes.[2]

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: For immediate use, keep the solution at room temperature, protected from light.[5] For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C for up to one month.[2] For longer-term storage, -70°C is recommended.[4]

Protocol 2: General Workflow for a Cell-Based Assay

  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in the appropriate cell culture medium. Ensure all solutions are at the correct temperature before adding to the cells.[5]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Incubation: Incubate the cells for the desired time period under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Assay: Perform the desired assay (e.g., MTT, CellTiter-Glo) to measure the endpoint of interest (e.g., cell viability, apoptosis).

  • Data Analysis: Analyze the data and calculate relevant parameters such as IC50 values. Always run samples in at least triplicate to ensure statistical validity.[5]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to this compound research.

Thiopurine_Metabolism_and_Action cluster_0 Metabolic Activation cluster_1 Cellular Effects AZA Azathioprine MP 6-Mercaptopurine AZA->MP GSH TG 6-Thioguanine MP->TG PDNS De Novo Purine Synthesis MP->PDNS Inhibits via methylated metabolites TGNs 6-Thioguanine Nucleotides (6-TGNs) TG->TGNs DNA_RNA Incorporate into DNA & RNA TGNs->DNA_RNA Rac1 Rac1 GTPase TGNs->Rac1 Inhibits activation Apoptosis T-Cell Apoptosis Rac1->Apoptosis Induces

Caption: Metabolic pathway and mechanism of action of thiopurines.

Experimental_Workflow cluster_checks Reproducibility Checks start Start: Hypothesis protocol Protocol Design & Reagent Preparation start->protocol compound Prepare this compound Stock & Dilutions protocol->compound qc1 QC: Compound Purity & Concentration? protocol->qc1 experiment In Vitro / In Vivo Experiment compound->experiment qc2 QC: Consistent Assay Conditions? compound->qc2 data_collection Data Collection experiment->data_collection qc3 QC: Appropriate Controls Included? experiment->qc3 analysis Data Analysis data_collection->analysis interpretation Interpretation of Results analysis->interpretation end Conclusion interpretation->end

Caption: General experimental workflow for this compound studies.

Troubleshooting_Guide start Inconsistent Experimental Results check_compound Check Compound Integrity & Storage start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality & Preparation start->check_reagents solution_compound Prepare Fresh Stock Solution Use Proper Storage check_compound->solution_compound solution_protocol Standardize Pipetting Ensure Temperature Control check_protocol->solution_protocol solution_reagents Use New Reagents Check Expiration Dates check_reagents->solution_reagents

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Validation & Comparative

Comparative Efficacy of 2,6-Dithiopurine and 6-Thioguanine: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to 2,6-Dithiopurine and 6-Thioguanine

6-Thioguanine (6-TG) is a purine analogue that has been a cornerstone in the treatment of various cancers, particularly acute leukemias, for decades.[1][2] It functions as an antimetabolite, interfering with DNA synthesis and repair, ultimately leading to the death of rapidly dividing cancer cells.[3][4] Its mechanism of action and clinical efficacy are well-documented.

This compound (DTP) is another sulfur-containing purine analogue. However, its primary investigation has been in the realm of chemoprevention. Studies have highlighted its potential to act as a scavenger of carcinogens, thereby preventing the initiation of cancer.[5] While its metabolism has been studied in animal models, comprehensive data on its direct cytotoxic efficacy against established cancer cells remains limited.[5]

Comparative Efficacy: A Data-Driven Overview

In Vitro Cytotoxicity of 6-Thioguanine

The half-maximal inhibitory concentration (IC50) is a key metric for a drug's cytotoxic potency. The following table summarizes the IC50 values of 6-thioguanine in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Carcinoma28.79[6]
MCF-7Breast Cancer5.481[7]
A549Lung Cancer2.82[8]
CCRF-CEMT-cell Leukemia0.8701[8]
COLO357Pancreatic Cancer2.09[8]
Caco-2Colorectal Adenocarcinoma2.21[8]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Mechanism of Action and Signaling Pathways

6-Thioguanine: Disrupting Cellular Processes

The primary mechanism of action of 6-thioguanine involves its conversion to thioguanine nucleotides (TGNs) within the cell. These TGNs are then incorporated into DNA and RNA, leading to cytotoxicity through several mechanisms:

  • Inhibition of DNA and RNA Synthesis: TGNs disrupt the normal synthesis of nucleic acids, halting cell proliferation.[3][4]

  • Induction of Apoptosis: The incorporation of TGNs into DNA can trigger programmed cell death, or apoptosis.[9][10]

  • Interference with Rac1 Signaling: A key signaling pathway affected by 6-thioguanine is the Rac1 GTPase pathway. By binding to and inhibiting Rac1, a crucial regulator of cell proliferation and survival, 6-thioguanine further contributes to its anti-cancer effects.[1][2][3]

Figure 1: Simplified signaling pathway of 6-Thioguanine.

This compound: A Focus on Chemoprevention

The mechanism of action for this compound, as currently understood, centers on its ability to act as a nucleophilic scavenger. This means it can directly react with and neutralize electrophilic carcinogens, such as benzo[a]pyrene diol epoxide, preventing them from damaging DNA and initiating cancer.[5] Its metabolism in mice involves oxidation to 2,6-dithiouric acid.[5] However, the specific intracellular signaling pathways modulated by this compound to exert any direct cytotoxic effects have not yet been elucidated.

Experimental Protocols

For researchers aiming to conduct their own comparative studies, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of compounds like 6-thioguanine.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 6-thioguanine) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[11][12][13]

MTT Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Measurement Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate (48-72h) Incubate (48-72h) Add MTT Add MTT Incubate (48-72h)->Add MTT Incubate (2-4h) Incubate (2-4h) Solubilize Formazan Solubilize Formazan Incubate (2-4h)->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Figure 2: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for a specific duration to induce apoptosis.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Resuspension: Resuspend the cells in the provided Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[10][14][15]

Apoptosis Assay Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Binding Buffer Resuspend in Binding Buffer Add Annexin V-FITC & PI Add Annexin V-FITC & PI Resuspend in Binding Buffer->Add Annexin V-FITC & PI Incubate Incubate Add Annexin V-FITC & PI->Incubate Flow Cytometry Analysis Flow Cytometry Analysis

Figure 3: Workflow for the Annexin V/PI apoptosis assay.

Conclusion and Future Directions

To enable a comprehensive and direct comparative analysis of the efficacy of these two compounds, further research into the cytotoxic properties and mechanism of action of this compound is essential. Future studies should focus on:

  • Determining the IC50 values of this compound in a broad panel of cancer cell lines.

  • Investigating the molecular mechanisms by which this compound may exert cytotoxic effects, including its impact on cell cycle progression and apoptosis.

  • Identifying the specific signaling pathways modulated by this compound in cancer cells.

Such data will be invaluable for the drug development community in assessing the full therapeutic potential of this compound and its standing relative to established drugs like 6-thioguanine.

References

Validating the Protective Effects of 2,6-Dithiopurine Against Mutagens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the protective effects of 2,6-Dithiopurine (DTP) against mutagens, benchmarked against other potential antimutagenic agents. The following sections present experimental data, detailed methodologies, and mechanistic insights to facilitate an objective evaluation of DTP's performance.

Executive Summary

This compound (DTP) has demonstrated significant potential as a chemopreventive agent due to its ability to directly neutralize electrophilic mutagens, thereby preventing DNA damage. This guide compares the efficacy of DTP with other compounds, including the structurally similar thiopurine, 9-methyl-6-mercaptopurine, and other agents with different mechanisms of action, such as antioxidants and DNA repair modulators. Experimental evidence suggests that DTP is highly effective in blocking mutagenesis, particularly from chemical mutagens requiring metabolic activation.

Comparative Analysis of Antimutagenic Potency

The protective effects of this compound and alternative compounds have been quantified using various standard assays. The following tables summarize the available quantitative data, allowing for a direct comparison of their antimutagenic efficacy.

Table 1: Inhibition of Mutagenicity in the Ames Test
CompoundMutagenTest StrainConcentration of Compound% Inhibition of MutagenicityReference
This compound (DTP) 2-Chloroethyl ethyl sulfide (CEES)Not Specified (Shuttle Vector Assay)Approx. equimolar to mutagen100% [1][2]
This compound (DTP) 2-Chloroethyl methyl sulfide (CEMS)Not Specified (Shuttle Vector Assay)Approx. equimolar to mutagen100% [1][2]
9-Methyl-6-mercaptopurine 2-Chloroethyl ethyl sulfide (CEES)Not SpecifiedSimilarly effective to DTPNot Quantified[1][2]
N-Acetylcysteine (NAC) Diesel ExtractS. typhimurium TA98, TA100, TA104Not SpecifiedSignificant Inhibition[3]
N-Acetylcysteine (NAC) 4-Nitroquinoline-N-oxideS. typhimurium TA100Not SpecifiedDose-dependent decrease[1]
N-Acetylcysteine (NAC) Sodium DichromateS. typhimurium TA102Not SpecifiedSharp decrease[1]
Resveratrol Aflatoxin B1 (10 µ g/plate )S. typhimurium TA98300 µ g/plate ~85%[1]
Resveratrol Aflatoxin B1 (1 µ g/plate )S. typhimurium TA100300 µ g/plate ~90%[1]
Chlorophyllin Fried Beef ExtractS. typhimurium TA98Not Specified>90%[4]
Chlorophyllin Coal Dust ExtractS. typhimurium TA98Not Specified>90%[4]
Chlorophyllin Diesel Emission ParticlesS. typhimurium TA98Not Specified>90%[4]
Table 2: Reduction of Genotoxicity in Mammalian Cells
CompoundGenotoxic AgentCell LineAssayEndpoint% Reduction of GenotoxicityReference
This compound (DTP) CEES/CEMSHuman Skin (NCTC2544)Shuttle Vector MutagenesisMutation Frequency100%[1][2]
Resveratrol Nitroquinoline-1-oxide (NQO)HL-60Micronucleus TestMicronuclei FormationConcentration-dependent[3]
Resveratrol Mitomycin C (MMC)HL-60Micronucleus TestMicronuclei FormationConcentration-dependent[3]
N-Acetylcysteine (NAC) Diesel ExtractHuman LymphocytesSister Chromatid ExchangeSCE FrequencySignificant Inhibition[3]

Mechanisms of Action

The protective effects of these compounds are mediated by distinct mechanisms. Understanding these pathways is crucial for evaluating their suitability for different applications.

This compound: The Nucleophilic Scavenger

This compound functions as a potent nucleophilic scavenger. Its primary mechanism involves direct chemical reaction with electrophilic mutagens, such as the active metabolites of sulfur mustards. This reaction forms a harmless adduct, preventing the mutagen from reaching and damaging cellular macromolecules like DNA.

G mutagen Electrophilic Mutagen (e.g., CEES) dna Cellular DNA mutagen->dna Attacks adduct DTP-Mutagen Adduct (Harmless) dtp This compound (DTP) dtp->mutagen Scavenges dna_damage DNA Adducts & Mutations dna->dna_damage Leads to caption Mechanism of this compound as a nucleophilic scavenger.

Mechanism of this compound as a nucleophilic scavenger.
Alternative Antimutagenic Mechanisms

In contrast to DTP's direct scavenging activity, other compounds protect against mutagenesis through different pathways:

  • Antioxidants (e.g., N-Acetylcysteine, Resveratrol): These molecules neutralize reactive oxygen species (ROS), which can cause oxidative DNA damage. They can also influence cell signaling pathways involved in the response to oxidative stress.

  • Enzyme Inhibitors (e.g., Purpurin): Some compounds can inhibit the activity of metabolic enzymes, such as cytochrome P450s, that are responsible for activating pro-mutagens into their DNA-reactive forms.

  • DNA Repair Enhancers: While specific, potent small-molecule enhancers of DNA repair are still an active area of research, some compounds have been shown to modulate DNA repair pathways, potentially increasing the fidelity of DNA replication and repair.

G cluster_0 Antioxidant Mechanism cluster_1 Enzyme Inhibition Mechanism cluster_2 DNA Repair Modulation ros Reactive Oxygen Species (ROS) oxidative_damage Oxidative DNA Damage ros->oxidative_damage Causes antioxidant Antioxidant (e.g., NAC, Resveratrol) antioxidant->ros Neutralizes promutagen Pro-mutagen enzyme Metabolic Enzyme (e.g., CYP450) promutagen->enzyme Metabolized by active_mutagen Active Mutagen enzyme->active_mutagen Produces inhibitor Enzyme Inhibitor (e.g., Purpurin) inhibitor->enzyme Inhibits dna_damage DNA Damage repair_pathway DNA Repair Pathways dna_damage->repair_pathway Activates repaired_dna Repaired DNA repair_pathway->repaired_dna Leads to repair_enhancer DNA Repair Enhancer repair_enhancer->repair_pathway Enhances caption Alternative mechanisms of antimutagenic compounds.

Alternative mechanisms of antimutagenic compounds.

Detailed Experimental Protocols

To ensure reproducibility and facilitate comparative studies, detailed methodologies for the key experiments cited in this guide are provided below.

Shuttle Vector-Based Mutagenesis Assay

This assay allows for the quantification of mutations induced in mammalian cells by a mutagen and the assessment of the protective effect of an antimutagenic agent.

G start Start treat_cells Treat mammalian cells with shuttle vector plasmid start->treat_cells expose_mutagen Expose cells to mutagen +/- antimutagen (DTP) treat_cells->expose_mutagen incubate Incubate to allow for plasmid replication and mutation fixation expose_mutagen->incubate extract_plasmid Extract shuttle vector DNA from cells incubate->extract_plasmid transform_bacteria Transform E. coli with extracted plasmid DNA extract_plasmid->transform_bacteria plate_bacteria Plate bacteria on selective media transform_bacteria->plate_bacteria count_colonies Count mutant and total colonies plate_bacteria->count_colonies calculate_frequency Calculate mutation frequency count_colonies->calculate_frequency end End calculate_frequency->end caption Workflow of a shuttle vector-based mutagenesis assay.

Workflow of a shuttle vector-based mutagenesis assay.

Protocol:

  • Cell Culture and Transfection:

    • Culture human cells (e.g., NCTC2544 skin cells) under standard conditions.

    • Transfect the cells with a shuttle vector plasmid (e.g., pSP189) containing a marker gene (e.g., supF).

  • Treatment:

    • Divide the transfected cells into three groups:

      • Control (no treatment).

      • Mutagen-treated (e.g., CEES or CEMS).

      • Mutagen + Antimutagen-treated (e.g., CEES + DTP).

    • Expose the cells to the respective treatments for a defined period.

  • Plasmid Rescue:

    • After incubation to allow for plasmid replication and mutation fixation, harvest the cells.

    • Extract the low molecular weight DNA containing the shuttle vector plasmids.

  • Bacterial Transformation and Selection:

    • Transform a suitable strain of E. coli (e.g., MBM7070) with the rescued plasmid DNA.

    • Plate the transformed bacteria on two types of agar plates:

      • Non-selective plates to determine the total number of transformants.

      • Selective plates to identify bacteria containing a mutated marker gene.

  • Data Analysis:

    • Count the number of colonies on both types of plates.

    • Calculate the mutation frequency as the ratio of mutant colonies to the total number of transformants.

    • Compare the mutation frequencies between the different treatment groups to determine the protective effect of the antimutagen.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical and the antimutagenic activity of a test compound.

Protocol:

  • Bacterial Strains:

    • Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).

  • Metabolic Activation:

    • For indirect-acting mutagens, include a liver homogenate (S9 fraction) to provide metabolic enzymes.

  • Treatment:

    • In a test tube, combine the bacterial culture, the mutagen, the test antimutagen (at various concentrations), and the S9 mix (if required).

    • Pre-incubate the mixture.

  • Plating and Incubation:

    • Add the mixture to molten top agar and pour it onto a minimal glucose agar plate (lacking histidine).

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis:

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

    • A significant reduction in the number of revertant colonies in the presence of the antimutagen compared to the mutagen alone indicates antimutagenic activity.

    • The percentage of inhibition is calculated as: [1 - (Revertants with Mutagen + Antimutagen) / (Revertants with Mutagen alone)] x 100.

In Vitro Micronucleus Assay

This assay detects chromosomal damage in mammalian cells.

Protocol:

  • Cell Culture and Treatment:

    • Culture mammalian cells (e.g., human lymphocytes, CHO cells).

    • Treat the cells with the mutagen and the test antimutagen.

  • Cytokinesis Block:

    • Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining:

    • Harvest the cells and fix them.

    • Stain the cells with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis:

    • Score the frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) in binucleated cells.

  • Data Analysis:

    • A significant decrease in the frequency of micronucleated cells in the antimutagen-treated group compared to the mutagen-only group indicates a protective effect.

Conclusion

This compound demonstrates exceptional protective effects against chemical mutagens, particularly those that act as electrophiles. Its mechanism as a direct scavenger provides a potent and immediate line of defense against DNA damage. When compared to other antimutagenic agents, DTP's ability to completely abolish mutagenesis in certain experimental systems is noteworthy. While antioxidants and enzyme inhibitors also offer protective benefits, their efficacy can be more context-dependent. The data and protocols presented in this guide provide a solid foundation for further research and development of DTP as a promising chemopreventive agent.

References

A Comparative Guide to the Nucleophilic Activity of Thiopurine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic activity of three key thiopurine derivatives: 6-mercaptopurine (6-MP), 6-thioguanine (6-TG), and azathioprine (AZA). Understanding the relative nucleophilicity of these compounds is crucial for elucidating their mechanisms of action, potential for off-target reactions, and for the development of novel analogs with improved therapeutic profiles. This comparison is supported by experimental data on their physicochemical properties and reactivity.

Introduction to Thiopurine Derivatives

Thiopurine derivatives are a class of antimetabolite drugs widely used for their immunosuppressive and cytotoxic effects. They are structural analogs of endogenous purine bases and interfere with nucleic acid synthesis. 6-Mercaptopurine and its prodrug, azathioprine, are cornerstone therapies for autoimmune diseases such as Crohn's disease and rheumatoid arthritis, as well as in preventing organ transplant rejection. 6-Thioguanine is primarily used in the treatment of acute myeloid leukemia. Their therapeutic effects are mediated by their conversion to the active metabolites, 6-thioguanine nucleotides (6-TGNs).

The nucleophilic character of these molecules, primarily due to the thiol group, plays a significant role in their biochemical interactions and metabolic pathways.

Comparison of Nucleophilic Activity

The nucleophilic activity of a thiol-containing compound is largely dependent on the ease of deprotonation of the sulfhydryl group (-SH) to form the more reactive thiolate anion (-S⁻). A key indicator of this is the acid dissociation constant (pKa) of the thiol group. A lower pKa value signifies a more acidic thiol, which in turn means a higher concentration of the nucleophilic thiolate anion at a given pH.

Based on their pKa values, the order of nucleophilic activity for the thiol-containing thiopurines is predicted to be:

6-Thioguanine > 6-Mercaptopurine

Azathioprine, lacking a free thiol group, is not directly comparable in the same manner. It is a prodrug that is converted to 6-mercaptopurine in vivo.[1] Its reactivity is therefore primarily governed by the rate of this conversion.

Quantitative Data Summary

The following table summarizes the key physicochemical properties related to the nucleophilic activity of the thiopurine derivatives.

Thiopurine DerivativeChemical StructurepKa ValuesInterpretation of Nucleophilic Activity
6-Mercaptopurine (6-MP) 6-sulfanyl-7H-purine3.0, 11.1The lower pKa (3.0) is associated with the thiol group, indicating a significant population of the highly nucleophilic thiolate anion at physiological pH.
6-Thioguanine (6-TG) 2-amino-6-sulfanyl-7H-purine1.2, 10.0The very low pKa (1.2) of the thiol group suggests that it is the most readily deprotonated of the three, leading to the highest concentration of the thiolate anion and thus the highest nucleophilic activity.
Azathioprine (AZA) 6-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine8.2This pKa is not associated with a thiol group. Azathioprine itself is not a strong nucleophile in the same way as 6-MP and 6-TG. Its reactivity is linked to its conversion to 6-MP.

Experimental Protocols

To experimentally determine and compare the nucleophilic activity of these thiopurine derivatives, a kinetic assay measuring the rate of their reaction with a model electrophile can be employed. The following protocol is a representative method adapted from established procedures for quantifying thiol reactivity.

Protocol: Determination of Thiol Reactivity using Ellman's Reagent (DTNB)

This method measures the rate of reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by the thiopurine, which is indicative of the thiol's nucleophilicity. The reaction produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, which can be quantified spectrophotometrically at 412 nm.[2][3][4][5]

Materials:

  • 6-Mercaptopurine

  • 6-Thioguanine

  • Phosphate buffer (0.1 M, pH 7.4)

  • Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Thiopurine Solutions: Prepare stock solutions of 6-mercaptopurine and 6-thioguanine in the phosphate buffer. The final concentration in the reaction mixture should be in the low millimolar range.

  • Reaction Initiation: In a cuvette, mix the phosphate buffer and the thiopurine solution. Initiate the reaction by adding a small volume of the DTNB solution.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 15 seconds) for a sufficient duration to establish the initial reaction rate.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The second-order rate constant (k), which is a direct measure of nucleophilic activity, can be calculated using the Beer-Lambert law (extinction coefficient of TNB²⁻ is 14,150 M⁻¹cm⁻¹) and the known concentrations of the reactants.

Protocol: Reaction with Iodoacetamide followed by HPLC

This method involves the reaction of the thiopurine with an alkylating agent, iodoacetamide, which is a classic electrophile used to probe thiol reactivity.[6][7][8][9] The rate of disappearance of the thiopurine or the appearance of the alkylated product can be monitored by High-Performance Liquid Chromatography (HPLC).

Materials:

  • 6-Mercaptopurine

  • 6-Thioguanine

  • Iodoacetamide

  • Phosphate buffer (0.1 M, pH 7.4)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, combine the thiopurine solution and iodoacetamide solution in phosphate buffer.

  • Time-course Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by acidification or rapid dilution).

  • HPLC Analysis: Inject the quenched samples into the HPLC system. Use a suitable mobile phase to separate the unreacted thiopurine from the alkylated product.

  • Quantification and Rate Determination: Quantify the peak areas of the reactant and product. Plot the concentration of the thiopurine derivative against time to determine the pseudo-first-order rate constant (k_obs) under conditions of excess iodoacetamide. The second-order rate constant is then calculated by dividing k_obs by the concentration of iodoacetamide.

Signaling Pathways and Experimental Workflows

The nucleophilic character of thiopurines is central to their metabolic activation pathway, which ultimately leads to their therapeutic effects.

Thiopurine Metabolic Pathway

The following diagram illustrates the metabolic conversion of azathioprine and 6-mercaptopurine to their active 6-thioguanine nucleotide metabolites.

Thiopurine_Metabolism cluster_active Active Metabolites cluster_inactive Inactive Metabolites AZA Azathioprine MP 6-Mercaptopurine AZA->MP Non-enzymatic (Glutathione) TIMP Thioinosine monophosphate MP->TIMP HPRT MeMP 6-Methylmercaptopurine MP->MeMP TPMT TUA 6-Thiouric acid MP->TUA XO TG 6-Thioguanine TGMP Thioguanosine monophosphate TG->TGMP HPRT TXMP Thioxanthosine monophosphate TIMP->TXMP IMPDH TXMP->TGMP GMPS TGDP Thioguanosine diphosphate TGMP->TGDP TGTP Thioguanosine triphosphate TGDP->TGTP DNA_RNA Incorporation into DNA and RNA TGTP->DNA_RNA

Caption: Metabolic pathway of azathioprine and 6-mercaptopurine.

Experimental Workflow for Nucleophilicity Determination

The logical flow for experimentally comparing the nucleophilic activity of thiopurine derivatives is depicted below.

Experimental_Workflow start Start: Select Thiopurine Derivatives (6-MP, 6-TG) prep Prepare Stock Solutions in Buffer (pH 7.4) start->prep reaction Initiate Reaction at Controlled Temperature prep->reaction electrophile Select Electrophile (e.g., DTNB, Iodoacetamide) electrophile->reaction monitor Monitor Reaction Progress (Spectrophotometry or HPLC) reaction->monitor data Collect Time-course Data monitor->data analysis Calculate Second-order Rate Constants (k) data->analysis compare Compare Rate Constants to Determine Relative Nucleophilicity analysis->compare

Caption: Workflow for comparing thiopurine nucleophilicity.

Conclusion

The nucleophilic activity of thiopurine derivatives is a critical factor influencing their metabolic activation and, consequently, their therapeutic efficacy. Based on pKa values, 6-thioguanine is predicted to be a more potent nucleophile than 6-mercaptopurine due to the greater ease of formation of its thiolate anion. Azathioprine's reactivity is primarily that of a prodrug, with its conversion to 6-mercaptopurine being the rate-limiting step for its participation in nucleophilic reactions via its active metabolite. The experimental protocols outlined in this guide provide a framework for the quantitative comparison of the nucleophilic activities of these important therapeutic agents, offering valuable insights for researchers in medicinal chemistry and drug development.

References

A Comparative Guide to the Validation of 2,6-Dithiopurine as a Tool for Studying Electrophilic Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,6-Dithiopurine (DTP) with other common tools used to study and mitigate electrophilic toxicity. While direct quantitative comparisons in the literature are limited, this document establishes a framework for the validation of DTP by presenting its known characteristics alongside benchmark agents like Glutathione (GSH). The guide includes detailed experimental protocols for researchers to generate comparative data and validate DTP's efficacy in their own systems.

Introduction to this compound in Electrophilic Toxicity Research

Electrophilic compounds are a significant class of toxicants that can cause cellular damage by forming covalent adducts with essential nucleophilic biomolecules such as DNA and proteins. This adduction can lead to mutagenesis, cytotoxicity, and the initiation of various pathological conditions. The study of electrophilic toxicity often relies on tools that can either detect, quantify, or scavenge these reactive species.

This compound (DTP) has been identified as a potent nucleophilic scavenger of electrophiles.[1] Its purine scaffold, substituted with two thiol groups, makes it a "soft" nucleophile, rendering it highly reactive toward "soft" electrophiles, a class that includes many carcinogens and toxic industrial chemicals.[1] Notably, studies in mice have demonstrated that DTP exhibits low toxicity, even at high dietary concentrations, a critical attribute for a chemical tool intended for biological systems.[1] This guide aims to provide a framework for the validation of DTP as a reliable tool for studying electrophilic toxicity by comparing its theoretical and known properties with established alternatives and providing the necessary experimental protocols for direct evaluation.

Data Presentation: Comparative Analysis of DTP and Alternatives

The following tables present a summary of key performance indicators for DTP, the endogenous antioxidant Glutathione (GSH), and a representative fluorescent thiol probe. Note: Quantitative data for DTP is largely based on qualitative reports and established properties of similar thiopurines, serving as hypothetical benchmarks for validation experiments.

Table 1: Physicochemical and Reactivity Properties of Thiol-Based Probes

PropertyThis compound (DTP)Glutathione (GSH)Fluorescent Thiol Probe (e.g., ThioGlo-1)
Molecular Weight 184.23 g/mol 307.32 g/mol ~500-700 g/mol
pKa of Thiol Group(s) ~6.8 (predicted)[2]~9.0 (Cysteine thiol)Varies by structure
Water Solubility Slightly soluble[2]HighGenerally low to moderate
Reactivity Principle Nucleophilic ScavengingNucleophilic ScavengingMichael Addition / Nucleophilic Sub.
Detection Method LC-MS (for adducts)LC-MS, Enzymatic AssaysFluorescence Spectroscopy
Cell Permeability Readily transported[3]Requires specific transportersVariable, often requires optimization
In Vivo Toxicity Low toxicity observed in mice[1]Generally non-toxicCan exhibit off-target effects

Table 2: Comparative Efficacy in Scavenging Electrophiles (Hypothetical Data)

ParameterThis compound (DTP)Glutathione (GSH)
Second-Order Rate Constant (k) with Iodoacetamide (M⁻¹s⁻¹) ~1.5~0.03
Second-Order Rate Constant (k) with Acrolein (M⁻¹s⁻¹) ~2.5~0.1
IC₅₀ for Protection against Acrolein-induced Cytotoxicity (µM) 50500
IC₅₀ for Protection against CEES-induced Cytotoxicity (µM) [3]~Equimolar to CEES>10-fold CEES

Note: The hypothetical rate constants for DTP are estimated to be higher than GSH for soft electrophiles based on its "soft" nucleophile character. The IC₅₀ values reflect the expected higher efficiency of DTP as a direct scavenger compared to the broader antioxidant roles of GSH.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Electrophilic_Toxicity_Pathway Electrophile Electrophilic Toxicant DTP This compound (Scavenger) Electrophile->DTP Scavenging Biomolecule Cellular Nucleophiles (Proteins, DNA) Electrophile->Biomolecule Toxification Adduct Inert Adduct Covalent_Binding Covalent Binding & Adduct Formation Biomolecule->Covalent_Binding Stress Oxidative/Electrophilic Stress Covalent_Binding->Stress Toxicity Cellular Dysfunction & Toxicity Stress->Toxicity

Caption: Mechanism of DTP in preventing electrophilic toxicity.

DTP_Validation_Workflow start Start: Validate DTP step1 Protocol 1: Determine Reactivity (Rate Constant) start->step1 step2 Protocol 2: Assess Cytoprotection (IC50 Value) start->step2 step3 Compare Data with Benchmarks (e.g., GSH) step1->step3 step2->step3 end Conclusion: Validate DTP as a Tool step3->end

Caption: Experimental workflow for the validation of DTP.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Electrophile Electrophile Keap1 Keap1 Electrophile->Keap1 Modification Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Degradation Nrf2->Ub Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binding Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Transcription DTP DTP DTP->Electrophile Scavenging

Caption: Nrf2 signaling pathway and the role of scavengers.

Experimental Protocols

Protocol 1: Determination of the Second-Order Rate Constant of DTP with a Model Electrophile

Objective: To quantify the reactivity of this compound with a model electrophile, iodoacetamide, by measuring the depletion of free thiols over time using the Ellman's assay.

Materials:

  • This compound (DTP)

  • Iodoacetamide (IAM)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Glutathione (GSH) as a comparator

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.4

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of DTP in DMSO.

    • Prepare a 10 mM stock solution of GSH in Reaction Buffer.

    • Prepare a 100 mM stock solution of IAM in Reaction Buffer.

    • Prepare a 4 mg/mL solution of DTNB in Reaction Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, add Reaction Buffer to achieve a final volume of 1 mL.

    • Add the DTP stock solution to a final concentration of 100 µM.

    • Initiate the reaction by adding the IAM stock solution to a final concentration of 1 mM (a 10-fold excess to ensure pseudo-first-order kinetics). Mix immediately.

    • Repeat the setup for GSH as a direct comparator.

  • Time-Course Measurement:

    • At specified time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately add the aliquot to a microplate well containing 150 µL of the DTNB solution. This will react with the remaining free thiols.

    • Allow the color to develop for 5 minutes.

  • Data Acquisition:

    • Measure the absorbance of each well at 412 nm.

    • Create a standard curve using known concentrations of DTP (or GSH) to correlate absorbance to thiol concentration.

  • Data Analysis:

    • Calculate the concentration of remaining thiol at each time point.

    • Plot the natural logarithm of the thiol concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k) using the formula: k = k' / [IAM] .

Protocol 2: Assessment of Cytoprotective Effects of DTP against Electrophile-Induced Toxicity

Objective: To determine the concentration at which DTP provides 50% protection (IC₅₀) to cells against toxicity induced by the electrophile acrolein, using an MTT assay.

Materials:

  • Human cell line (e.g., HepG2 or BEAS-2B)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • This compound (DTP)

  • Acrolein

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treatment with DTP:

    • Prepare serial dilutions of DTP in cell culture medium (e.g., 0, 10, 25, 50, 100, 200 µM).

    • Remove the old medium from the cells and add 100 µL of the DTP-containing medium to the respective wells.

    • Incubate for 2 hours to allow for cellular uptake.

  • Electrophile Challenge:

    • Prepare a stock solution of acrolein and dilute it in culture medium to a concentration known to cause ~50-70% cell death (e.g., 50 µM, determine this in a preliminary experiment).

    • Add 10 µL of the acrolein solution to each well (except for the vehicle control wells).

    • Incubate for 24 hours.

  • MTT Assay:

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (untreated cells) to obtain the percentage of cell viability.

    • Plot the percent viability against the concentration of DTP.

    • Use non-linear regression to calculate the IC₅₀ value, which represents the concentration of DTP that restores cell viability to 50% of the maximum possible protection.

Conclusion

This compound presents itself as a promising and specialized tool for the investigation of electrophilic toxicity. Its high reactivity towards soft electrophiles, coupled with its low intrinsic toxicity, makes it a potentially superior alternative to endogenous scavengers like glutathione for specific research applications, such as directly intercepting reactive metabolites or environmental toxicants in cellular models. The experimental protocols provided in this guide offer a clear path for researchers to quantitatively validate the efficacy of DTP and directly compare its performance against other tools. The generation of such data will be invaluable in establishing DTP as a standard reagent in the field of toxicology and drug development.

References

A Comparative Guide to the Structure-Activity Relationships of Substituted Thiopurines in Anticancer and Immunosuppressive Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct classes of substituted thiopurines: those developed as anticancer agents and those designed for optimized immunosuppression. By examining their structure-activity relationships (SAR), this document aims to elucidate the key chemical modifications that govern their biological activities and therapeutic potential. Experimental data is presented to support these comparisons, along with detailed methodologies for the key assays cited.

Thiopurines as Anticancer Agents: Targeting Cellular Proliferation

A significant area of research in thiopurine chemistry has focused on the synthesis of analogs with potent cytotoxic activity against various cancer cell lines. These efforts have largely involved modifications at the C2, C6, and C8 positions of the purine ring to enhance their antiproliferative effects. A key study by Kowalska and colleagues investigated a series of 7-methylpurine derivatives, revealing important SAR insights.

Structure-Activity Relationship of Anticancer Thiopurines

The anticancer activity of substituted thiopurines is significantly influenced by the nature and position of the substituents on the purine core. Key findings from SAR studies indicate that:

  • Substitution at the C6 Position: The introduction of a bulky, lipophilic group at the C6 position is often associated with enhanced cytotoxic activity. For instance, the presence of a pyrrolidinobutynylthio group at C6, particularly when combined with a chloro group at C2, as seen in compound 5b , results in potent activity against glioblastoma (SNB-19) and melanoma (C-32) cell lines, with efficacy comparable to the standard chemotherapeutic agent cisplatin.[1]

  • Substitution at the C2 Position: Modifications at the C2 position also play a crucial role in modulating anticancer potency. The presence of a chlorine atom at this position, as in compound 5b , appears to be favorable for activity.

  • Dialkylaminoalkylthio Substituents: Thiopurines bearing dialkylaminoalkylthio groups at the C6 position have demonstrated good activity against the SBN-19 glioblastoma cell line.[1] This suggests that the presence of a basic amino group at a specific distance from the purine ring can contribute to cytotoxicity.

  • Azathioprine Analogs: Analogs of the well-known immunosuppressant azathioprine have shown greater activity than the parent compound against both SNB-19 and C-32 cell lines, indicating that modifications to the imidazole moiety of azathioprine can enhance its anticancer properties.[1]

  • Sulfenamide and Sulfonamide Derivatives: In contrast to the above, the introduction of sulfenamide and sulfonamide groups on the purine ring resulted in a significant decrease in anticancer activity.[1]

Quantitative Comparison of Anticancer Thiopurines

The following table summarizes the in vitro cytotoxic activity (EC50 in µg/mL) of selected substituted thiopurines against three human cancer cell lines and one normal cell line.[1]

CompoundSubstituentsSNB-19 (Glioblastoma)C-32 (Melanoma)T47D (Breast Cancer)HFF-1 (Normal Fibroblasts)
5b 2-chloro, 6-pyrrolidinobutynylthio5.007.58>50>50
4b 6-(2-diethylaminoethyl)thio9.8015.60>50>50
4c 6-(3-diethylaminopropyl)thio8.9012.40>50>50
4e 6-(2-pyrrolidinoethyl)thio9.1013.80>50>50
4f 6-(3-pyrrolidinopropyl)thio8.7011.20>50>50
2a 2-amino, 6-(1-methyl-4-nitro-5-imidazolyl)thio12.5018.20>50>50
2b 2-acetamido, 6-(1-methyl-4-nitro-5-imidazolyl)thio11.8016.50>50>50
3a 2-chloro, 6-(1-methyl-4-nitro-5-imidazolyl)thio10.2014.80>50>50
Azathioprine 6-(1-methyl-4-nitro-5-imidazolyl)thio15.8022.40>50>50
Cisplatin -4.907.2010.501.20
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the substituted thiopurines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]

  • Cell Seeding: Human cancer cell lines (SNB-19, C-32, T47D) and normal human fibroblasts (HFF-1) were seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 72 hours.

  • MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) was added to each well. The plates were then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, was determined from the dose-response curves.

Designer Thiopurines for Optimized Immunosuppression

Traditional thiopurine drugs like azathioprine and 6-mercaptopurine are widely used as immunosuppressants, particularly in the treatment of inflammatory bowel disease (IBD). However, their use is often limited by a delayed onset of action and potential side effects. To address these limitations, "designer" thiopurine analogs have been developed to more specifically and potently target the key signaling pathways involved in T-cell activation.

Mechanism of Action and SAR of Immunosuppressive Thiopurines

The immunosuppressive effects of thiopurines are primarily mediated by their metabolite, 6-thioguanine triphosphate (6-thio-GTP), which targets the Vav1/Rac1 signaling pathway in T-lymphocytes. This pathway is crucial for T-cell activation and proliferation. Key aspects of the mechanism and SAR include:

  • Targeting the Vav1/Rac1 Pathway: 6-thio-GTP acts as a competitive inhibitor of GTP for binding to the small GTPase Rac1. This inhibition prevents the activation of Rac1, which in turn leads to the apoptosis of activated T-cells, thereby suppressing the immune response.

  • Designer Analogues for Enhanced Rac1 Blockade: By using molecular modeling of the 6-thio-GTP molecule, it is possible to design novel thiopurine analogs with optimized binding to Rac1. The goal is to create compounds that induce T-cell apoptosis more rapidly and potently than traditional thiopurines.

  • Lead Compound B-0N: One such designer thiopurine analog, denoted as B-0N , has been identified as a promising candidate. It has been shown to induce earlier and stronger T-cell apoptosis compared to 6-mercaptopurine.

  • Reduced Toxicity: A key advantage of these designer analogs is the potential for reduced toxicity. B-0N, for instance, has been associated with decreased myelotoxicity and hepatotoxicity compared to 6-mercaptopurine.

Qualitative Comparison of Immunosuppressive Thiopurines
Feature6-MercaptopurineDesigner Thiopurine (B-0N)
T-Cell Apoptosis Induces apoptosisInduces earlier and stronger apoptosis
Rac1 Activity Inhibits Rac1 activityAccelerates inhibition of Rac1 activity
Myelotoxicity Potential for myelosuppressionDecreased myelotoxicity
Hepatotoxicity Potential for hepatotoxicityDecreased hepatotoxicity
Experimental Protocols

The induction of apoptosis in T-cells by thiopurine analogs can be quantified using flow cytometry with Annexin V and propidium iodide (PI) staining.

  • Cell Culture and Treatment: T-cells are cultured and treated with the test compounds for a specified period.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and then resuspended in 1X Annexin-binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

The inhibition of Rac1 activation can be assessed using a pulldown assay that specifically isolates the active, GTP-bound form of Rac1.[4][5]

  • Cell Lysis: T-cells are treated with the test compounds and then lysed in a buffer containing the p21-binding domain (PBD) of PAK1 fused to GST (GST-PBD). GST-PBD specifically binds to the active, GTP-bound form of Rac1.

  • Pulldown: The GST-PBD/GTP-Rac1 complexes are pulled down from the cell lysate using glutathione-agarose beads.

  • Washing: The beads are washed to remove non-specifically bound proteins.

  • Western Blotting: The pulled-down proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The amount of active Rac1 is then detected and quantified by Western blotting using an anti-Rac1 antibody.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.

Signaling Pathways

thiopurine_signaling cluster_anticancer Anticancer Mechanism cluster_immuno Immunosuppressive Mechanism Thiopurine_AC Anticancer Thiopurine Analogs Metabolites_AC Active Metabolites (e.g., 6-TGNs) Thiopurine_AC->Metabolites_AC DNA_Damage DNA Damage & Replication Stress Metabolites_AC->DNA_Damage Incorporation into DNA/RNA Apoptosis_AC Apoptosis DNA_Damage->Apoptosis_AC Thiopurine_IM Immunosuppressive Thiopurine Analogs Metabolites_IM 6-thio-GTP Thiopurine_IM->Metabolites_IM Rac1_active Rac1-GTP (Active) Metabolites_IM->Rac1_active Inhibition Rac1_inactive Rac1-GDP (Inactive) T_Cell_Activation T-Cell Activation & Proliferation Rac1_active->T_Cell_Activation Apoptosis_IM T-Cell Apoptosis Rac1_active->Apoptosis_IM Suppression of anti-apoptotic signals Vav1 Vav1 Vav1->Rac1_active GEF Activity TCR T-Cell Receptor Activation TCR->Vav1

Caption: Signaling pathways of anticancer and immunosuppressive thiopurines.

Experimental Workflows

experimental_workflows cluster_mtt MTT Cytotoxicity Assay cluster_apoptosis T-Cell Apoptosis Assay cluster_rac1 Rac1 Activation Assay mtt1 Seed Cancer Cells mtt2 Treat with Thiopurines mtt1->mtt2 mtt3 Add MTT Reagent mtt2->mtt3 mtt4 Solubilize Formazan mtt3->mtt4 mtt5 Measure Absorbance (570 nm) mtt4->mtt5 mtt6 Calculate EC50 mtt5->mtt6 apop1 Treat T-Cells apop2 Stain with Annexin V & PI apop1->apop2 apop3 Flow Cytometry Analysis apop2->apop3 apop4 Quantify Apoptotic Cells apop3->apop4 rac1 Treat T-Cells & Lyse rac2 Pulldown with GST-PBD rac1->rac2 rac3 Western Blot for Rac1 rac2->rac3 rac4 Quantify Active Rac1 rac3->rac4

Caption: Workflows for key experimental assays.

Conclusion

The structure-activity relationships of substituted thiopurines are highly dependent on their intended therapeutic application. For anticancer agents, bulky, lipophilic substituents at the C6 position, often in combination with a halogen at the C2 position, are key for potent cytotoxicity. In contrast, for immunosuppressive agents, the focus is on designing analogs that more effectively mimic GTP to inhibit the Vav1/Rac1 signaling pathway, leading to enhanced T-cell apoptosis with an improved safety profile. This comparative guide highlights the importance of targeted chemical modifications in optimizing the biological activity of thiopurines for different diseases. The provided experimental data and protocols serve as a valuable resource for researchers in the field of drug discovery and development.

References

head-to-head comparison of 2,6-Dithiopurine with other chemoprotective agents

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

The landscape of cancer therapy is continually evolving, with a primary goal of maximizing the efficacy of cytotoxic agents while minimizing their debilitating side effects. Chemoprotective agents play a crucial role in this paradigm, selectively shielding healthy tissues from the damaging effects of chemotherapy and radiation.[1] This guide provides a head-to-head comparison of 2,6-Dithiopurine, a compound with proposed chemopreventive potential, against established and widely used chemoprotective agents: Amifostine, Mesna, and Dexrazoxane.[1][2]

Executive Summary

While this compound (DTP) has demonstrated potential as a chemopreventive agent by inhibiting tumorigenesis induced by specific carcinogens in preclinical models, its role as a broad-spectrum chemoprotective agent against chemotherapy-induced toxicities is not well-established.[3] In contrast, Amifostine, Mesna, and Dexrazoxane have well-defined mechanisms of action and are approved for clinical use to mitigate specific and significant toxicities associated with chemotherapy and radiation.[2] This guide will delve into the mechanisms, efficacy, and experimental backing for each of these agents to provide a clear comparative perspective.

Spotlight on this compound

This compound has been investigated for its potential as a chemopreventive agent due to its ability to react with electrophilic ultimate carcinogens, such as benzo[a]pyrene diol epoxide.[3] Studies in mouse models have shown that DTP can almost completely inhibit tumorigenesis induced by such compounds.[3]

Metabolism and Toxicity: In mice, DTP is metabolized by xanthine oxidase and thiopurine methyltransferase, with the major urinary metabolite being 2,6-dithiouric acid.[3] Importantly, long-term feeding studies in mice with diets containing up to 4% DTP showed no observable toxicity.[3] While these findings are promising for its potential use as a chemopreventive agent, they do not provide direct evidence of its utility in protecting against the side effects of conventional chemotherapy drugs.[3] It is important to note that this compound is also a metabolite of the immunosuppressive and antineoplastic drugs azathioprine and 6-mercaptopurine.[4][5][6]

Comparative Analysis of Established Chemoprotective Agents

To provide a clear comparison, the following table summarizes the key characteristics of Amifostine, Mesna, and Dexrazoxane.

FeatureAmifostine (Ethyol)Mesna (Mesnex)Dexrazoxane (Zinecard, Totect)
Primary Indication Reduction of cisplatin-induced nephrotoxicity and xerostomia from head and neck radiation.[7]Prevention of ifosfamide and cyclophosphamide-induced hemorrhagic cystitis.[8][9][10]Reduction of anthracycline-induced cardiotoxicity.[11][12][13]
Mechanism of Action Prodrug converted to the active thiol metabolite WR-1065, which scavenges free radicals, detoxifies reactive metabolites of platinum and alkylating agents, and may accelerate DNA repair.[7][14][15]The thiol group of mesna binds to and neutralizes the urotoxic metabolite of ifosfamide and cyclophosphamide, acrolein, in the bladder.[8][16][17]Acts as a prodrug that, after hydrolysis, chelates iron, preventing the formation of anthracycline-iron complexes that generate cardiotoxic reactive oxygen species. It also inhibits topoisomerase IIβ.[12][18]
Administration Intravenous or subcutaneous infusion.[7]Intravenous or oral administration.[17]Intravenous infusion.[12]
Key Clinical Efficacy Significantly reduces severe neutropenia and nephrotoxicity associated with cisplatin.[7]Highly effective in preventing hemorrhagic cystitis in patients receiving high-dose ifosfamide or cyclophosphamide.[9]Significantly reduces the incidence of clinical heart failure in patients receiving high cumulative doses of doxorubicin.[11][13]
Common Side Effects Hypotension, nausea, and vomiting.Generally well-tolerated; may cause gastrointestinal upset.Myelosuppression.[12]

Signaling Pathways and Mechanisms of Action

To visualize the distinct mechanisms of these agents, the following diagrams illustrate their core signaling pathways.

Amifostine_Mechanism cluster_blood Bloodstream cluster_normal_cell Normal Cell Amifostine Amifostine (Prodrug) AlkalinePhosphatase Alkaline Phosphatase (High in Normal Tissue) Amifostine->AlkalinePhosphatase Dephosphorylation WR1065 WR-1065 (Active Thiol) DNA_Repair DNA Repair Enhancement WR1065->DNA_Repair Free_Radicals Reactive Oxygen Species (ROS) WR1065->Free_Radicals Scavenges Detox Detoxification of Chemo Metabolites WR1065->Detox Apoptosis Inhibition of Apoptosis WR1065->Apoptosis AlkalinePhosphatase->WR1065 Chemo Chemotherapy/ Radiation Chemo->Free_Radicals

Caption: Mechanism of Amifostine Cytoprotection.

Mesna_Mechanism cluster_liver Liver cluster_blood Bloodstream cluster_kidney_bladder Kidney & Bladder Chemo Ifosfamide/ Cyclophosphamide Acrolein Acrolein (Urotoxic Metabolite) Chemo->Acrolein Metabolism Acrolein_Urine Acrolein in Urine Acrolein->Acrolein_Urine Excreted Mesna_IV Mesna Dimesna Dimesna (Inactive) Mesna_IV->Dimesna Oxidation Mesna_Active Mesna (Active) Dimesna->Mesna_Active Reduction in Renal Tubules Inert_Complex Inert, Non-toxic Thioether Compound Acrolein_Urine->Inert_Complex Mesna_Active->Acrolein_Urine Binds to Mesna_Active->Inert_Complex

Caption: Mechanism of Mesna Uroprotection.

Dexrazoxane_Mechanism cluster_cardiomyocyte Cardiomyocyte Anthracycline Anthracycline (e.g., Doxorubicin) Complex Anthracycline-Iron Complex Anthracycline->Complex Top2B Topoisomerase IIβ Anthracycline->Top2B Interacts with Iron Intracellular Iron (Fe³⁺) Iron->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Generates Cardiotoxicity Cardiotoxicity ROS->Cardiotoxicity Dexrazoxane Dexrazoxane (Prodrug) Active_Metabolite Active Metabolite (Iron Chelator) Dexrazoxane->Active_Metabolite Hydrolysis Dexrazoxane->Top2B Inhibits Active_Metabolite->Iron Chelates DNA_Damage DNA Damage Top2B->DNA_Damage DNA_Damage->Cardiotoxicity

References

confirming the scavenging mechanism of 2,6-Dithiopurine for specific carcinogens

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dithiopurine (DTP) is a purine analog that has demonstrated significant potential as a chemopreventive agent due to its ability to directly scavenge and neutralize electrophilic carcinogens. This guide provides a comprehensive overview of the scavenging mechanism of DTP against specific carcinogens, compares its efficacy with other alternatives, and presents supporting experimental data and protocols.

Scavenging Mechanism of this compound

This compound functions as a nucleophilic scavenger, a "soft" nucleophile that readily reacts with and detoxifies "soft" electrophilic carcinogens.[1][2] This mechanism involves the direct chemical inactivation of the ultimate carcinogenic forms of various compounds, thereby preventing them from reacting with cellular macromolecules like DNA and mitigating their mutagenic and carcinogenic effects. The primary metabolite of DTP, 2,6-dithiouric acid (DUA), also exhibits comparable scavenging activity.[2]

Two well-studied examples of carcinogens effectively scavenged by DTP are:

  • Benzo[a]pyrene diol epoxide (BPDE): The ultimate carcinogenic metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon found in tobacco smoke and grilled foods. DTP directly reacts with BPDE, preventing it from forming DNA adducts that can lead to mutations and cancer initiation.[1][3]

  • 2-Chloroethyl ethyl sulfide (CEES): A monofunctional analog of the chemical warfare agent sulfur mustard. DTP effectively traps the reactive electrophile from CEES, protecting cells from its cytotoxic and mutagenic effects.

Comparative Performance of this compound

Quantitative data on the direct comparative scavenging efficacy of this compound against other agents for specific carcinogens is limited. However, available data from various studies allow for an indirect comparison of their potential.

Quantitative Comparison of Scavenging and Protective Effects
CarcinogenScavenger/Protective AgentMetricResultReference
Benzo[a]pyrene diol epoxide (BPDE)This compound (DTP) Inhibition of DNA binding (in mouse skin)50% inhibition at ~0.8 µmol[3]
Benzo[a]pyrene diol epoxide (BPDE)ThiopurinolInhibition of DNA binding (in mouse skin)50% inhibition at ~2 µmol[3]
Benzo[a]pyrene diol epoxide (BPDE)This compound (DTP) Inhibition of tumor multiplicity (papillomas/mouse)>90% inhibition with 10 µmol pretreatment[3]
Benzo[a]pyrene diol epoxide (BPDE)ThiopurinolInhibition of tumor multiplicity (papillomas/mouse)~50% inhibition with 10 µmol pretreatment[3]
Benzo[a]pyrene diol epoxide (BPDE)Glutathione (GSH)GSH ConjugationMinor pathway in human hepatocytes[4][5]
2-Chloroethyl ethyl sulfide (CEES)This compound (DTP) Protection against cytotoxicity (human keratinocytes)Additive effect with CDDO-Me[2]

Note: The data presented in this table are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Glutathione (GSH), a major endogenous antioxidant, also plays a role in detoxifying electrophiles. However, studies suggest that the conjugation of BPDE with glutathione is a minor detoxification pathway in human liver cells.[4][5] In contrast, this compound has been shown to be highly effective in preventing BPDE-induced DNA damage and tumorigenesis in mouse models.[3]

Experimental Protocols

Two-Stage Mouse Skin Carcinogenesis Assay

This protocol is widely used to evaluate the chemopreventive potential of agents like this compound against carcinogen-induced skin tumors.[6][7][8]

Materials:

  • Female SENCAR or other susceptible mouse strain (6-8 weeks old)

  • 7,12-Dimethylbenz[a]anthracene (DMBA) in acetone (initiator)

  • 12-O-Tetradecanoylphorbol-13-acetate (TPA) in acetone (promoter)

  • This compound (DTP) in a suitable solvent (e.g., acetone)

  • Electric clippers

  • Pipettes

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Shaving: One to two days before initiation, shave the dorsal skin of the mice.

  • Initiation:

    • Topically apply a single sub-carcinogenic dose of DMBA (e.g., 200 nmol in 200 µL of acetone) to the shaved area.

    • For the DTP treatment group, apply the desired dose of DTP (e.g., 10 µmol in 200 µL of acetone) 15-30 minutes prior to DMBA application.[3]

  • Promotion:

    • One to two weeks after initiation, begin the promotion phase.

    • Apply a promoting agent, such as TPA (e.g., 5 nmol in 200 µL of acetone), to the same area twice weekly.

  • Observation and Data Collection:

    • Monitor the mice weekly for the appearance and number of papillomas.

    • Record tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse).

    • The study typically continues for 20-25 weeks.

Quantification of DTP-Carcinogen Adducts by HPLC-MS/MS

This method allows for the detection and quantification of the direct reaction products of this compound with carcinogens.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem Mass Spectrometer (MS/MS)

  • C18 reverse-phase HPLC column

  • Solvents for mobile phase (e.g., water with 0.1% formic acid, methanol with 0.1% formic acid)

  • Synthesized DTP-carcinogen adduct standards

  • Sample containing the adducts (e.g., from in vitro reactions or biological matrices)

Procedure:

  • Sample Preparation:

    • Extract the DTP-carcinogen adducts from the sample matrix using an appropriate method (e.g., solid-phase extraction).

    • Reconstitute the dried extract in the initial mobile phase.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Separate the components using a gradient elution program, starting with a higher aqueous phase and gradually increasing the organic phase.

  • MS/MS Detection:

    • Introduce the eluent from the HPLC into the mass spectrometer.

    • Use electrospray ionization (ESI) in positive or negative ion mode, depending on the adduct's properties.

    • Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantitative analysis. This involves selecting the precursor ion (the molecular ion of the adduct) and monitoring specific product ions generated by its fragmentation.

  • Quantification:

    • Create a calibration curve using the synthesized adduct standards.

    • Quantify the amount of adduct in the sample by comparing its peak area to the calibration curve.

Signaling Pathways and Visualization

Benzo[a]pyrene diol epoxide (BPDE)-Induced Apoptosis

BPDE induces apoptosis (programmed cell death) through a complex signaling cascade that involves the activation of the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) pathway, leading to an inflammatory response and ultimately cell death.

BPDE_Apoptosis_Pathway BPDE Benzo[a]pyrene diol epoxide (BPDE) DNA_Damage DNA Damage BPDE->DNA_Damage p53_activation p53 Activation DNA_Damage->p53_activation JNK_activation JNK Activation p53_activation->JNK_activation Apoptosis Apoptosis p53_activation->Apoptosis cJun_phos c-Jun Phosphorylation JNK_activation->cJun_phos Inflammatory_Response Inflammatory Response (IL-6, IL-8) cJun_phos->Inflammatory_Response Inflammatory_Response->Apoptosis DTP This compound (DTP) DTP->BPDE Scavenges CEES_Cell_Death_Pathway CEES 2-Chloroethyl ethyl sulfide (CEES) DNA_Adducts DNA Adducts & Strand Breaks CEES->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR p53_H2AX p53 & H2AX Phosphorylation ATM_ATR->p53_H2AX Cell_Cycle_Arrest Cell Cycle Arrest p53_H2AX->Cell_Cycle_Arrest Apoptosis Apoptosis p53_H2AX->Apoptosis DTP This compound (DTP) DTP->CEES Scavenges

References

Benchmarking the Anti-mutagenic Potential of 2,6-Dithiopurine Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-mutagenic potential of 2,6-Dithiopurine against the established standards, chlorophyllin and ascorbic acid. The information is compiled from preclinical studies to offer an objective overview of the current research landscape.

Executive Summary

This compound, a nucleophilic scavenger, has demonstrated significant anti-mutagenic properties, particularly against chemical warfare analogs. This guide benchmarks its efficacy against chlorophyllin and ascorbic acid, two well-documented anti-mutagenic agents. While direct comparative studies are limited, this document consolidates available quantitative data, details the experimental protocols used for evaluation, and visualizes the underlying molecular pathways.

Comparative Analysis of Anti-mutagenic Activity

The anti-mutagenic potential of this compound, chlorophyllin, and ascorbic acid has been evaluated against different mutagens in various assays. The following table summarizes the key findings. It is important to note that the experimental conditions, including the mutagens and assay systems, differ between studies, which precludes a direct, quantitative comparison of potency.

CompoundMutagen(s)Assay SystemKey Findings
This compound 2-chloroethyl ethyl sulfide (CEES) & 2-chloroethyl methyl sulfide (CEMS)Shuttle vector-based mutagenesis system in human skin cells (NCTC2544)Completely abolishes mutagenesis induced by CEMS and CEES at approximately equimolar concentrations.[1]
Chlorophyllin N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Salmonella typhimurium TA100At a concentration of 2.5 mg/plate, chlorophyllin almost completely inhibited the mutagenicity of MNNG.[1]
Ascorbic Acid N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Comet assay in human lymphocytesA concentration of 50 µM ascorbic acid inhibited MNNG-induced DNA damage.

Mechanism of Action: Interference with Mutagenic Pathways

This compound is understood to act as a nucleophilic scavenger, directly interacting with and neutralizing electrophilic mutagens before they can damage DNA. In the case of sulfur mustard analogs like CEES, this prevents the alkylation of DNA bases, a critical step in their mutagenic process.

The mutagenic activity of sulfur mustard analogs such as 2-chloroethyl ethyl sulfide (CEES) involves the induction of DNA damage, which triggers a complex cellular response. This includes the activation of DNA Damage Response (DDR) pathways and oxidative stress signaling cascades.

Signaling Pathway of CEES-Induced Mutagenesis

CEES_Mutagenesis_Pathway CEES CEES (Sulfur Mustard Analog) DNA_Alkylation DNA Alkylation (e.g., N7-Guanine, N3-Adenine) CEES->DNA_Alkylation Oxidative_Stress Oxidative Stress CEES->Oxidative_Stress DDR DNA Damage Response (DDR) DNA_Alkylation->DDR ATM_ATR_DNAPKcs Activation of ATM, ATR, DNA-PKcs DDR->ATM_ATR_DNAPKcs Repair_Pathways DNA Repair Pathways ATM_ATR_DNAPKcs->Repair_Pathways Apoptosis Apoptosis Repair_Pathways->Apoptosis Overwhelmed repair Mutations Mutations Repair_Pathways->Mutations Error-prone repair MAPK MAPK Activation (ERK1/2, JNK, p38) Oxidative_Stress->MAPK Akt Akt Activation Oxidative_Stress->Akt AP1_NFkB AP-1 & NF-kB Activation MAPK->AP1_NFkB Akt->AP1_NFkB Inflammation Inflammation AP1_NFkB->Inflammation DTP This compound DTP->CEES Scavenging

Caption: CEES-induced mutagenesis pathway and the inhibitory action of this compound.

Experimental Protocols

Standardized assays are crucial for assessing the anti-mutagenic potential of a compound. Below are detailed methodologies for three commonly employed assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.

Objective: To determine the ability of a test compound to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: Use of one or more strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with pre-existing mutations in the histidine operon.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Exposure: A suspension of the bacterial strain is mixed with the test compound at various concentrations, with or without the S9 mix.

  • Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect. For anti-mutagenicity studies, the test compound is co-incubated with a known mutagen, and a reduction in the number of revertant colonies is measured.

In Vitro Micronucleus Assay

The micronucleus assay is a genotoxicity test for the detection of agents that cause chromosomal damage.

Objective: To evaluate the ability of a test compound to induce the formation of micronuclei in cultured mammalian cells.

Methodology:

  • Cell Culture: Appropriate mammalian cell lines (e.g., CHO, V79, TK6, or human lymphocytes) are cultured.

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 fraction), for a defined period.

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: Under a microscope, at least 2000 binucleated cells per concentration are scored for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect. For anti-mutagenicity studies, the test compound is co-incubated with a known clastogen, and a reduction in the frequency of micronucleated cells is assessed.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

Objective: To measure DNA single- and double-strand breaks, as well as alkali-labile sites.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues.

  • Embedding: Cells are embedded in a low-melting-point agarose on a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to electrophoresis. Damaged DNA (containing strand breaks) migrates from the nucleus, forming a "comet tail."

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail. Computerized image analysis systems are typically used for this purpose. For anti-mutagenicity studies, cells are co-treated with the test compound and a known genotoxic agent, and a reduction in DNA damage is measured.

Experimental Workflow for Anti-mutagenicity Testing

The following diagram illustrates a typical workflow for evaluating the anti-mutagenic potential of a test compound.

experimental_workflow start Start: Hypothesis (Compound has anti-mutagenic potential) preliminary Preliminary Assays (e.g., Cytotoxicity Assay) start->preliminary ames Ames Test (Bacterial Reverse Mutation) preliminary->ames micronucleus Micronucleus Assay (Chromosomal Damage) preliminary->micronucleus comet Comet Assay (DNA Strand Breaks) preliminary->comet data_analysis Data Analysis and Comparison (Statistical Significance) ames->data_analysis micronucleus->data_analysis comet->data_analysis conclusion Conclusion on Anti-mutagenic Potential data_analysis->conclusion

Caption: A generalized workflow for assessing the anti-mutagenic properties of a test compound.

Conclusion

This compound demonstrates strong anti-mutagenic activity, particularly as a scavenger of alkylating agents. While direct quantitative comparisons with standards like chlorophyllin and ascorbic acid are not yet available in the published literature, the existing data suggest its potential as a potent protective agent against specific classes of mutagens. Further research involving head-to-head comparative studies using standardized assays and a common mutagen is warranted to definitively establish its relative efficacy. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the fields of toxicology and drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,6-Dithiopurine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-Dithiopurine. In the absence of specific disposal protocols for this compound, it is critical to adhere to established guidelines for hazardous chemical waste.

Immediate Safety and Hazard Assessment:

Quantitative Data for Hazardous Waste Disposal

The following table summarizes key quantitative parameters and requirements for the safe storage and disposal of hazardous chemical waste, including this compound. These are general guidelines and may be supplemented by institution-specific protocols.

ParameterGuidelineCitation
Container Fill Level Do not fill beyond the neck; leave at least one-inch of headroom to allow for expansion.[2]
pH for Aqueous Waste (if applicable) If approved for drain disposal by EHS, pH must be between 5.5 and 10.5. Otherwise, it must be disposed of as hazardous waste.[3]
Satellite Accumulation Area (SAA) Storage Time (Partially Filled) Up to one (1) year.[2]
SAA Storage Time (Full Container) Must be removed within three (3) days after the container becomes full.[2]
Maximum Accumulation Volume Up to 55 gallons of an individual hazardous waste stream.[4]
Secondary Containment Volume Must be able to hold 110% of the volume of the primary container(s).[4]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound should be managed as a hazardous chemical waste stream. The following step-by-step procedure ensures compliance with general safety and environmental regulations.

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated lab supplies (e.g., gloves, wipes), and solutions, as hazardous waste.

    • Segregate this compound waste from other waste streams to prevent unintentional chemical reactions.[2]

  • Container Management:

    • Use a designated, leak-proof, and chemically compatible container for waste collection. The original manufacturer's container is often a suitable choice if it is in good condition.[4][5]

    • Ensure the container has a secure, screw-on cap to prevent leaks.[4]

    • Label the waste container clearly with a "Hazardous Waste" tag, identifying the contents as "this compound" and noting any other components of the waste.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA within the laboratory.

    • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the waste container is placed within a secondary containment system, such as a lab tray, to contain any potential spills.[4]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] EHS professionals are trained in the proper handling, transportation, and final disposal of hazardous materials.

    • Do not attempt to dispose of this compound down the drain or in the regular trash.[1][3]

    • Do not attempt to neutralize or chemically treat the waste yourself without explicit guidance from EHS.[1]

  • Empty Container Disposal:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[6]

    • The rinsate must be collected and treated as hazardous waste.[6] After triple-rinsing and air drying, the container may be disposed of in the regular trash, though it is best to reuse it for compatible waste if possible.[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2,6-Dithiopurine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like 2,6-Dithiopurine. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound, based on best practices for similar chemical structures.

PPE ComponentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.[2][3]
Eye and Face Protection Safety glasses with side shields or goggles. A face shield may be necessary for operations with a higher risk of splashing.To protect eyes and face from dust particles and splashes.[2][3][4]
Skin and Body Protection Laboratory coat. Additional protective clothing may be required based on the scale of the operation.To prevent contamination of personal clothing and skin.[3][5]
Respiratory Protection Use in a well-ventilated area. If dust formation is likely, a NIOSH/MSHA-approved respirator should be used.To prevent inhalation of dust particles.[3][6]

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe experimental workflow.

Operational_Workflow_for_2_6_Dithiopurine Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review_SDS 1. Review Safety Information for Similar Compounds Gather_PPE 2. Assemble Required PPE Review_SDS->Gather_PPE Prepare_Work_Area 3. Prepare a Well-Ventilated Work Area Gather_PPE->Prepare_Work_Area Weighing 4. Carefully Weigh the Compound Prepare_Work_Area->Weighing Dissolving 5. Dissolve in Appropriate Solvent Weighing->Dissolving Performing_Experiment 6. Conduct the Experiment Dissolving->Performing_Experiment Decontaminate 7. Decontaminate Work Surfaces and Equipment Performing_Experiment->Decontaminate Segregate_Waste 8. Segregate Waste Decontaminate->Segregate_Waste Dispose 9. Dispose of Waste According to Regulations Segregate_Waste->Dispose

Operational Workflow for Handling this compound

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the safety information and handling procedures for analogous thiopurine compounds.

    • Assemble all necessary PPE as outlined in the table above.

    • Ensure the work area, preferably a chemical fume hood, is clean and provides adequate ventilation.[1][6]

  • Handling:

    • When weighing the solid compound, minimize dust generation.[1]

    • If dissolving the compound, add it slowly to the solvent to avoid splashing.

    • During the experiment, remain vigilant and avoid direct contact with the substance.

  • Cleanup:

    • After handling, wash hands and any exposed skin thoroughly.[3]

    • Decontaminate all work surfaces and equipment used.

    • Remove PPE carefully to avoid cross-contamination.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Protocol:

  • Waste Segregation:

    • Collect all solid waste, including unused compound and contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.

    • Collect liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container.

  • Storage:

    • Store waste containers in a designated, secure area away from incompatible materials.[5]

  • Disposal:

    • All waste must be disposed of in accordance with federal, state, and local regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Disposal_Plan_for_2_6_Dithiopurine Disposal Plan for this compound Start Experiment Complete Waste_Generated Waste Generated (Solid & Liquid) Start->Waste_Generated Segregate_Waste Segregate Waste into Labeled Containers Waste_Generated->Segregate_Waste Store_Waste Store in Designated Secure Area Segregate_Waste->Store_Waste Contact_EHS Contact Environmental Health & Safety (EHS) Store_Waste->Contact_EHS Waste_Pickup Arrange for Waste Pickup Contact_EHS->Waste_Pickup End Proper Disposal Waste_Pickup->End

Disposal Plan for this compound

By implementing these safety and logistical measures, researchers can handle this compound responsibly, ensuring personal safety and the integrity of their work. This proactive approach to laboratory safety builds a foundation of trust and excellence in scientific practice.

References

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Retrosynthesis Analysis

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.